molecular formula C6H8O4 B1199464 2-Methyleneglutaric acid CAS No. 3621-79-2

2-Methyleneglutaric acid

カタログ番号: B1199464
CAS番号: 3621-79-2
分子量: 144.12 g/mol
InChIキー: CWNNYYIZGGDCHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyleneglutaric acid is a biochemical compound that serves as a dedicated substrate for the enzyme alpha-methyleneglutarate mutase (MGM) . Research into the MGM-catalyzed rearrangement of 2-methyleneglutarate to 3-methylitaconate provides critical insights into unique polar radical reaction pathways in enzymology . Kinetic studies using this compound have been essential for estimating rate constants and elucidating a mechanism involving a 3-exo cyclization of a radical intermediate, contributing to the broader understanding of complex radical chemistries in biological systems . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNYYIZGGDCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189768
Record name alpha-Methylene glutarate
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3621-79-2
Record name alpha-Methylene glutarate
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Record name 3621-79-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methylene glutarate
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Record name 2-METHYLENEGLUTARIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Technical Profile: 2-Methyleneglutaric Acid (2-MGA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a functionalized dicarboxylic acid formed via the catalytic dimerization of acrylic acid. Distinguished by its exocyclic vinyl group (


-methylene moiety) and two carboxylic acid termini, 2-MGA serves as a versatile "dual-mode" building block. It functions simultaneously as a monomer for radical polymerization and a substrate for condensation reactions (esterification/amidation). This guide outlines the physicochemical identity, phosphine-catalyzed synthesis, and downstream utility of 2-MGA in high-performance polymers and pharmaceutical intermediates.

Chemical Identity & Nomenclature

Strict differentiation is required between 2-Methyleneglutaric acid (unsaturated) and its saturated analog, 2-Methylglutaric acid (CAS 617-62-9). Confusion between these two is common in automated databases.

ParameterSpecification
CAS Number 3621-79-2
IUPAC Name 2-Methylene-1,5-pentanedioic acid
Common Synonyms

-Methyleneglutaric acid; 2,4-Dicarboxy-1-butene; Acrylic acid dimer
Molecular Formula

Molecular Weight 144.13 g/mol
SMILES OC(=O)CCC(=C)C(O)=O
InChI Key AQYCMVICBNBXNA-UHFFFAOYSA-N

Physicochemical Profile

The presence of the exocyclic double bond imparts rigidity to the backbone, resulting in a higher melting point compared to the saturated analog.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic
Melting Point 116 – 118 °CSignificantly higher than 2-methylglutaric acid (76-80 °C)
Boiling Point Decomposes prior to boiling at atm. pressureEsters (e.g., dimethyl 2-MGA) boil ~190°C
Solubility Soluble in Water, Ethanol, DMSO, THFLimited solubility in Hexane/Toluene
pKa (Predicted) pKa1 ≈ 3.8; pKa2 ≈ 4.9Typical for aliphatic dicarboxylic acids
Reactivity Michael Acceptor; Condensation capableProne to spontaneous polymerization if uninhibited

Synthesis: Catalytic Dimerization of Acrylic Acid

The most efficient industrial route to 2-MGA is the tail-to-tail dimerization of acrylic acid catalyzed by tertiary phosphines (e.g., tributylphosphine) or Rhodium complexes. This transformation is a variant of the Rauhut-Currier reaction or the Baylis-Hillman mechanism.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the phosphine catalyst on the


-carbon of an acrylic acid molecule, generating a phosphonium enolate. This intermediate attacks a second acrylate molecule, followed by proton transfer and elimination of the catalyst to regenerate the active species.

G Start Acrylic Acid (2 eq.) Inter1 Phosphonium Enolate Start->Inter1 Michael Addn Cat Catalyst (PBu3) Cat->Inter1 Initiation Inter2 Dimeric Intermediate Inter1->Inter2 Acrylate Attack Prod 2-Methyleneglutaric Acid (2-MGA) Inter2->Prod Elimination (-Cat) Prod->Cat Recycle

Figure 1: Catalytic cycle for the phosphine-mediated dimerization of acrylic acid.

Experimental Protocol (Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques due to the air-sensitivity of phosphine catalysts.

Reagents:

  • Acrylic Acid (freshly distilled, inhibitor-free): 1.0 mol

  • Tributylphosphine (

    
    ): 0.02 mol (2 mol%)
    
  • Solvent: Acetonitrile or solvent-free (neat)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Acrylic Acid and MEHQ under a nitrogen atmosphere.

  • Catalyst Addition: Add Tributylphosphine dropwise at room temperature. The reaction is exothermic; maintain temperature < 60°C using an ice bath if necessary.

  • Reaction: Heat the mixture to 70°C for 24 hours. Monitor consumption of acrylic acid via GC or TLC.

  • Workup:

    • Evaporate volatile components (unreacted acrylic acid) under reduced pressure.

    • The residue is a viscous oil that solidifies upon standing or cooling.

    • Purification: Recrystallize from an Ethyl Acetate/Hexane mixture to obtain 2-MGA as white crystals (Yield: ~70-80%).

Reactivity & Applications

2-MGA's bifunctionality allows it to bridge the gap between classic condensation polymers and vinyl polymers.

Polymer Chemistry[1][2]
  • Polyesters/Polyamides: 2-MGA replaces adipic acid or glutaric acid to introduce pendant double bonds into the polymer backbone. These pendant groups serve as sites for post-polymerization crosslinking (e.g., UV curing) or further functionalization (thiol-ene click chemistry).

  • Hydrogels: Copolymerization with acrylamide or HEMA yields pH-sensitive hydrogels with enhanced mechanical strength due to the rigid methylene spacer.

Pharmaceutical Intermediates
  • Antifolates: The glutaric acid backbone mimics the glutamate residue in folic acid. 2-MGA derivatives are investigated as inhibitors of folate-dependent enzymes.

  • Metal Chelation: The 1,3-dicarbonyl-like geometry (with the double bond) offers unique coordination modes for Platinum (Pt) or Palladium (Pd) complexes in catalysis or oncology.

Reactivity MGA 2-Methyleneglutaric Acid Polymer Polymerization (Vinyl Group) MGA->Polymer Radical Initiator Condense Condensation (COOH Groups) MGA->Condense Diol/Diamine Pharma Bio-Isostere Synthesis MGA->Pharma Enzymatic Coupling Hydrogel Crosslinked Hydrogels Polymer->Hydrogel Polyester Unsaturated Polyesters Condense->Polyester Drug Glutamate Analogs Pharma->Drug

Figure 2: Divergent synthetic utility of 2-MGA in materials science and medicinal chemistry.

Safety & Handling

  • Hazards: Like acrylic acid, 2-MGA is corrosive to skin and eyes. It is an irritant to the respiratory tract.

  • Storage: Store at 2-8°C. Although less volatile than acrylic acid, it should be stored with a polymerization inhibitor (e.g., MEHQ) if kept for extended periods in solution.

  • Disposal: Neutralize with sodium bicarbonate before disposal into chemical waste streams.

References

  • Chemical Identity: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 77663, 2-Methyleneglutaric acid. Retrieved from [Link]

  • Synthesis (Phosphine Catalysis): Rauhut, M. M., & Currier, H. A. (1963). Preparation of dialkyl 2-methyleneglutarates. U.S. Patent 3,074,999.
  • Polymer Applications: H. K. Hall Jr. (1990). Polymerization of 2-methyleneglutaric acid and its derivatives. Journal of Polymer Science. [Link]

Sources

Technical Synthesis Guide: 2-Methyleneglutaric Acid (2-MGA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Methyleneglutaric acid (2-MGA) is a functional dicarboxylic acid characterized by an exocyclic methylene group conjugated to a carbonyl. Distinct from its saturated analog (2-methylglutaric acid) and its structural isomer (itaconic acid), 2-MGA serves as a specialized monomer for high-thermal-stability polymers and a versatile intermediate in the synthesis of pharmaceutical heterocycles.

This guide details the two primary synthesis pathways: the Chemical Route (via Acrylonitrile dimerization) and the Biological Route (via Nicotinate catabolism). The chemical route is currently the industry standard for preparative scale synthesis due to high atom economy and selectivity.

Physicochemical Profile
PropertyData
IUPAC Name 2-Methylidene-1,5-pentanedioic acid
CAS Number 3621-79-2 (Acid) / 1572-52-7 (Nitrile precursor)
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Melting Point 80–82 °C
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Key Reactivity Michael addition acceptor; radical polymerization; anhydride formation.

Pathway A: Chemical Synthesis (The Standard Route)

The most robust and scalable method for synthesizing 2-MGA is the catalytic dimerization of acrylonitrile to 2-methyleneglutaronitrile (MGN), followed by acid hydrolysis. This route avoids the low selectivity often observed in the direct dimerization of acrylic acid.

Mechanism: Phosphine-Catalyzed Dimerization

The reaction proceeds via a Morita-Baylis-Hillman-type mechanism. A nucleophilic organophosphine catalyst (e.g., Tricyclohexylphosphine, PCy₃) attacks the


-position of acrylonitrile, generating a zwitterionic enolate. This intermediate attacks a second acrylonitrile molecule, followed by proton transfer and elimination of the catalyst to yield the dimer.
Detailed Protocol
Step 1: Synthesis of 2-Methyleneglutaronitrile (MGN)
  • Reagents: Acrylonitrile (AN), Tricyclohexylphosphine (PCy₃), t-Butanol (solvent).[3]

  • Catalyst Load: 0.5 – 5.0 mol%.

  • Reaction Type: Homogeneous Catalytic Dimerization.

Procedure:

  • Preparation: In a flame-dried Schlenk tube or pressure reactor under nitrogen atmosphere, dissolve PCy₃ (0.5 mol% relative to AN) in t-Butanol (volume ratio AN:Solvent 1:2).

  • Addition: Add Acrylonitrile (degassed) to the mixture.

  • Reaction: Heat the sealed vessel to 60°C for 15 hours .

    • Note: Higher temperatures (>90°C) may increase polymerization of AN rather than dimerization.

  • Workup: Remove solvent via rotary evaporation.[3]

  • Purification: Distill the residue under reduced pressure. MGN is a colorless liquid (BP ~103°C at 5 mmHg).

    • Yield Target: >90% conversion with >85% selectivity for the head-to-tail dimer.

Step 2: Hydrolysis to 2-Methyleneglutaric Acid
  • Reagents: MGN (from Step 1), Sulfuric Acid (98%), Distilled Water.

  • Stoichiometry: MGN : H₂O : H₂SO₄ = 1 : 3 : 3 (molar ratio).

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Acid Charge: Charge water into the flask and slowly add concentrated H₂SO₄ with cooling (exothermic).

  • Addition: Heat the acid solution to 90°C . Add MGN dropwise over 4 hours.

    • Critical Control: Slow addition prevents the accumulation of unreacted nitrile and controls the exotherm.

  • Digestion: After addition, maintain temperature at 90–95°C for an additional 1 hour to ensure complete hydrolysis of the intermediate amides.

  • Isolation: Cool the mixture to room temperature. The product may precipitate or separate as an oil depending on concentration. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize from water or benzene/acetone mixture to obtain white crystals (MP 80–82°C).

Process Flow Diagram

ChemicalSynthesis AN Acrylonitrile (Monomer) Inter Zwitterionic Intermediate AN->Inter Nucleophilic Attack Cat Catalyst: Tricyclohexylphosphine (PCy3) Cat->Inter MGN 2-Methyleneglutaronitrile (MGN) Inter->MGN Dimerization & Elimination Hydrolysis Acid Hydrolysis H2SO4 / 90°C MGN->Hydrolysis + H2O Product 2-Methyleneglutaric Acid (2-MGA) Hydrolysis->Product Decarboxylation/ Amide Cleavage

Figure 1: Chemical synthesis workflow from Acrylonitrile to 2-MGA via phosphine-catalyzed dimerization.

Pathway B: Biological Route (Enzymatic Isomerization)

While less common for industrial production, the biological route is critical for metabolic engineering and understanding natural product degradation. It relies on the unique radical chemistry of Coenzyme B12.

Mechanism: The Glutamate Mutase Family

The enzyme 2-methyleneglutarate mutase (EC 5.4.99.[4]4) catalyzes the reversible equilibration between 2-methyleneglutarate and (R)-3-methylitaconate. This enzyme is found in strict anaerobes like Eubacterium barkeri (formerly Clostridium barkeri) as part of the nicotinate (Vitamin B3) fermentation pathway.[4]

  • Cofactor: Adenosylcobalamin (Coenzyme B12).[5][6]

  • Reaction Type: Carbon skeleton rearrangement (migration of an acrylate group).

Biological Context & Workflow

In E. barkeri, 2-MGA is not an end-product but a transient intermediate. To accumulate 2-MGA biologically, one would theoretically need to block the downstream mutase activity or overexpress the upstream precursors (Nicotinate).

Pathway Steps:

  • Nicotinate is reduced and ring-opened to form 2-methyleneglutarate .[4]

  • 2-methyleneglutarate mutase converts it to 3-methylitaconate .[4]

  • Subsequent enzymes degrade this to Acetate and Butyrate.

Enzymatic Pathway Diagram

BioPathway Nicotinate Nicotinate (Vitamin B3) Precursor 6-Hydroxynicotinate Nicotinate->Precursor Hydroxylation MGA 2-Methyleneglutarate (2-MGA) Precursor->MGA Ring Cleavage & Reduction Mutase Enzyme: 2-Methyleneglutarate Mutase (Coenzyme B12) MGA->Mutase Reversible Isomerization Itaconate (R)-3-Methylitaconate Mutase->Itaconate Fermentation Acetate + Butyrate Itaconate->Fermentation Degradation

Figure 2: The anaerobic catabolism of nicotinate involving 2-MGA as a key intermediate.

Alternative Route: Direct Acrylate Dimerization[2]

Researchers often attempt the direct dimerization of acrylic acid to bypass the toxic acrylonitrile step. However, this route faces significant selectivity challenges.

  • Catalysts: Rhodium (Rh) or Ruthenium (Ru) complexes.

  • Challenge: These catalysts often produce a mixture of:

    • Linear dimers (hex-2-enedioic acid).

    • Branched dimers (2-MGA).

    • Oligomers (trimers/tetramers).

  • Status: While academically interesting, the separation costs currently make this inferior to the Nitrile Hydrolysis route (Pathway A) for obtaining high-purity 2-MGA.

References

  • Yu, H., et al. (2013). "Practical and scalable preparation of 2-methyleneglutaronitrile via an efficient and highly selective head-to-tail dimerization." Royal Society of Chemistry Advances.

  • Hartrampf, G., & Buckel, W. (1986). "On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri." European Journal of Biochemistry.

  • Patent CN105837470A. (2016). "Method for preparing 2-methyleneglutaronitrile (MGN) through dimerization of acrylonitrile." Google Patents.

  • Patent CN109824514A. (2019). "Method of synthesis 2-methylglutaric acid dimethyl ester [via hydrolysis of MGN]." Google Patents.

  • PubChem. "2-Methyleneglutarate mutase (Enzyme Entry)." National Library of Medicine.

Sources

The Enigmatic Role of 2-Methyleneglutaric Acid in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate web of cellular metabolism, numerous small molecules play pivotal roles, acting as intermediates, signaling molecules, or waste products. While many of these have been extensively studied, others remain in the relative obscurity of specialized metabolic pathways. 2-Methyleneglutaric acid, a C6-dicarboxylic acid, falls into the latter category. This technical guide provides a comprehensive overview of the current understanding of the biological role of 2-Methyleneglutaric acid in metabolism, with a focus on its well-defined function in microbial pathways and a discussion of its potential, though less understood, relevance in mammalian systems. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their knowledge of this intriguing metabolite.

The Core Metabolic Niche: Anaerobic Nicotinate Catabolism in Bacteria

The most well-characterized biological role of 2-Methyleneglutaric acid is as a key intermediate in the anaerobic degradation of nicotinate (vitamin B3) by certain bacteria, most notably the strictly anaerobic bacterium Eubacterium barkeri. This pathway is a fascinating example of how microorganisms have evolved unique biochemical strategies to derive energy and carbon from complex organic molecules in the absence of oxygen.

The Central Enzymatic Conversion: 2-Methyleneglutarate Mutase

At the heart of this pathway lies the enzyme 2-methyleneglutarate mutase (EC 5.4.99.4), a member of the coenzyme B12 (adenosylcobalamin)-dependent isomerase family. This enzyme catalyzes the reversible isomerization of 2-methyleneglutarate to (R)-3-methylitaconate (also known as 2-methylene-3-methylsuccinate).

Reaction:

2-Methyleneglutarate ⇌ (R)-3-Methylitaconate

This carbon skeleton rearrangement is a radical-mediated process, a hallmark of coenzyme B12-dependent enzymes. The reaction is initiated by the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating the isomerization cascade.

The Broader Pathway: C5-Branched Dibasic Acid Metabolism

The conversion of 2-methyleneglutarate is a single, yet crucial, step in the broader C5-branched dibasic acid metabolism pathway . In the context of nicotinate fermentation by E. barkeri, the pathway proceeds as follows:

  • Nicotinate is first hydroxylated and then reduced to 1,4,5,6-tetrahydro-6-oxonicotinate.

  • The ring is hydrolytically cleaved to yield (S)-2-formylglutarate.

  • This is then reduced to (S)-2-(hydroxymethyl)glutarate.

  • A dehydratase is predicted to convert (S)-2-(hydroxymethyl)glutarate to 2-methyleneglutarate .

  • 2-Methyleneglutarate mutase then isomerizes 2-methyleneglutarate to (R)-3-methylitaconate.

  • Downstream enzymes further process (R)-3-methylitaconate to ultimately yield propionate, acetate, and carbon dioxide, which serve as energy sources for the bacterium.

Visualizing the Nicotinate Catabolism Pathway

Nicotinate_Catabolism Nicotinate Nicotinate (Vitamin B3) 6-Hydroxynicotinate 6-Hydroxynicotinate Nicotinate->6-Hydroxynicotinate Nicotinate Dehydrogenase 1,4,5,6-Tetrahydro-6-oxonicotinate 1,4,5,6-Tetrahydro-6-oxonicotinate 6-Hydroxynicotinate->1,4,5,6-Tetrahydro-6-oxonicotinate 6-Hydroxynicotinate Reductase S-2-Formylglutarate (S)-2-Formylglutarate 1,4,5,6-Tetrahydro-6-oxonicotinate->S-2-Formylglutarate Enamidase S-2-Hydroxymethylglutarate (S)-2-(Hydroxymethyl)glutarate S-2-Formylglutarate->S-2-Hydroxymethylglutarate Dehydrogenase 2-Methyleneglutarate 2-Methyleneglutarate S-2-Hydroxymethylglutarate->2-Methyleneglutarate Dehydratase (predicted) R-3-Methylitaconate (R)-3-Methylitaconate 2-Methyleneglutarate->R-3-Methylitaconate 2-Methyleneglutarate Mutase (Coenzyme B12) End_Products Propionate, Acetate, CO2 R-3-Methylitaconate->End_Products Downstream Enzymes

Caption: Anaerobic catabolism of nicotinate in Eubacterium barkeri.

2-Methyleneglutaric Acid in Mammalian Metabolism: An Unclear Picture

In stark contrast to its well-defined role in bacteria, the significance of 2-Methyleneglutaric acid in mammalian, and specifically human, metabolism is currently not well understood. There is a notable absence of evidence for a dedicated metabolic pathway involving this molecule in mammals. However, its structural similarity to other dicarboxylic acids that are implicated in metabolic disorders warrants consideration.

A Case of Mistaken Identity? The Link to Glutaric Acidurias

It is crucial to distinguish 2-Methyleneglutaric acid from other, more clinically relevant, glutaric acid derivatives. Glutaric aciduria type I (GA-I) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and 3-hydroxyglutaric acid. While 2-Methyleneglutaric acid is not a primary biomarker for this disease, a related compound, 2-methylglutaconic acid , has been suggested as a potential secondary biomarker in some cases of GA-I, although the underlying mechanism for its formation remains unclear.

Glutaric acidemia type II (GA-II) , also known as multiple acyl-CoA dehydrogenase deficiency, is a disorder of fatty acid and amino acid metabolism. The biochemical profile of GA-II is characterized by the accumulation of a wide range of organic acids, but 2-Methyleneglutaric acid is not typically reported as a prominent feature.

Potential for Gut Microbiome-Host Interactions

Given the established role of 2-Methyleneglutaric acid in the metabolism of gut-dwelling bacteria, it is plausible that this metabolite could be produced in the human gut. The gut microbiome plays a profound role in host metabolism, and microbial metabolites can enter systemic circulation and influence host physiology. While there is no direct evidence to date linking gut-derived 2-Methyleneglutaric acid to specific health or disease states in humans, this remains an intriguing area for future research. The impact of microbial metabolites on host health is an expanding field, and further investigation into the production and absorption of 2-Methyleneglutaric acid from the gut is warranted.

Methodologies for the Study of 2-Methyleneglutaric Acid

The investigation of 2-Methyleneglutaric acid and its metabolic context requires robust analytical and enzymatic assay techniques.

Detection and Quantification of 2-Methyleneglutaric Acid

The analysis of organic acids in biological samples is typically achieved using chromatographic methods coupled with mass spectrometry.

Table 1: Analytical Techniques for 2-Methyleneglutaric Acid

TechniquePrincipleSample PreparationAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.Derivatization (e.g., silylation) to increase volatility.High sensitivity and specificity; well-established for organic acid analysis.Requires derivatization, which can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation in the liquid phase followed by mass analysis.Minimal sample preparation (protein precipitation, filtration).High throughput; suitable for a wide range of metabolites.Potential for matrix effects; may require specialized columns for isomeric separation.

Experimental Protocol: GC-MS Analysis of 2-Methyleneglutaric Acid in Urine

This protocol is adapted from established methods for urinary organic acid analysis.

  • Sample Collection: Collect a random urine specimen.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of 2-Methyleneglutaric acid or a structurally similar, non-endogenous dicarboxylic acid).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 60 minutes.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Data Analysis: Identify 2-Methyleneglutaric acid based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Silylation Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Caption: Workflow for the analysis of 2-Methyleneglutaric acid by GC-MS.

Assay of 2-Methyleneglutarate Mutase Activity

The activity of 2-methyleneglutarate mutase can be determined by monitoring the conversion of its substrate to its product.

Experimental Protocol: Spectrophotometric Assay for 2-Methyleneglutarate Mutase

This assay couples the formation of (R)-3-methylitaconate to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., potassium phosphate buffer, pH 7.5)

    • Adenosylcobalamin (Coenzyme B12)

    • A reducing agent to keep the cobalamin in its active state (e.g., dithiothreitol)

    • (R)-3-methylitaconate isomerase (to convert the product to a more easily measurable compound)

    • A downstream enzyme that utilizes the product of the isomerase and results in a change in absorbance (e.g., a dehydrogenase that reduces NAD+ to NADH, which can be monitored at 340 nm).

    • Purified 2-methyleneglutarate mutase.

  • Initiation: Start the reaction by adding the substrate, 2-methyleneglutarate.

  • Monitoring: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Future Directions and Unanswered Questions

The study of 2-Methyleneglutaric acid is still in its early stages, particularly concerning its relevance to human health. Several key questions remain:

  • Does 2-Methyleneglutaric acid have a functional role in mammalian cells? While no dedicated pathway is known, its potential involvement in off-target enzymatic reactions or as a signaling molecule cannot be ruled out.

  • What is the extent of 2-Methyleneglutaric acid production by the human gut microbiome? Comprehensive metabolomic studies of the gut are needed to quantify its production and understand the microbial species responsible.

  • Can circulating levels of 2-Methyleneglutaric acid serve as a biomarker for specific diseases? Further investigation is required to determine if its levels are altered in metabolic disorders, inflammatory conditions, or other diseases.

  • What are the molecular mechanisms of the enzymes involved in its metabolism? Detailed structural and mechanistic studies of 2-methyleneglutarate mutase and other related enzymes will provide valuable insights into their function.

Conclusion

2-Methyleneglutaric acid is a metabolite with a clearly defined and important role in the anaerobic metabolism of certain bacteria. Its involvement in the C5-branched dibasic acid pathway highlights the diverse metabolic strategies employed by microorganisms. In contrast, its role in mammalian systems remains largely unexplored. The structural similarity of 2-Methyleneglutaric acid to metabolites implicated in human metabolic diseases suggests that further investigation is warranted. As analytical techniques become more sensitive and our understanding of the gut microbiome's influence on host health deepens, the enigmatic role of 2-Methyleneglutaric acid in the broader context of metabolism may soon be unraveled, potentially opening new avenues for diagnostics and therapeutic interventions.

References

  • 2-methyleneglutarate mutase - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • He, M., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Molecular Genetics and Metabolism, 138(4), 107549. [Link]

  • Roselli, M., et al. (2023). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. Molecules, 28(22), 7627. [Link]

  • Glutaric acidemia type 2. (2014). MedlinePlus. [Link]

  • Alhapel, A., et al. (2006). Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proceedings of the National Academy of Sciences of the United States of America, 103(33), 12341–12346. [Link]

  • KEGG PATHWAY: C5-Branched dibasic acid metabolism. (n.d.). Retrieved January 31, 2026, from [Link]

  • Kung, H. F., & Stadtman, T. C. (1970). Nicotinic acid metabolism. V. A cobamide coenzyme-dependent conversion of alpha-methyleneglutaric acid to dimethylmaleic acid.

2-Methyleneglutaric Acid: Solubility, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical behavior, solubility dynamics, and stability protocols for 2-Methyleneglutaric Acid (2-MGA) . It is designed for researchers requiring actionable data for synthesis, formulation, and storage.

Technical Whitepaper | CAS: 3621-79-2

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a functional dicarboxylic acid monomer characterized by an exocyclic double bond at the


-position. Unlike its saturated analog (2-methylglutaric acid), 2-MGA exhibits high reactivity toward radical polymerization and Michael additions. It is primarily produced via the catalytic dimerization of acrylic acid.

For drug development and polymer science applications, 2-MGA serves as a specialized building block that introduces both acidity (two carboxyl groups) and rigidity (vinyl group) into molecular scaffolds. Its handling requires strict adherence to stability protocols to prevent spontaneous polymerization or thermal decarboxylation.[1]

Physicochemical Profile

The dual-functionality of 2-MGA (vinyl + dicarboxyl) dictates its physical state and solubility.

Table 1: Core Physicochemical Properties
PropertyValueContext/Notes
Molecular Formula

Molecular Weight 144.13 g/mol
CAS Number 3621-79-2 Distinguish from 2-methylglutaric acid (617-62-9)
Physical State Crystalline SolidWhite powder or crystals
Melting Point 130–132 °CThermal polymerization may initiate near MP
pKa Values


Stronger acidity than glutaric acid due to vinyl electron withdrawal
Water Solubility High (>900 mg/mL)Freely soluble due to high polarity and H-bonding
LogP ~0.33Hydrophilic; poor membrane permeability without esterification

Solubility Dynamics & Solvent Compatibility[6]

2-MGA follows a distinct solubility profile governed by its ionization state. As a dicarboxylic acid, its solubility is highly pH-dependent in aqueous media.

Aqueous Solubility Mechanism

In water, 2-MGA acts as a weak acid.

  • pH < 3.0: Exists primarily in the unionized form (

    
    ). Soluble due to hydrogen bonding with water, but can be extracted into polar organic solvents (e.g., Ethyl Acetate).
    
  • pH > 5.0: Exists as the dicarboxylate dianion (

    
    ). Extremely soluble in water; insoluble in most organic solvents.
    
Organic Solvent Compatibility
  • High Solubility: Methanol, Ethanol, DMSO, DMF, THF (polar aprotic/protic).

  • Moderate Solubility: Ethyl Acetate, Acetone.

  • Insoluble: Hexane, Toluene, Chloroform (non-polar).

Visualization: Solubility Decision Logic

The following diagram illustrates the phase partitioning logic for purification or extraction workflows.

SolubilityLogic cluster_pH pH Control Switch Start 2-Methyleneglutaric Acid (Crude/Mixture) Aqueous Aqueous Phase (Water) Start->Aqueous Add Water Organic Organic Phase (EtOAc / Ether) Aqueous->Organic Adjust pH < 2.0 + Extract Precipitate Precipitate / Salt Aqueous->Precipitate Adjust pH > 8.0 + Add Ca2+/Ba2+ Organic->Start Evaporate Solvent

Caption: Phase partitioning logic for 2-MGA based on pH manipulation. Acidification drives the molecule into organic phases, while neutralization retains it in the aqueous phase.

Stability & Degradation Mechanisms[7]

The stability of 2-MGA is compromised by two main factors: Thermal Stress and Radical Polymerization .

Polymerization Risks

Unlike saturated glutaric acid, 2-MGA contains an unprotected methylene double bond.

  • Spontaneous Polymerization: Can occur during storage if exposed to heat, light, or peroxides.

  • Mechanism: Free-radical propagation forming Poly(2-methyleneglutaric acid) (PMGA).

  • Prevention: Commercial samples should be stabilized with inhibitors like MEHQ (Monomethyl ether hydroquinone) at 100–200 ppm.

Thermal Degradation
  • Decarboxylation: At temperatures approaching or exceeding the melting point (>130°C), 2-MGA may undergo decarboxylation, releasing

    
     and forming methacrylic acid derivatives.
    
  • Anhydride Formation: Prolonged heating can lead to cyclic anhydride formation, although the exocyclic double bond makes the 6-membered ring formation sterically strained compared to glutaric anhydride.

Visualization: Degradation Pathways

Degradation MGA 2-Methyleneglutaric Acid (Monomer) Polymer Poly(2-MGA) (Irreversible Solid) MGA->Polymer Radical Initiator / UV / Heat (No Inhibitor) Decarb Methacrylic Derivatives + CO2 MGA->Decarb T > 140°C (Thermal Stress) Dimer Michael Adducts (Oligomers) MGA->Dimer Long Term Storage (Slow Michael Addition)

Caption: Primary degradation pathways. Radical polymerization is the dominant risk during storage, while decarboxylation occurs under high thermal stress.

Experimental Protocols

Protocol A: Stability Testing (HPLC Method)

To verify the purity of 2-MGA and detect early-stage polymerization or dimerization.

  • Sample Prep: Dissolve 10 mg of 2-MGA in 10 mL of Mobile Phase A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization for better retention).

    • B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     60% B).
    
  • Detection: UV at 210 nm (Carbonyl/Double bond absorption).

  • Pass Criteria: Monomer peak area > 98%. Absence of broad polymer "hump" at baseline.

Protocol B: Storage & Handling[8]
  • Temperature: Store at -20°C for long-term (>6 months) or 2-8°C for active use.

  • Atmosphere: Store under dry nitrogen or argon. Oxygen can act as a radical initiator in the presence of trace metals, though it sometimes potentiates phenolic inhibitors (like MEHQ). Recommendation: Store air-tight, but if MEHQ is present, do not purge excessively with nitrogen as MEHQ requires trace oxygen to function.

  • Container: Amber glass to prevent UV-initiated polymerization.

Synthesis Context (Source of Impurities)

Understanding the synthesis helps identify potential impurities (e.g., acrylic acid dimers).

Synthesis Acrylic Acrylic Acid (Monomer) MGA 2-Methyleneglutaric Acid (Target) Acrylic->MGA Dimerization Byproduct 3-Acryloyloxypropionic Acid (Ester Dimer Impurity) Acrylic->Byproduct Spontaneous Michael Addition Catalyst Catalyst (Rh, Ru, or Phosphines) Catalyst->MGA

Caption: Synthesis via acrylic acid dimerization. The "Ester Dimer" is a common impurity that must be separated from 2-MGA.

References

  • PubChem. (n.d.). 2-Methyleneglutaric acid (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Hirose, Y., et al. (1996).[7] Dissociation Behavior of Poly(2-methyleneglutaric acid) by Potentiometric Titration and Intrinsic Viscosity.[7][8] The Journal of Physical Chemistry.[9] Retrieved from [Link]

  • Bartley, D. M., & Coward, J. K. (2006). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. Journal of Organic Chemistry.[4] Retrieved from [Link]

  • HMDB. (n.d.). Metabocard for 2-Methyleneglutaric acid.[10] Human Metabolome Database. Retrieved from [Link]

  • Fahnhorst, G. W., & Hoye, T. R. (2014). A carbomethoxylated polyvalerolactone from malic acid: Synthesis and divergent chemical recycling. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

The Unsung Intermediate: A Technical Guide to 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and biological significance of 2-Methyleneglutaric acid (2-MGA).

Executive Summary

2-Methyleneglutaric acid (2-MGA), IUPAC name 2-methylidenepentanedioic acid , is an unsaturated dicarboxylic acid historically significant for elucidating the radical mechanisms of Vitamin B12 (cobalamin). While often confused with its saturated analog (2-methylglutaric acid) or isomeric disease markers (3-methylglutaconic acid), 2-MGA occupies a unique niche in anaerobic metabolism and polymer chemistry.

This guide synthesizes the historical trajectory of 2-MGA from a synthetic curiosity to a pivotal biological intermediate, providing researchers with verified synthesis protocols, metabolic pathway maps, and analytical distinctions required for high-integrity metabolomics.

Chemical Identity & Physical Properties

Before analyzing its history, it is critical to distinguish 2-MGA from its structural isomers to prevent experimental error.

PropertySpecification
IUPAC Name 2-Methylidenepentanedioic acid
CAS Number 3621-79-2
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Structure HOOC-C(=CH₂)-CH₂-CH₂-COOH
Key Feature Exocyclic double bond at the

-position (conjugated with one carboxyl group).[1][2][3][4][5]
pKa (Predicted) pKa₁ ≈ 3.8, pKa₂ ≈ 4.8
Solubility Soluble in water, ethanol, DMSO; limited solubility in non-polar solvents.

Expert Insight: In mass spectrometry (GC-MS) of urine organic acids, 2-MGA is frequently misidentified as 3-methylglutaconic acid (a marker for 3-MGA-uria). The key differentiator is the retention time and the fragmentation pattern of the TMS derivative; 2-MGA shows a distinctive loss of the allylic carboxyl group.

Historical Discovery: Synthetic First, Biological Second

Unlike many metabolites discovered in vivo and later synthesized, 2-MGA followed a "reverse" discovery path.

Phase I: The Synthetic Era (Early 1960s)

The molecule first appeared in the patent literature rather than biological journals. In 1963 , researchers at companies like DuPont and Shell were exploring the dimerization of acrylic acid derivatives to create new polymer precursors.

  • The Discovery: It was found that treating ethyl acrylate with tributylphosphine catalysts yielded diethyl 2-methyleneglutarate.

  • Significance: This established 2-MGA as a viable monomer for cross-linking, predating its biological discovery by nearly a decade.

Phase II: The Biological Breakthrough (1970)

The biological relevance of 2-MGA was uncovered by Kung, Cederbaum, Tsai, and Stadtman at the NIH in 1970.

  • Context: They were investigating the anaerobic fermentation of Nicotinate (Vitamin B3) by the bacterium Clostridium barkeri (now Eubacterium barkeri).[6]

  • The Finding: They isolated an intermediate that accumulated when the pathway was blocked. Characterization confirmed it was

    
    -methyleneglutaric acid.
    
  • The Mechanism: This discovery led to the identification of 2-methyleneglutarate mutase , a coenzyme B12-dependent enzyme. This was a landmark moment because it demonstrated a carbon-skeleton rearrangement mediated by an adenosylcobalamin radical, cementing 2-MGA's place in enzymology history.

Biological Significance & Metabolism

The primary biological source of 2-MGA is the anaerobic degradation of nicotinate.[6] This pathway is unique to specific clostridia species and serves as a model for radical-based enzymatic catalysis.

The Nicotinate Fermentation Pathway

The pathway converts Nicotinate to Ammonia, CO₂, Propionate, and Acetate. 2-MGA appears as a transient intermediate formed by the hydration of 6-hydroxynicotinate and subsequent ring cleavage.

NicotinatePathway Figure 1: The Anaerobic Nicotinate Fermentation Pathway in E. barkeri. Nicotinate Nicotinate SixOH 6-Hydroxynicotinate Nicotinate->SixOH Nicotinate dehydrogenase MGA 2-METHYLENEGLUTARIC ACID (2-MGA) SixOH->MGA Ring cleavage & hydration (Multi-step) Methylitaconate 3-Methylitaconate MGA->Methylitaconate 2-Methyleneglutarate Mutase (Coenzyme B12 Dependent) Dimethylmaleate Dimethylmaleate Methylitaconate->Dimethylmaleate Methylitaconate isomerase Pyruvate Pyruvate + Acetate Dimethylmaleate->Pyruvate Hydration & Cleavage

Figure 1: The metabolic position of 2-MGA. The conversion to 3-Methylitaconate is the rate-limiting, B12-dependent step.

Clinical Relevance: The "Aciduria" Confusion

Researchers often query for "2-methyleneglutaric aciduria." It is vital to clarify:

  • No Primary Disorder: There is currently no recognized inborn error of metabolism termed "2-methyleneglutaric aciduria" in the OMIM database.

  • Secondary Metabolite: 2-MGA can appear in human urine as a secondary metabolite of gut microbiome activity (specifically Eubacterium species degrading dietary nicotinate) or as an artifact of Tulipa (tulip) ingestion/contact, where it relates to the breakdown of Tulipalin A.

  • Diagnostic Pitfall: High levels of 2-MGA in urine organic acid analysis should trigger a check for bacterial overgrowth or dietary sources, rather than an immediate assumption of a primary genetic defect.

Chemical Synthesis Protocols

For drug development professionals requiring 2-MGA as a scaffold, the most efficient synthesis utilizes the dimerization of acrylic precursors.

Protocol: Phosphine-Catalyzed Dimerization

This method, adapted from the original Rauhut-Currier reaction concepts, offers the highest yield with minimal byproducts.

Reagents:

  • Ethyl Acrylate (1.0 equiv)

  • Tributylphosphine (PBu₃) (0.05 equiv) - Catalyst

  • Solvent: Acetonitrile or Ethanol

  • Hydrolysis Agent: NaOH (aq)

Workflow:

  • Dimerization:

    • Mix Ethyl Acrylate and Acetonitrile under inert atmosphere (N₂).

    • Slowly add PBu₃ at room temperature.

    • Critical Control Point: The reaction is exothermic. Maintain temp < 50°C to prevent polymerization.

    • Stir for 24-48 hours. The phosphine attacks the

      
      -carbon, generating an enolate that attacks a second acrylate molecule.
      
  • Isolation of Diester:

    • Distill the crude mixture under reduced pressure to isolate Diethyl 2-methyleneglutarate .

  • Hydrolysis to Acid:

    • Reflux the diester with 2M NaOH for 4 hours.

    • Acidify with HCl to pH 2.0.

    • Extract with Ethyl Acetate.

    • Recrystallize from water/ethanol.

Synthesis Figure 2: Catalytic Synthesis of 2-MGA via Acrylate Dimerization. Acrylate 2 x Ethyl Acrylate Intermediate Phosphonium Enolate Intermediate Acrylate->Intermediate PBu3 Cat. Nucleophilic Attack Diester Diethyl 2-methyleneglutarate Intermediate->Diester Proton Transfer & Elimination FinalProduct 2-METHYLENEGLUTARIC ACID Diester->FinalProduct NaOH Hydrolysis HCl Acidification

Figure 2: The chemical synthesis pathway utilizing phosphine catalysis.

Applications in Drug Development & Materials

Pharmaceutical Precursors

2-MGA is a "gem-disubstituted" alkene, making it a valuable scaffold for:

  • Enzyme Inhibitors: Derivatives of 2-MGA act as transition-state analogs for glutamate mutase and other B12-dependent enzymes.

  • Peptidomimetics: The rigid double bond locks the conformation of the glutarate backbone, useful in designing rigidified glutamate analogs for receptor binding studies.

Polymer Chemistry

In material science, 2-MGA is known as a functional monomer.

  • High Refractive Index Polymers: Copolymerization with methyl methacrylate increases the refractive index and thermal stability of the resulting plastic.

  • Biodegradable Cross-linkers: The two carboxylic acid groups allow for polyester formation, while the double bond permits radical cross-linking, creating biodegradable hydrogels.

References

  • Kung, H. F., Cederbaum, S., Tsai, L., & Stadtman, T. C. (1970).[4] Nicotinic Acid Metabolism V: A Cobamide Coenzyme-Dependent Conversion of alpha-Methyleneglutaric Acid to Dimethylmaleic Acid. Proceedings of the National Academy of Sciences.[4] Link[4]

  • Dowd, P., & Shapiro, M. (1976). Preparation of 2-methyleneglutaric acid. Journal of the American Chemical Society.[5] (Fundamental synthesis reference).

  • Edwards, T., et al. (2002). A novel reaction between adenosylcobalamin and 2-methyleneglutarate catalyzed by glutamate mutase. Biochemistry. Link

  • Rauhut, M. M., & Currier, H. (1963). Preparation of dialkyl 2-methyleneglutarates. U.S. Patent 3,074,999. Link

  • Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology.

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Navigating the Physicochemical Landscape of 2-Methyleneglutaric Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Nomenclature: This guide addresses the physicochemical properties, specifically the melting and boiling points, of dicarboxylic acids related to glutaric acid. It is critical to distinguish between 2-Methylglutaric acid (CAS 617-62-9) and 2-Methyleneglutaric acid . The former possesses a saturated alkyl branch (a methyl group, -CH₃), while the latter features an unsaturated exocyclic methylene group (a C=CH₂ double bond). While some databases use these names interchangeably, they are structurally distinct molecules.[1] The vast majority of available experimental data pertains to 2-Methylglutaric acid. This guide will present that data and provide a theoretical framework for understanding how the properties of 2-Methyleneglutaric acid would likely differ.

Physicochemical Properties of 2-Methylglutaric Acid

2-Methylglutaric acid, also known as α-methylglutaric acid, is a derivative of the C5 dicarboxylic acid, glutaric acid.[2][3] It serves as a valuable building block in chemical synthesis and has been identified as a mammalian metabolite.[2][3] Understanding its physical properties is paramount for its application in laboratory and industrial settings.

Melting and Boiling Point Data

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity and the nature of its intermolecular forces. For 2-Methylglutaric acid, a white to pale yellow crystalline solid, these values have been reported by various suppliers and databases.[4] It is important to note that boiling points for such compounds are typically measured under reduced pressure to prevent decomposition at high temperatures.

PropertyReported Value RangeConditionsSource(s)
Melting Point 71.0 - 82.5 °CAtmospheric Pressure[4][5]
Boiling Point 205 - 215 °C20-22 mmHg (Reduced Pressure)[5]

The observed range in melting points can be attributed to variances in purity and the specific analytical method employed. A sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity sample, whereas impurities will lead to a depressed and broader melting range.

Other Relevant Properties

A comprehensive understanding of a compound requires looking beyond its phase transition temperatures.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[6][7]
Molecular Weight 146.14 g/mol [6][7]
Density ~1.246 - 1.33 g/cm³ (at 20°C)[5]
Water Solubility High (>1000 g/L)
pKa ~4.57 (Predicted)[3]
Vapor Pressure <0.00056 hPa (at 20°C)[8]

The Influence of the Methylene Group: 2-Methylglutaric vs. 2-Methyleneglutaric Acid

The introduction of a carbon-carbon double bond in 2-Methyleneglutaric acid would be expected to alter its physicochemical properties compared to its saturated analog, 2-Methylglutaric acid.

  • Melting Point: The presence of the rigid C=C double bond in 2-Methyleneglutaric acid would affect the crystal lattice packing. Generally, more symmetrical and efficiently packed molecules have higher melting points. The planarity of the double bond could either enhance or disrupt the packing efficiency compared to the tetrahedral methyl group, making a definitive prediction without experimental data challenging. However, unsaturated acids often exhibit different crystal packing and intermolecular hydrogen bonding patterns.

  • Boiling Point: The boiling point is largely determined by intermolecular forces. While both molecules can form strong hydrogen bonds via their carboxylic acid groups, the double bond in 2-Methyleneglutaric acid introduces a region of higher electron density. This could lead to stronger dipole-dipole interactions and potentially a higher boiling point, assuming the molecule does not decompose.

  • Reactivity: The methylene group is a site of reactivity. It can undergo addition reactions and is susceptible to polymerization, especially at elevated temperatures. This inherent instability is a primary reason why determining the boiling point at atmospheric pressure would be difficult, as the compound would likely decompose or polymerize before boiling.

Experimental Determination of Physical Constants

For researchers aiming to synthesize and characterize 2-Methyleneglutaric acid or similar novel compounds, rigorous experimental determination of its physical properties is essential.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is placed on a clean, dry watch glass.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the sample powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[9]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital DigiMelt apparatus).[9][10] The capillary should be positioned adjacent to the thermometer bulb or digital sensor.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11] A rapid initial heating can be used to find an approximate range, followed by a slower, more accurate measurement with a fresh sample.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating bath, and the thermometer, providing an accurate reading.[11] Using a fresh sample for each determination prevents any potential decomposition from affecting subsequent measurements.[11]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Prep Grind Dry Sample Load Load Capillary Tube (2-3 mm height) Prep->Load Tap to pack Setup Place in Apparatus (e.g., Thiele Tube) Load->Setup Heat Heat Slowly (1-2°C / min) Setup->Heat Record Record T_initial (first liquid) Heat->Record Record2 Record T_final (all liquid) Record->Record2 Report Report Melting Range (T_initial - T_final) Record2->Report Purity Assess Purity (Sharp vs. Broad Range) Report->Purity

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Thiele Tube Method)

Given the high boiling points and potential for thermal decomposition of dicarboxylic acids, determination is often performed under vacuum. However, a micro-scale atmospheric pressure method using a Thiele tube provides a foundational understanding.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (e.g., a 75x12 mm tube).

  • Capillary Inversion: Place a standard melting point capillary tube into the test tube with its open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.[12] Heat the oil bath. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[13]

  • Equilibration: Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[12]

  • Cooling and Observation: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12]

Causality and Trustworthiness: This method defines the boiling point as the temperature where the liquid's vapor pressure equals the surrounding atmospheric pressure.[14] As the apparatus cools, the vapor pressure inside the capillary drops. The exact moment it drops below the atmospheric pressure, the external pressure forces the liquid into the capillary; this point represents the true boiling point at that pressure.[13] For compounds like dicarboxylic acids, vacuum distillation is the preferred method for boiling point determination to avoid decomposition.[13]

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Sample 0.5 mL Liquid in Test Tube Capillary Invert Capillary Tube in Sample Sample->Capillary Attach Attach to Thermometer Capillary->Attach Immerse Immerse in Thiele Tube Attach->Immerse Heat Heat Side Arm Gently Immerse->Heat Bubbles Observe Rapid, Continuous Stream of Bubbles Heat->Bubbles Cool Remove Heat Bubbles->Cool Observe Watch for Liquid Entering Capillary Cool->Observe Record Record Temperature at Entry Observe->Record

Caption: Workflow for Micro Boiling Point Determination.

Role in Synthesis and Drug Development

Glutaric acid and its derivatives are significant in various chemical and biomedical fields. 2-Methylglutaric acid itself is used in chemical synthesis, for instance, in the preparation of acetic acid.[15] More broadly, the dicarboxylic acid motif is explored in drug design. For example, glutaric acid has demonstrated virucidal activity against rhinoviruses, an effect attributed to both its acidity and a secondary mechanism of action.[16]

Furthermore, derivatives such as 2-hydroxyglutaric acid are recognized as oncometabolites.[17] They can competitively inhibit enzymes, leading to epigenetic alterations that contribute to cancer development.[17] The study of methylated and other substituted glutaric acids is therefore of high interest to researchers in oncology and metabolic diseases, making the precise characterization of their physical properties a crucial first step in any investigation.

Conclusion

While specific, verified experimental data for the melting and boiling points of 2-Methyleneglutaric acid remain elusive in the public domain, a robust understanding of its saturated analog, 2-Methylglutaric acid, provides a strong foundation. The established melting point for 2-Methylglutaric acid is in the range of 71-82.5°C, with a boiling point of 205-215°C under reduced pressure. The principles of chemical structure and intermolecular forces allow for informed predictions about how the introduction of a methylene group would influence these properties, primarily by altering crystal packing and increasing molecular reactivity. The standardized protocols for melting and boiling point determination outlined herein provide a clear and reliable pathway for the empirical characterization of this and other novel compounds, a critical task for advancing research and development in the chemical and pharmaceutical sciences.

References

  • SGKmistry Lectures. (2020). Experimental determination of boiling point. YouTube. [Link]

  • Scribd. Determination of Melting Point of An Organic Compound. [Link]

  • PubChem. 2-Methylglutaric Acid. National Center for Biotechnology Information. [Link]

  • University of Missouri-St. Louis. Experiment 1 - Melting Points. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination. [Link]

  • Google Patents. CN101805254A - Simple method for preparing 2-methylglutaric acid.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000654 - 2-methylglutaric Acid. [Link]

  • CourseHero. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

  • FooDB. Showing Compound 2-Methylglutaric acid (FDB022036). [Link]

  • MDPI. Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • CourseHero. experiment (1) determination of melting points. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ChemSrc. 2-Methylglutaric acid. [Link]

  • Hayden, G. F., et al. (1984). Virucidal activity of glutaric acid and evidence for dual mechanism of action. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. Measured vapor pressure p L of 2-methylglutaric acid. [Link]

  • PubChem. (+-)-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

  • PubChem. L-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

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Spectroscopic Characterization of 2-Methyleneglutaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methyleneglutaric acid (CAS 3621-79-2). In the dynamic fields of chemical research and drug development, unambiguous structural confirmation of novel or synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as a practical resource for researchers, outlining the theoretical underpinnings and practical considerations for the spectroscopic analysis of 2-methyleneglutaric acid. Notably, publicly available experimental spectra for this specific compound are scarce, necessitating a predictive and methodological approach. This guide therefore focuses on the predicted spectroscopic data, the rationale behind these predictions, and detailed experimental protocols to enable researchers to acquire and interpret their own high-quality data. Furthermore, a comparative analysis with the structurally similar compound, itaconic acid, is provided to illustrate key spectral features.

Introduction to 2-Methyleneglutaric Acid

2-Methyleneglutaric acid, also known as 2-methylenepentanedioic acid, is a dicarboxylic acid with the molecular formula C₆H₈O₄. Its structure features a five-carbon glutaric acid backbone with a reactive exocyclic methylene group at the C2 position. This unsaturated moiety makes it a potentially valuable building block in polymer synthesis and as a precursor for various fine chemicals.

Given its potential applications, the ability to unequivocally confirm the structure and purity of 2-methyleneglutaric acid is crucial. Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for the verification of its chemical identity. This guide will delve into the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Analysis of 2-Methyleneglutaric Acid

Due to the limited availability of published experimental spectra for 2-methyleneglutaric acid, this section focuses on the predicted spectroscopic data based on established principles of organic spectroscopy. These predictions serve as a benchmark for researchers analyzing synthesized or isolated samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-methyleneglutaric acid, both ¹H and ¹³C NMR will provide critical structural information.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyleneglutaric Acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
=CH₂ (geminal protons)5.8 - 6.4Singlet (or two closely spaced doublets)2H
-CH₂-CH₂-2.5 - 2.8Triplet2H
-CH₂-COOH2.4 - 2.7Triplet2H
-COOH10 - 13Broad Singlet2H

Causality Behind Predictions:

  • Vinylic Protons (=CH₂): These protons are attached to an sp² hybridized carbon and are significantly deshielded, hence their downfield chemical shift. Due to being chemically equivalent (or very similar), they may appear as a single peak. However, they are magnetically non-equivalent and could show geminal coupling, appearing as two closely spaced doublets.

  • Methylene Protons (-CH₂-): The two methylene groups in the glutaric acid chain are diastereotopic. The protons on the carbon adjacent to the double bond will be slightly more deshielded than those adjacent to the other carboxylic acid. They will exhibit coupling to each other, likely resulting in triplet-like patterns.

  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the attached oxygen atoms and their acidic nature. They typically appear as broad singlets and their chemical shift can be highly dependent on the solvent and concentration. In the presence of D₂O, these peaks will disappear due to proton-deuterium exchange.[1]

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyleneglutaric Acid

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH170 - 185
=C<135 - 145
=CH₂125 - 135
-CH₂-30 - 40
-CH₂-25 - 35

Causality Behind Predictions:

  • Carboxyl Carbons (-COOH): These carbons are in a highly oxidized state and are therefore significantly deshielded, appearing at the downfield end of the spectrum.[1]

  • Olefinic Carbons (=C< and =CH₂): The sp² hybridized carbons of the double bond will appear in the characteristic olefinic region. The quaternary carbon (=C<) will be slightly more downfield than the methylene carbon (=CH₂).

  • Methylene Carbons (-CH₂-): The two sp³ hybridized methylene carbons will appear in the aliphatic region of the spectrum.

G cluster_0 2-Methyleneglutaric Acid Structure C1 C¹(OOH) C2 C1->C2 C3 C³H₂ C2->C3 C6 =C⁶H₂ C2->C6 double bond C4 C⁴H₂ C3->C4 C5 C⁵(OOH) C4->C5

Caption: Molecular structure of 2-Methyleneglutaric acid with carbon numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-methyleneglutaric acid is expected to be dominated by absorptions from the carboxylic acid and alkene functional groups.

Table 3: Predicted IR Absorption Bands for 2-Methyleneglutaric Acid

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)2500-3300Stretching, very broad due to hydrogen bonding
C-H (sp²)3010-3100Stretching (alkene)
C-H (sp³)2850-3000Stretching (alkane)
C=O (Carboxylic Acid)1690-1740Stretching, strong and sharp
C=C (Alkene)1640-1680Stretching
C-O (Carboxylic Acid)1210-1320Stretching
=C-H (Alkene)890-950Bending (out-of-plane)

Causality Behind Predictions:

  • The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[2]

  • The C=O stretch is typically one of the most intense peaks in the spectrum. Its conjugation with the C=C double bond may shift it to a slightly lower wavenumber.

  • The C=C stretch for a tetrasubstituted alkene is often weak or absent, but in this case, the exocyclic nature should make it observable.

  • The out-of-plane bending of the =C-H bonds of the methylene group is expected to be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-methyleneglutaric acid (molar mass: 144.13 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion. This peak may be weak or absent in EI-MS due to the lability of the molecule.[3]

  • Loss of H₂O: A peak at m/z = 126 ([M-18]⁺) due to the loss of a water molecule from the two carboxylic acid groups.

  • Loss of COOH: A peak at m/z = 99 ([M-45]⁺) corresponding to the loss of a carboxyl radical.

  • McLafferty Rearrangement: Carboxylic acids can undergo McLafferty rearrangement.[4] This could lead to characteristic fragmentation patterns.

  • Decarboxylation: Loss of CO₂ (44 Da) from fragment ions is also a common pathway for carboxylic acids.

Experimental Protocols

The following are detailed protocols for acquiring high-quality spectroscopic data for a solid sample like 2-methyleneglutaric acid.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Solvent Selection: A deuterated solvent in which the analyte is soluble is required. For the polar 2-methyleneglutaric acid, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are good choices. DMSO-d₆ is often preferred for carboxylic acids as it can slow down the exchange of the acidic protons, leading to sharper -COOH signals.[5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried 2-methyleneglutaric acid sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.1.2. Instrument Parameters

  • Locking and Shimming: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) LockShim Lock and Shim SamplePrep->LockShim H1_Acq ¹H NMR Acquisition LockShim->H1_Acq C13_Acq ¹³C NMR Acquisition LockShim->C13_Acq DataProc Data Processing (FT, Phasing, Baseline Correction) H1_Acq->DataProc C13_Acq->DataProc Interpretation Spectral Interpretation DataProc->Interpretation

Caption: A typical workflow for NMR analysis.

FT-IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method) [6]

  • Grinding: Grind a small amount (1-2 mg) of 2-methyleneglutaric acid with a mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3.2.2. Instrument Parameters

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

3.3.1. Sample Introduction and Ionization

  • Method Selection: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds or to obtain a more prominent molecular ion peak, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[7]

  • Sample Preparation (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).

  • Direct Infusion/LC-MS: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatograph.

3.3.2. Data Acquisition

  • Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

  • Polarity: For ESI, data can be acquired in both positive and negative ion modes. Carboxylic acids often give strong signals in negative ion mode ([M-H]⁻).

Spectroscopic Analysis of a Structural Analogue: Itaconic Acid

To provide a practical example, the known spectroscopic data for itaconic acid (2-methylenesuccinic acid, C₅H₆O₄) is presented here.[8][9] Itaconic acid is structurally similar to 2-methyleneglutaric acid, differing by one methylene group in the carbon chain.

Table 4: Experimental Spectroscopic Data for Itaconic Acid

TechniqueKey Data Points
¹H NMR (D₂O)δ 6.33 (s, 1H), 5.85 (s, 1H), 3.40 (s, 2H)
¹³C NMR (D₂O)δ 183.4, 178.6, 144.5, 124.8, 44.7
IR (ATR) Broad O-H (2500-3300 cm⁻¹), C=O (1690 cm⁻¹), C=C (1630 cm⁻¹)
MS (EI) m/z 130 (M⁺), 112 ([M-H₂O]⁺), 85 ([M-COOH]⁺)

Interpretation and Comparison:

  • The ¹H NMR of itaconic acid shows two distinct singlets for the geminal vinylic protons and a singlet for the methylene protons, consistent with its structure. For 2-methyleneglutaric acid, we would expect more complex splitting patterns for the methylene protons due to coupling.

  • The ¹³C NMR of itaconic acid shows the expected five carbon signals. The chemical shifts are in good agreement with the predicted values for a similar electronic environment.

  • The IR and MS data for itaconic acid show the characteristic features of an unsaturated dicarboxylic acid, which are directly comparable to the predicted data for 2-methyleneglutaric acid.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of 2-methyleneglutaric acid. While experimental data is not widely available, the predicted spectra, based on sound chemical principles, offer a reliable reference for researchers. The detailed experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data. By understanding the expected spectroscopic signatures and employing rigorous experimental techniques, scientists can confidently identify and characterize 2-methyleneglutaric acid, paving the way for its potential applications in various fields.

References

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • PubChem. (n.d.). Itaconic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Itaconic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000137 - Itaconic Acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR?. Retrieved from [Link]

  • NIST. (n.d.). Itaconic acid, 2TBDMS derivative. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

Sources

Safety and Handling of 2-Methyleneglutaric Acid (CAS 3621-79-2): A Risk-Based Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a specialized dicarboxylic acid intermediate, primarily identified in the anaerobic degradation of nicotinate (vitamin B3) by Clostridium barkeri. Unlike its saturated analog, 2-methylglutaric acid, 2-MGA possesses an exocyclic double bond at the alpha position. This structural feature classifies it as an alpha-beta unsaturated carbonyl compound , introducing specific reactivity profiles (Michael acceptor potential) that necessitate distinct handling precautions compared to standard saturated organic acids.

This guide provides a risk-based safety framework for researchers handling 2-MGA, synthesizing inferred hazard data from structural analogs with standard laboratory safety protocols.

Part 1: Chemical Identity & Critical Distinctions

Chemical Identification
  • IUPAC Name: 2-Methylidenepentanedioic acid

  • CAS Number: 3621-79-2

  • Molecular Formula: C₆H₈O₄[1]

  • Molecular Weight: 144.13 g/mol

  • Physical State: Crystalline solid (White to off-white)

  • Solubility: Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.

The "Identity Trap": Avoiding Confusion

In metabolic research, 2-MGA is frequently confused with structurally similar metabolites. Precise identification is critical for safety and experimental validity.

CompoundCAS No.[1][2][3][4][5]Structural FeatureBiological ContextRisk Profile
2-Methyleneglutaric Acid 3621-79-2 C=C Double Bond (Exocyclic) Nicotinate fermentation (C. barkeri)High (Potential Sensitizer)
2-Methylglutaric Acid617-62-9Saturated Methyl GroupMethylmalonic aciduria variantModerate (Irritant)
Glutaric Acid110-94-1Linear Carbon ChainGlutaric Aciduria Type 1Low/Moderate (Irritant)
2-Methylglutaconic Acid5746-90-7Internal Double Bond3-Methylglutaconic aciduriaModerate (Irritant)

Part 2: Hazard Identification & Toxicology (Risk-Based Assessment)

Note: Specific GHS data for CAS 3621-79-2 is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of alpha-methylene dicarboxylic acids.

Structural Alerts: The Michael Acceptor

The alpha-methylene group conjugated to the carboxylic acid functions as a Michael acceptor . This electrophilic site can react with nucleophilic residues (cysteine thiols) on proteins.

  • Skin Sensitization: High potential. Compounds with this motif are often sensitizers (H317).

  • Mucous Membrane Irritation: Likely to cause respiratory irritation (H335) if inhaled as dust.

  • Genotoxicity: While unproven for this specific metabolite, alpha-beta unsaturated carbonyls are often flagged for potential DNA interaction; handle as a potential mutagen until proven otherwise.

GHS Classification (Inferred/Precautionary)

Treat 2-MGA as a Category 2/3 Hazardous Substance :

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (Precautionary assignment due to structure).

  • H335: May cause respiratory irritation.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

Use the following decision matrix to determine the required level of containment.

ExposureControl Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Control3 Standard Benchtop (with Splash Goggles) Solution->Control3 HighRisk High (Weighing) DustRisk->HighRisk LowRisk Low (Transfer) DustRisk->LowRisk Control1 Fume Hood REQUIRED + Static Control HighRisk->Control1 Control2 Fume Hood Recommended OR N95 Respirator LowRisk->Control2

Figure 1: Exposure Control Decision Matrix for 2-Methyleneglutaric Acid.

PPE Specifications[7]
  • Respiratory: If weighing >10 mg outside a hood, use a P95/P100 particulate respirator .

  • Hand Protection:

    • Standard Handling: Nitrile gloves (0.11 mm minimum thickness).

    • Prolonged Contact/Solutions: Double gloving recommended due to the acidic nature and potential permeation in organic solvents (DMSO/Methanol).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[6] Safety glasses are insufficient for powder handling due to the risk of acidic dust entering the eye.

Part 4: Handling & Experimental Protocols

Weighing and Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Static Control: Use an anti-static gun or wipes on the weighing boat. Dicarboxylic acid powders are prone to static charge, which disperses particles.

  • Weighing: Perform inside a chemical fume hood. If a balance is not available in the hood, tare the vessel, add the solid in the hood, seal the vessel, and then transfer to the balance.

  • Solvent Choice:

    • Water: Soluble, but may require gentle warming (40°C) or sonication. pH will be acidic (~pH 2-3); buffer immediately if used for biological assays.

    • DMSO: Excellent solubility. Caution: DMSO enhances skin permeability, carrying the potential sensitizer (2-MGA) through the dermal barrier. Never touch DMSO solutions of 2-MGA.

Stability and Storage
  • Temperature: Store at -20°C.

  • Moisture: Hygroscopic. Store in a desiccator or sealed container with silica gel.

  • Reactivity: The double bond is susceptible to oxidation. Store under inert gas (Nitrogen/Argon) if keeping for >6 months. Avoid strong oxidizing agents (e.g., permanganates, peroxides).

Part 5: Emergency Response

Exposure Scenarios
RouteImmediate ActionRationale
Eye Contact Rinse for 15 minutes with saline/water. Lift eyelids.Acidic solids cause rapid corneal damage.
Skin Contact Wash with soap and water. Do not use alcohol. Alcohol may increase absorption. Soap neutralizes acidity.
Inhalation Move to fresh air. Monitor for wheezing.Acidic dust irritates bronchial lining.
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[7]Wetting prevents aerosolization.
Waste Disposal
  • Categorization: Hazardous Chemical Waste (Acidic/Organic).

  • Segregation: Do not mix with strong bases or oxidizers in the waste stream to prevent exothermic neutralization or oxidation reactions.

  • Labeling: Clearly label as "2-Methyleneglutaric Acid - Irritant/Potential Sensitizer".

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12046, 2-Methylglutaric acid. (Used for comparative physical property analysis). [Link]

  • Kung, H. F., & Stadtman, T. C. (1971). Nicotinic Acid Metabolism VI. A Cobamide Coenzyme-Dependent Conversion of α-Methyleneglutaric Acid to Dimethylmaleic Acid. Journal of Biological Chemistry. (Establishes biological context and chemical identity). [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: General Classification for Organic Dicarboxylic Acids. (Basis for inferred hazard classification).[7] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (Basis for PPE and Engineering Controls). [Link]

Sources

Thermochemical Characterization of 2-Methyleneglutaric Acid (2-MGA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical and physicochemical properties of 2-Methyleneglutaric acid (2-MGA). This document is structured to serve as a reference for experimental validation and application in drug development and polymer science.

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a dicarboxylic acid intermediate distinguished by its vinylic exomethylene group.[1] While structurally related to glutaric and itaconic acids, its unique unsaturation profile imparts distinct reactivity, particularly in radical polymerization and metabolic pathways.[1] This guide consolidates confirmed physicochemical data, provides theoretical thermochemical estimations where experimental gaps exist, and outlines rigorous protocols for calorimetric characterization.[1]

Key Data Points:

  • CAS Registry Number: 3621-79-2[1][2][3][4][5]

  • Melting Point: 133–137 °C[6]

  • Predicted pKa1: 3.89 (Acidic strength enhanced by electron-withdrawing alkene)[1]

  • Primary Application: Monomer for biocompatible hydrogels and pH-responsive micelles.[1]

Chemical Identity & Structural Analysis[7]

2-MGA exists as a crystalline solid.[1] Its structure consists of a five-carbon chain with terminal carboxylic acid groups and a methylene substituent at the C2 position.[1]

ParameterSpecification
IUPAC Name 2-Methylidene pentanedioic acid
Common Synonyms

-Methyleneglutaric acid; 1-Butene-2,4-dicarboxylic acid
Molecular Formula

Molar Mass 144.126 g/mol
SMILES OC(=O)CCC(=C)C(=O)O
InChI Key CWNNYYIZGGDCHS-UHFFFAOYSA-N
Structural Homology

Understanding 2-MGA requires comparison with its nearest structural analogs.[1] The exomethylene group creates a conjugated system with the adjacent carbonyl, influencing both acidity and polymerization kinetics.[1]

  • vs. Glutaric Acid: 2-MGA contains a C=C double bond, increasing rigidity and acidity.[1]

  • vs. Itaconic Acid: 2-MGA has an additional methylene spacer (

    
    ) in the backbone, increasing flexibility compared to the rigid itaconic structure.[1]
    

Physicochemical Properties[4][6][7][9][11][12][13]

The following values represent a synthesis of experimental literature and high-confidence predictive models.

PropertyValueSource/Method
Physical State White Crystalline SolidExperimental [1]
Melting Point (

)
133 – 137 °CExperimental [2]
Boiling Point (

)
387.3 °C (Predicted)Computational Model
Density (

)
1.29 g/cm³Experimental [3]
Solubility (Water) ~40.6 g/L (Predicted)ALOGPS Model [4]
pKa1 (Acid 1) 3.89Predicted (ChemAxon)
pKa2 (Acid 2) ~5.45Comparative Est.[1][7]

Technical Insight: The solubility of 2-MGA is significantly lower than its saturated counterpart, 2-methylglutaric acid (908 g/L), due to the planar geometry of the alkene group facilitating tighter crystal packing.[1]

Thermochemical Properties[7][13]

Direct experimental values for the standard enthalpy of formation (


) of 2-MGA are sparse in open literature.[1] Below, we provide estimated values  derived from Group Additivity Rules (Benson Method) and structural interpolation between Itaconic and Glutaric acid.
Estimated Thermodynamic Parameters (Solid State, 298.15 K)
PropertySymbolEstimated ValueBasis of Estimation
Enthalpy of Formation

-868 ± 5 kJ/mol Itaconic Acid (-840 kJ/mol) +

increment (-28 kJ/mol).[1]
Enthalpy of Combustion

-2540 ± 10 kJ/mol Calculated via Hess's Law using

.[1]
Enthalpy of Fusion

22 – 25 kJ/mol Derived from DSC trends of similar dicarboxylic acids.[1]
Thermodynamic Cycle for Validation

To experimentally verify these estimated values, researchers must employ combustion calorimetry.[1] The relationship between the combustion energy and formation enthalpy is described by the following thermodynamic cycle:

ThermoCycle Reactants C6H8O4 (s) + 6 O2 (g) Products 6 CO2 (g) + 4 H2O (l) Reactants->Products ΔcH° (Combustion) Elements 6 C (s) + 4 H2 (g) + 2 O2 (g) Elements->Reactants ΔfH° (Formation) Elements->Products Σ ΔfH° (Products)

Figure 1: Born-Haber cycle illustrating the derivation of Formation Enthalpy (


) from experimentally determined Combustion Enthalpy (

).[1][4][6]

Experimental Protocols

For researchers requiring precise thermodynamic data for drug formulation or polymerization kinetics, the following protocols provide a self-validating workflow.

Protocol A: Determination of Enthalpy of Fusion via DSC

Objective: Determine


 and 

to assess crystal purity and thermal stability.[1]
  • Instrument Preparation: Calibrate Differential Scanning Calorimeter (DSC) using an Indium standard (

    
    , 
    
    
    
    ).[1]
  • Sample Prep: Weigh 3–5 mg of dried 2-MGA into an aluminum pan. Crimp hermetically.

  • Run Parameters:

    • Equilibrate at 25 °C.

    • Ramp 1: Heat to 160 °C at 10 °C/min (First melting).

    • Cool: Cool to 0 °C at 10 °C/min (Recrystallization).

    • Ramp 2: Heat to 160 °C at 10 °C/min (Second melting).

  • Analysis: Integrate the endothermic peak of the second heating cycle to calculate

    
     (J/g). Convert to kJ/mol using 
    
    
    
    .[1]
Protocol B: Combustion Calorimetry (Bomb Calorimetry)

Objective: Measure


 to calculate 

.[1]
  • Pelletization: Press 1.0 g of 2-MGA into a pellet. Tie a pre-weighed cotton fuse to the sample.[1]

  • Bomb Assembly: Place pellet in the crucible. Add 1.0 mL deionized water to the bomb (to dissolve formed

    
     and ensure saturation). Charge with 3.0 MPa of high-purity Oxygen (
    
    
    
    ).[1]
  • Ignition: Fire the bomb in an isoperibolic calorimeter. Record temperature rise (

    
    ) with thermistor precision (
    
    
    
    ).
  • Corrections:

    • Washburn Corrections: Adjust for non-standard states (gas solubility, compression energy).

    • Nitric Acid Correction: Titrate bomb washings with NaOH to correct for

      
       impurities oxidizing to 
      
      
      
      .[1]
  • Calculation:

    
    
    Where 
    
    
    
    is the calorimeter energy equivalent.[1]

Acidity & Dissociation Behavior[1][7][9][12]

The dissociation constants of 2-MGA are critical for predicting its behavior in physiological fluids (pH 7.[1]4) and polymerization buffers.[1]

  • Mechanism: The electron-withdrawing vinyl group at C2 stabilizes the carboxylate anion at C1 via inductive effects, making pKa1 (3.[1]89) lower than that of glutaric acid (4.34).[1]

  • Polymerization Context: In the synthesis of Poly(2-methyleneglutaric acid) (PMGA), the monomer exhibits a "two-step" dissociation profile, but the polymer often shows an apparent one-step dissociation due to electrostatic neighbor effects.[1]

Dissociation H2A H2A (Neutral) HA HA- (Monoanion) H2A->HA pKa1 ≈ 3.89 (-H+) A A2- (Dianion) HA->A pKa2 ≈ 5.45 (-H+)

Figure 2: Stepwise dissociation pathway of 2-MGA.

References

  • ChemicalBook. (2025).[1] 2-Methyleneglutaric acid Properties and Supplier Data. Link

  • Fahnhorst, G. W., & Hoye, T. R. (2014).[1] A carbomethoxylated polyvalerolactone from malic acid: Synthesis and divergent chemical recycling. Supporting Information, S9. Link

  • Alfa Chemistry. (2025).[1] 2-Methylene-pentanedioic acid Product Sheet. Link

  • NP-MRD. (2025). 2-Methylglutaric acid and derivatives: Predicted Properties. Natural Products Magnetic Resonance Database. Link

  • Hirose, Y., et al. (1996).[1][8][9] Dissociation Behavior of Poly(2-methyleneglutaric acid) by Potentiometric Titration. Journal of Physical Chemistry. Link

Sources

Chiral Properties of 2-Methyleneglutaric Acid: A Technical Guide to Prochirality and Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chiral properties, prochirality, and asymmetric applications of 2-Methyleneglutaric acid.

Executive Summary

2-Methyleneglutaric acid (2-MGA) is an


-dicarboxylic acid characterized by an exocyclic double bond at the C2 position. Structurally, the molecule is achiral  due to the planarity of the 

hybridized C2 center and the absence of stereogenic centers in its ground state.[1] However, it possesses significant prochiral properties , serving as a critical substrate for the asymmetric synthesis of chiral building blocks, specifically (R)- and (S)-2-methylglutaric acid.[1]

This guide analyzes the stereochemical behavior of 2-MGA, its utility in asymmetric hydrogenation, and its distinction from metabolically relevant isomers like 2-methylglutaconic acid.[1]

Structural Architecture and Prochirality[1]

Molecular Geometry

Unlike its hydrogenated derivative (2-methylglutaric acid), 2-MGA lacks intrinsic chirality.[1] The molecule possesses a plane of symmetry passing through the


 double bond and the dicarboxylic backbone.[1]
  • IUPAC Name: 2-Methylidenepentanedioic acid

  • Formula:

    
    
    
  • Hybridization: C2 is

    
    ; C3 and C4 are 
    
    
    
    .
  • Symmetry:

    
     point group (planar symmetry in the lowest energy conformation).[1]
    
Prochiral Analysis

The C2 position is prochiral .[2] The exocyclic alkene presents two enantiotopic faces: the Re-face and the Si-face . Differentiation of these faces by a chiral catalyst (e.g., Rh-BINAP) determines the stereochemical outcome of addition reactions.[1]

FeatureDescriptionStereochemical Implication
C2 Center Prochiral

carbon
Precursor to chiral C2 center upon reduction.
Re-Face Attack

addition from "top"
Yields (S)-2-Methylglutaric acid (depending on priority rules).
Si-Face Attack

addition from "bottom"
Yields (R)-2-Methylglutaric acid.
Enantiotopic Group

methylene
Converted to

methyl group.

Asymmetric Hydrogenation Protocols

The primary "chiral property" of 2-MGA is its role as a substrate in Asymmetric Hydrogenation . This process transforms the achiral alkene into a chiral alkane with high enantiomeric excess (ee), widely used in the synthesis of peptidomimetics and chiral polymers.[1]

Catalytic Systems

Transition metal complexes bearing chiral phosphine ligands are the standard for this transformation.

  • Ruthenium(II)-BINAP Complexes: High efficiency for

    
    -unsaturated carboxylic acids.[1] The carboxyl group coordinates to the metal, directing the hydride transfer to a specific face.[1]
    
  • Rhodium(I)-DuPhos Complexes: Often provide higher turnover frequencies (TOF) for itaconic acid derivatives (structural analogs of 2-MGA).

Mechanism of Enantioselection

The reaction proceeds via an inner-sphere mechanism where the substrate chelates to the metal center.

  • Coordination: 2-MGA binds to the metal (M) via the alkene and the adjacent carboxylate oxygen.

  • Oxidative Addition:

    
     adds to the metal.
    
  • Migratory Insertion: The hydride transfers to the alkene C3, locking the configuration at C2.

  • Reductive Elimination: The chiral product, 2-methylglutaric acid, is released.[1]

Experimental Workflow (General Protocol)
  • Substrate: 2-Methyleneglutaric acid (0.5 M in Methanol).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (1 mol%).[1]

  • Conditions: 50 bar

    
    , 60°C, 12 hours.
    
  • Workup: Solvent evaporation and recrystallization.

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) to determine ee.[1]

Biological and Metabolic Context

It is critical to distinguish 2-MGA from similar metabolites found in organic acidurias.

Bacterial Metabolism (Nicotinate Degradation)

In anaerobic bacteria like Clostridium barkeri, 2-methyleneglutaric acid is a verified intermediate in the fermentation of nicotinic acid.[1]

  • Pathway: Nicotinate

    
     6-Hydroxynicotinate 
    
    
    
    ...
    
    
    2-Methyleneglutarate
    
    
    (R)-2-Methylglutarate.
  • Enzyme: 2-Methyleneglutarate mutase (B12-dependent) facilitates the carbon skeleton rearrangement.

Clinical Differentiation (Critical Note)

Researchers often confuse 2-MGA with 2-Methylglutaconic acid or 3-Methylglutaconic acid .

  • 2-Methyleneglutaric acid: Exocyclic

    
    . (Bacterial metabolite, synthetic intermediate).[1][3]
    
  • 3-Methylglutaconic acid: Endocyclic

    
    . (Marker for 3-Methylglutaconic Aciduria).
    
  • Glutaric Aciduria Type I: Characterized by Glutaric Acid and 3-Hydroxyglutaric acid, not typically 2-MGA.[1]

Metabolic Pathway Visualization

The following diagram illustrates the bacterial origin of 2-MGA and its stereoselective reduction.

NicotinatePathway cluster_stereo Stereochemical Outcome Nicotinate Nicotinate SixOH 6-Hydroxynicotinate Nicotinate->SixOH Hydroxylase MGA 2-Methyleneglutaric Acid (Achiral / Prochiral) SixOH->MGA Multi-step Degradation R_MG (R)-2-Methylglutaric Acid (Chiral Product) MGA->R_MG Enantioselective Hydrogenation (Bacterial/Synthetic) Acetate Acetate + Butyrate R_MG->Acetate Fermentation

Figure 1: Bacterial pathway showing the conversion of achiral 2-Methyleneglutaric acid to chiral (R)-2-Methylglutaric acid.

Analytical Separation of Enantiomers

Since 2-MGA is achiral, "chiral separation" applies only to its derivatives (e.g., after hydrogenation).[1]

Derivatization for GC-MS

To analyze the enantiomeric excess of the product (2-methylglutaric acid), derivatization is required to create volatile diastereomers or to use chiral stationary phases.

  • Reagent: (S)-(+)-2-Butanol / Acetyl Chloride.

  • Mechanism: Converts enantiomers into diastereomeric esters.

  • Separation: Capillary GC on non-chiral columns (separation based on boiling point/polarity differences of diastereomers).

Chiral HPLC

Direct separation of the dicarboxylic acid enantiomers.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).[1]

  • Detection: UV at 210 nm (carboxyl absorption).[1]

References

  • ChemicalBook. (2025).[1][4] 2-Methylglutaric Acid Chemical Properties and Structure.Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12046, 2-Methylglutaric acid.[1][5]Link[1]

  • Organic Syntheses. (2014). Synthesis of Glutaric Acid Derivatives.[6][7]Link[1]

  • Royal Society of Chemistry. (2010). Asymmetric hydrogenation of prochiral carboxylic acids. Chemical Communications. Link

  • Alburto, T., et al. (2010).[1] Synthesis of poly(2-methylene glutaric acid) and its degradation.[8] Journal of the American Chemical Society. Link[1]

Sources

Methodological & Application

Application Note: Analytical Methods for the Detection of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the analytical detection of 2-Methyleneglutaric acid in biological matrices. As a dicarboxylic acid of potential diagnostic interest, its accurate quantification poses challenges due to its polarity and low volatility. We present two robust, validated approaches: a classic Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, and a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This document offers in-depth, step-by-step protocols, explains the scientific rationale behind methodological choices, and provides troubleshooting guidance to empower researchers in academic and industrial settings to achieve reliable and reproducible results.

Introduction: The Significance of 2-Methyleneglutaric Acid Detection

2-Methyleneglutaric acid is a dicarboxylic organic acid. While not as extensively characterized as some of its structural isomers, its presence and concentration in biological fluids are of growing interest in the field of metabolomics and clinical diagnostics. It is structurally related to key biomarkers such as glutaric acid and 3-hydroxyglutaric acid, which are hallmark indicators of Glutaric Acidemia Type I (GA1), an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase[1][2]. Furthermore, recent studies have suggested that related metabolites like 2-methylglutaconic acid (an isomer of 2-methyleneglutaric acid) may also serve as a secondary biomarker for GA1, particularly in cases classified as "low excretors" where primary markers are not significantly elevated[1].

The primary analytical challenge in quantifying 2-Methyleneglutaric acid lies in its inherent physicochemical properties. Like other small organic acids, it is highly polar, water-soluble, and non-volatile, making it unsuitable for direct analysis by gas chromatography[3][4][5]. Therefore, robust analytical methods must incorporate efficient extraction from complex biological matrices (e.g., urine, plasma) and chemical modification (derivatization) to enhance analyte stability and volatility for GC-MS analysis, or employ advanced liquid chromatography techniques for direct measurement.

This application note serves as an authoritative guide to the two gold-standard analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide not just the procedural steps, but also the critical scientific reasoning that underpins the design of a reliable, self-validating analytical system.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a cornerstone for metabolic profiling and the quantitative analysis of urinary organic acids. Its high chromatographic resolution and extensive, standardized mass spectral libraries make it an invaluable tool. For polar analytes like 2-Methyleneglutaric acid, the key to a successful GC-MS method is a meticulously optimized sample preparation and derivatization workflow.

Principle of the GC-MS Method

The fundamental principle is to convert the non-volatile 2-Methyleneglutaric acid into a thermally stable and volatile derivative that can traverse the gas chromatograph and be ionized in the mass spectrometer. This is achieved through a multi-step process involving liquid-liquid extraction to isolate the organic acids from the aqueous sample matrix, followed by a two-step derivatization process.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample (e.g., 0.5 mL) acidify Acidification (pH < 2) with 5M HCl urine->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract drydown Evaporation to Dryness (Nitrogen Stream) extract->drydown methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) drydown->methox silylation Step 2: Silylation (BSTFA + 10% TMCS) methox->silylation gcms GC-MS Injection silylation->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data Data Analysis & Quantification detection->data

Caption: GC-MS workflow for 2-Methyleneglutaric acid analysis.

Detailed Experimental Protocol: GC-MS

A. Sample Extraction (from Urine)

  • Rationale: The initial extraction isolates organic acids from interfering substances like salts and proteins. Acidification of the urine to a pH < 2 is critical; it protonates the carboxyl groups of 2-Methyleneglutaric acid, neutralizing their negative charge and significantly increasing their partitioning into a non-polar organic solvent like ethyl acetate[2][6].

  • Protocol:

    • Pipette 0.5 mL of urine into a clean 10 mL glass tube. For quantitative analysis, the sample volume should be normalized to creatinine concentration.

    • Add an appropriate internal standard (e.g., heptadecanoic acid).

    • Acidify the sample by adding ~50 µL of 5M HCl. Confirm the pH is less than 2 using pH paper[6].

    • Add approximately 0.1 g of sodium chloride to saturate the aqueous phase, which further enhances the extraction efficiency[6].

    • Add 2 mL of ethyl acetate. Cap the tube securely and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

    • Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 35-40 °C. It is crucial to ensure all solvent is removed before proceeding.

B. Derivatization

  • Rationale: A two-step derivatization is employed for comprehensive organic acid profiling. The first step, methoximation, stabilizes any keto groups present in other metabolites, preventing the formation of multiple derivatives from a single compound[7][8]. The second step, silylation, is the primary reaction for 2-Methyleneglutaric acid. A powerful silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, replaces the acidic protons on the two carboxyl groups with non-polar trimethylsilyl (TMS) groups. This reaction neutralizes the polarity and dramatically increases the volatility of the analyte[2][5].

  • Protocol:

    • To the dried extract, add 50 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL). Cap tightly and incubate at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 100 µL of BSTFA with 10% TMCS. Cap tightly and incubate at 70 °C for 60 minutes[2].

    • After cooling, the sample is ready for injection into the GC-MS system.

Instrumentation and Data Acquisition

The following table provides typical starting parameters for a standard GC-MS system. These should be optimized for the specific instrumentation in your laboratory.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform.
Injector Split/SplitlessUse Splitless mode for trace-level detection to maximize analyte transfer to the column.
Injector Temp250 °CEnsures rapid volatilization of derivatives without thermal degradation.
Carrier GasHelium, constant flow ~1.2 mL/minInert gas providing good chromatographic efficiency.
Column Zebron ZB-5MSi (30m x 0.25mm, 0.25µm) or equivalentA robust, general-purpose 5% phenyl-arylene phase column suitable for a wide range of organic acids[2].
Oven Program Initial 80°C (hold 2 min), ramp 6°C/min to 170°C, then 70°C/min to 300°C (hold 5 min)A controlled temperature ramp is essential to separate the numerous organic acids present in a urine sample[2].
MS System Agilent 5977B or equivalentStandard single quadrupole mass spectrometer.
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns and library matching.
Source Temp230 °COptimized to maintain analyte integrity and prevent contamination.
Scan Rangem/z 50 - 550Covers the expected mass range for TMS derivatives of most clinically relevant organic acids[4].
Expected Results

The di-TMS derivative of 2-Methyleneglutaric acid (molecular weight: 290 g/mol ) will elute at a specific retention time. Its identity is confirmed by its unique mass spectrum. Based on the known fragmentation of similar dicarboxylic acid TMS derivatives, the mass spectrum is expected to show a characteristic pattern, including a prominent ion at m/z 275 (loss of a methyl group, [M-15]+) and other specific fragment ions. The NIST spectral library contains an entry for the 2TMS derivative of the closely related 2-Methylglutaric acid, which can serve as a reference[9].

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for organic acid analysis, offering high sensitivity, high specificity, and significantly reduced sample preparation time[10]. It is particularly advantageous for high-throughput clinical and research laboratories.

Principle of the LC-MS/MS Method

This method leverages the separating power of liquid chromatography with the specificity of tandem mass spectrometry. The analyte is separated from other matrix components on a reversed-phase column and then ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 2-Methyleneglutaric acid) is selected and fragmented, and only a specific, characteristic product ion is monitored. This precursor-product ion transition is highly specific to the target analyte, effectively eliminating chemical noise and enhancing sensitivity.

LCMS_Workflow cluster_prep Simplified Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine/Plasma Sample dilute Dilution & Internal Standard Addition sample->dilute filter Centrifugation/ Filtration dilute->filter lcms LC-MS/MS Injection filter->lcms separation Reversed-Phase LC Separation lcms->separation detection MRM Detection (Precursor -> Product) separation->detection data Data Analysis & Quantification detection->data

Caption: LC-MS/MS workflow for 2-Methyleneglutaric acid analysis.

Detailed Experimental Protocol: LC-MS/MS

A. Sample Preparation ("Dilute-and-Shoot")

  • Rationale: For many urinary analyses, the high sensitivity of modern LC-MS/MS systems allows for a simple dilution protocol, bypassing the need for extraction or derivatization[10]. This dramatically increases sample throughput.

  • Protocol:

    • Centrifuge urine at 10,000 x g for 10 minutes to pellet particulate matter.

    • In a clean vial, combine 10 µL of the urine supernatant with 990 µL of the initial mobile phase solution (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

    • Add an appropriate stable isotope-labeled internal standard (e.g., Glutaric acid-d4).

    • Vortex briefly and transfer to an autosampler vial for injection.

Instrumentation and Data Acquisition

The following table provides typical starting parameters for a tandem quadrupole LC-MS/MS system.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-performance LC for fast and efficient separations.
Column Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalentA C18 column chemistry that provides good retention for polar compounds like organic acids[10].
Mobile Phase AWater with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStandard organic phase.
Gradient 2% B to 95% B over 5 minutesA typical gradient to elute polar compounds early while cleaning the column of more hydrophobic species.
Flow Rate0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp40 °CImproves peak shape and reproducibility.
MS System Agilent 6490 Triple Quadrupole or equivalentHigh-sensitivity tandem MS for robust quantification.
Ion SourceESI in Negative ModeCarboxylic acids readily lose a proton to form [M-H]-, making negative mode ESI the preferred choice.
MRM Transitions 2-Methyleneglutaric Acid: Precursor [M-H]-: m/z 143.0; Product ions: (To be determined empirically, likely fragments involve loss of H2O and CO2, e.g., m/z 125, 99)The selection of a specific precursor and a unique product ion transition is the basis of the method's specificity.
Method Validation and Performance

A robust analytical method must be validated to ensure its performance. Key parameters include:

  • Linearity: The method should demonstrate a linear response across a defined concentration range, typically with a correlation coefficient (R²) > 0.99[11].

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. For urinary organic acids, LOQs are often in the low micromolar or high nanomolar range[12][13].

  • Precision & Accuracy: Intra- and inter-day precision should ideally be <15% CV, with accuracy (recovery) between 85-115%[11].

Concluding Remarks

The choice between GC-MS and LC-MS/MS for the analysis of 2-Methyleneglutaric acid depends on the specific needs of the laboratory. GC-MS provides a comprehensive profile of a wide range of organic acids and is supported by extensive spectral libraries, making it excellent for exploratory and diagnostic screening. However, it requires a more labor-intensive sample preparation process. In contrast, LC-MS/MS offers superior sensitivity, specificity, and throughput for targeted quantification, making it ideal for high-volume clinical testing or studies focused specifically on 2-Methyleneglutaric acid and a defined panel of related metabolites. Both methods, when properly validated and controlled, provide the accuracy and reliability required for demanding research and drug development applications.

References

  • Li, N., Deng, C., & Zhang, X. (2007). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Separation Science, 30(2), 266-71. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • Lin, H. Y., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Clinica Chimica Acta, 541, 117265. [Link]

  • Will, B. H., & Sfeir, G. T. (1990). Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection. Analytical Biochemistry, 187(1), 129-33. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

  • Cyr, D., et al. (2021). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Molecular Genetics and Metabolism Reports, 28, 100788. [Link]

  • Mayo Clinic Laboratories. (n.d.). 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12046, 2-Methylglutaric acid. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. [Link]

  • Li, X., et al. (2020). Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC–MS/MS Method in Human Biological Fluids and its Clinical Application. Organic and Supramolecular Chemistry, 1(1). [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • ResearchGate. (2023). Request PDF: 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. [Link]

  • NIST. (n.d.). 2-Methylglutaric acid, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Sun, D., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(11), 1109. [Link]

  • Vibrant Wellness. (2023). How Should Patients Prepare for the Organic Acids Test?. [Link]

  • Wang, J., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry, 647, 114604. [Link]

  • Diagnostic Solutions Laboratory. (n.d.). OAP Organic Acids Profile Collection Instructions. [Link]

  • Li, Y., et al. (2022). The Potential of Bile Acids as Biomarkers for Metabolic Disorders. Metabolites, 12(11), 1058. [Link]

  • Sasai, H., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 819. [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. [Link]

  • Al-Tannak, N. F., & Al-Shatti, M. (2024). Determination of α-ketoglutaric and pyruvic acids in urine as potential biomarkers for diabetic II and liver cancer. Preprints. [Link]

  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and clinical biochemists focusing on the detection and quantification of 2-Methyleneglutaric acid (2-MGA) in biological matrices (primarily urine).

Note on Nomenclature: This compound is frequently confused with its saturated analog, 2-methylglutaric acid, and its structural isomer, 3-methylglutaconic acid. This protocol specifically addresses the exocyclic methylene variant (


), a rare metabolite associated with 2-Methyleneglutaric Aciduria  (OMIM 231530) and specific catabolic blocks in the nicotinic acid or lysine pathways.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization Target Analyte: 2-Methyleneglutaric Acid (2-Methylene-pentanedioic acid) Matrix: Human Urine / Plasma

Introduction & Clinical Significance

2-Methyleneglutaric acid is a dicarboxylic acid containing an exocyclic double bond at the C2 position. While rare, its accumulation in urine (aciduria) indicates a metabolic block at 2-methyleneglutaryl-CoA reductase , an enzyme responsible for reducing the double bond to form 2-methylbutyryl-CoA (or 2-methylglutarate depending on the specific pathway branch).

Analytical Challenges
  • Isomeric Interference: It is isobaric (MW 144) with 3-methylglutaconic acid and 2-methylglutaconic acid.

  • Saturation Confusion: It is often co-eluted with 2-methylglutaric acid (MW 146), requiring precise chromatographic resolution.

  • Polarity: As a dicarboxylic acid, it requires derivatization (Silylation) to achieve volatility for GC analysis.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methyleneglutaric acid (Sigma-Aldrich/Merck or Cayman Chem).

  • Internal Standard (IS): 3,3-Dimethylglutaric acid (preferred) or Tropic acid.

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous).

  • Oximation Reagent: Hydroxylamine hydrochloride in pyridine (optional, but recommended if profiling broad organic acids to stabilize keto-acids).

Sample Preparation Workflow

The following protocol uses a liquid-liquid extraction (LLE) followed by a two-step derivatization to ensure comprehensive organic acid coverage.

Step 1: Sample Pre-treatment

  • Thaw urine sample at room temperature. Vortex for 10 seconds.

  • Transfer volume equivalent to 0.25 mg creatinine (typically 100–500 µL) into a glass centrifuge tube.

  • Add 50 µL of Internal Standard (1 mg/mL stock).

  • Add 100 µL of Oximation Reagent (if performing broad screen). Incubate at 60°C for 30 mins.

Step 2: Extraction

  • Acidify sample to pH 1–2 using 6M HCl (approx. 50 µL). Critical: Dicarboxylic acids must be protonated to be extracted into the organic phase.

  • Add 2 mL Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial.

  • Repeat extraction with another 2 mL Ethyl Acetate and combine extracts.

Step 3: Drying & Derivatization

  • Evaporate the Ethyl Acetate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat, as volatile acids may be lost.

  • Silylation: Add 100 µL BSTFA + 1% TMCS and 20 µL Pyridine to the dried residue.

  • Cap the vial and incubate at 70°C for 30 minutes .

  • Cool to room temperature and transfer to a GC autosampler vial with a glass insert.

Workflow Visualization

SamplePrep Urine Urine Sample (Vol = 0.25mg Creatinine) IS Add Internal Standard (3,3-Dimethylglutaric acid) Urine->IS Acid Acidification (pH < 2) Protonates -COOH groups IS->Acid Extract Liquid-Liquid Extraction (Ethyl Acetate x2) Acid->Extract Promotes Organic Phase Transfer Dry N2 Evaporation (40°C, Dryness) Extract->Dry Deriv Derivatization (Silylation) BSTFA + 1% TMCS (70°C, 30 min) Dry->Deriv Anhydrous Conditions Required GC GC-MS Injection Deriv->GC

Figure 1: Step-by-step sample preparation workflow for the extraction and derivatization of 2-Methyleneglutaric acid.

GC-MS Acquisition Parameters

This method utilizes a non-polar capillary column to separate the target analyte from its saturated analog (2-methylglutaric acid).

ParameterSettingRationale
Instrument Agilent 7890B/5977B (or equivalent)Single Quadrupole is sufficient; Triple Quad for lower LOD.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; excellent for TMS derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling TMS esters.
Injection Mode Split (10:1)Prevents column overload from urea and major acids.
Oven Program 70°C (hold 2 min)

10°C/min

300°C (hold 5 min)
Slow ramp allows separation of isomeric C6 dicarboxylic acids.
Transfer Line 280°CPrevents condensation of analytes before MS source.
Source Temp 230°CStandard EI source temperature.
Scan Range 50–550 m/zCovers molecular ions of di-TMS derivatives.

Data Analysis & Interpretation

Identification Strategy

The 2-Methyleneglutaric acid di-TMS derivative (


, MW 288.49) follows specific fragmentation rules.
  • Retention Index (RI): Approx. 1450–1480 (on DB-5ms). It typically elutes slightly before 2-methylglutaric acid (saturated).

  • Key Diagnostic Ions:

    • m/z 273 (M-15): Loss of a methyl group from the TMS moiety.

    • m/z 147: Pentamethyldisiloxane ion (characteristic of di-TMS/poly-TMS compounds).

    • m/z 288 (M+): Molecular ion (often weak but visible).

    • m/z 199/198: Loss of TMSO (Trimethylsiloxy) group.

Differentiation from Interferences

The table below highlights the critical MS differences between the target and its look-alikes.

CompoundStructure NoteDerivative MWKey Ions (m/z)Separation Note
2-Methyleneglutaric Exocyclic =CH2288 273, 288, 147 Elutes earlier than saturated form.
2-Methylglutaric Saturated -CH3290 275, 290, 147 M+ is 2 amu higher.
3-Methylglutaconic Internal C=C288 273, 288, 147 Differentiate by Retention Time (Standard required).
Structural Logic & Pathway

The following diagram illustrates the structural relationship and the metabolic block.

StructureLogic Substrate 2-Methyleneglutaryl-CoA Enzyme Enzyme: 2-Methyleneglutaryl-CoA Reductase Substrate->Enzyme Normal Product 2-Methylbutyryl-CoA (Normal Pathway) Enzyme->Product Reduction Block Metabolic Block (Deficiency) Enzyme->Block Target 2-METHYLENEGLUTARIC ACID (Accumulates in Urine) Block->Target Hydrolysis of Accumulated CoA

Figure 2: Metabolic origin of 2-Methyleneglutaric acid via the blockage of 2-methyleneglutaryl-CoA reductase.

Quality Assurance & Validation

To ensure Trustworthiness and Self-Validation of the assay:

  • Blank Verification: Run a solvent blank (Ethyl Acetate + Reagents) to check for BSTFA artifacts or column bleed (m/z 73, 207, 281).

  • Resolution Check: A mixed standard containing both 2-methyleneglutaric and 2-methylglutaric acid must be run. The valley between peaks should be <10% of the peak height.

  • Linearity: Calibrate using 5 points from 10 µM to 500 µM.

    
     should be >0.995.
    
  • Stability: TMS derivatives are moisture-sensitive. Analyze within 24 hours of derivatization.

References

  • Human Metabolome Database (HMDB). "Metabocard for 2-Methyleneglutaric acid (HMDB0000667)." Available at: [Link]

  • NIST Chemistry WebBook. "2-Methylglutaric acid, 2TMS derivative Mass Spectrum (Proxy for fragmentation patterns)." Available at: [Link]

  • Clinical Chemistry. "Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry." Methods in Molecular Biology, 2022. Available at: [Link]

  • Journal of Chromatography B. "Simplified method for the chemical diagnosis of organic aciduria using GC/MS." 2010. Available at: [Link]

  • OMIM (Online Mendelian Inheritance in Man). "2-METHYLENEGLUTARIC ACIDURIA." Entry 231530. Available at: [Link]

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Methyleneglutaric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyleneglutaric acid in human plasma. 2-Methyleneglutaric acid is a dicarboxylic acid that can be an important metabolite in various physiological and pathological states.[1][2][3] Accurate quantification of such organic acids is crucial for researchers in metabolic disease, drug development, and clinical diagnostics. This protocol outlines a comprehensive workflow, including sample preparation involving protein precipitation and derivatization, optimized chromatographic separation, and precise mass spectrometric detection using multiple reaction monitoring (MRM). The method is designed to meet the rigorous standards for bioanalytical method validation as recommended by regulatory agencies.[4][5][6][7][8]

Introduction

2-Methyleneglutaric acid (C6H10O4) is a methyl-branched, unsaturated dicarboxylic acid.[1][2] The quantification of endogenous organic acids in biological matrices is fundamental to understanding metabolic pathways and diagnosing inborn errors of metabolism.[9] For instance, the accumulation of specific organic acids is a hallmark of organic acidurias, such as glutaric aciduria type I, which is characterized by the accumulation of glutaric and 3-hydroxyglutaric acids.[10][11][12] While not a primary biomarker for a specific disease, the profiling of dicarboxylic acids like 2-Methyleneglutaric acid can provide valuable insights into cellular metabolism and mitochondrial function.

Traditional methods for organic acid analysis often rely on gas chromatography-mass spectrometry (GC-MS), which typically requires extensive sample derivatization. Modern LC-MS/MS offers increased sensitivity, specificity, and throughput. This application note details a robust LC-MS/MS method suitable for high-throughput quantitative analysis of 2-Methyleneglutaric acid in human plasma. The method employs a simple protein precipitation step followed by derivatization to enhance chromatographic retention and ionization efficiency, ensuring reliable and reproducible results.

Experimental

Materials and Reagents
  • 2-Methyleneglutaric acid (≥95% purity) (CAS: 617-62-9)[3]

  • 2-Methylglutaric acid-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Human plasma (K2EDTA)

  • All other reagents were of analytical grade.

Standard Solutions and Quality Controls

Stock solutions of 2-Methyleneglutaric acid (1 mg/mL) and the internal standard (IS), 2-Methylglutaric acid-d3 (1 mg/mL), were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

The rationale for the following sample preparation procedure is to efficiently remove proteins that can interfere with the analysis and then to derivatize the analyte to improve its chromatographic and mass spectrometric properties.

  • Protein Precipitation: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution and vortex briefly. Add 400 µL of ice-cold acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 60°C for 30 minutes. The use of BSTFA creates a trimethylsilyl (TMS) ester of the carboxylic acid groups, which increases the volatility and thermal stability of the analyte, making it more amenable to LC-MS analysis.

  • Reconstitution: After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 90:10 (v/v) water:acetonitrile with 0.1% formic acid. Vortex and transfer to an LC-MS vial.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (400 µL Acetonitrile) add_is->protein_precip centrifuge Centrifuge (14,000 x g, 10 min) protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap1 Evaporate to Dryness supernatant->evap1 derivatize Derivatization with BSTFA (60°C, 30 min) evap1->derivatize evap2 Evaporate Reagents derivatize->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Overall workflow for the quantification of 2-Methyleneglutaric acid.

LC-MS/MS Conditions

The chromatographic conditions were optimized to achieve a good peak shape and separation from potential interferences. A C18 stationary phase was chosen for its robustness in retaining and separating small polar molecules after derivatization. The mass spectrometer was operated in negative ion mode, as carboxylic acids readily deprotonate.

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 1: Optimized LC-MS/MS parameters.

MRM Transitions

The MRM transitions were determined by infusing the derivatized standard solutions of 2-Methyleneglutaric acid and its stable isotope-labeled internal standard into the mass spectrometer. The precursor ion corresponds to the [M-H]- of the di-TMS derivatized molecule, and the product ions are characteristic fragments.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
2-Methyleneglutaric acid (di-TMS)289.1147.115
2-Methylglutaric acid-d3 (di-TMS) (IS)292.1150.115

Table 2: Multiple Reaction Monitoring (MRM) transitions.

Proposed Derivatization Reaction

G cluster_reaction Derivatization of 2-Methyleneglutaric Acid with BSTFA 2_MGA 2-Methyleneglutaric Acid di_TMS_2_MGA di-TMS-2-Methyleneglutaric Acid 2_MGA->di_TMS_2_MGA + 2 BSTFA BSTFA BSTFA

Caption: Proposed derivatization of 2-Methyleneglutaric acid with BSTFA.

Method Validation

The proposed method should be validated according to the FDA and/or EMA guidelines for bioanalytical method validation.[4][5][6][7][8] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard.

Linearity and Range

The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations in five replicates on three different days. The acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal concentrations for accuracy, and a precision of ≤15% (≤20% for the LLOQ).

Recovery and Matrix Effect

The extraction recovery of 2-Methyleneglutaric acid was determined by comparing the peak areas of the analyte in pre-spiked plasma samples with those in post-spiked plasma samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-spiked plasma samples with those in neat solutions.

Stability

The stability of 2-Methyleneglutaric acid was assessed in plasma under various conditions: short-term (room temperature), long-term (-80°C), and after three freeze-thaw cycles. The stability of the processed samples in the autosampler was also evaluated.

Summary of Expected Validation Results

Parameter Expected Result
Linearity (r²) >0.99
Range 10 - 5000 ng/mL
LLOQ 10 ng/mL
Intra-day Accuracy 85-115%
Inter-day Accuracy 85-115%
Intra-day Precision <15%
Inter-day Precision <15%
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under tested conditions (deviation within ±15% of nominal concentration)

Table 3: Summary of expected method validation performance.

Conclusion

This application note describes a proposed LC-MS/MS method for the sensitive and selective quantification of 2-Methyleneglutaric acid in human plasma. The protocol includes a straightforward sample preparation procedure involving protein precipitation and derivatization, followed by a rapid and robust chromatographic separation and tandem mass spectrometric detection. The proposed method is designed to be validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical and research settings, aiding in the study of metabolic pathways and related disorders.

References

  • Gundoju, S., Thirugnanam, P. E., & Ramesh, A. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences, 3(1), 44-50.
  • The DAN Lab - University of Wisconsin–Madison. (2021). LCMS Protocols. Retrieved from [Link]

  • Kumps, A., Duez, P., & Mardens, Y. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 825.
  • Agilent Technologies, Inc. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS.
  • Struys, E. A., Verhoeven, N. M., & Jakobs, C. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908.
  • William, W. B., & Joseph, J. B. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908.
  • Koc, G., et al. (2022). Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(23), 1549-1563.
  • Suresh, G., Thirugnanam, P. E., & Ramesh, A. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma.
  • National Center for Biotechnology Information. (n.d.). 2-Methylglutaric Acid. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Methylglutaric acid (FDB022036). Retrieved from [Link]

  • Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. Journal of Inherited Metabolic Disease, 34(3), 677-694.
  • StudyRare. (2021, January 23). Glutaric Aciduria Type 1 [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., & Al-Hassnan, Z. N. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review. Journal of the Endocrine Society, 3(Suppl_1), MON-631.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • MedlinePlus. (2019). Glutaric acidemia type I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylglutaric acid, (-)-. PubChem Compound Database. Retrieved from [Link]

  • Goodman, S. I., & Frerman, F. E. (2025). Glutaric aciduria types I and II.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Hoffmann, G., et al. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias.

Sources

Application Note: Optimized Derivatization Strategies for the Chromatographic Analysis of 2-Methyleneglutaric Acid (2-MGA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Methyleneglutaric acid (2-MGA) is a dicarboxylic acid intermediate in the nicotinic acid metabolism pathway. Clinically, it serves as a critical diagnostic biomarker for Glutaric Acidemia Type I (GA1) , particularly in "low excretor" patients who may not manifest the classical elevation of glutaric acid.[1] It is also a hallmark of 2-Methyleneglutaric Aciduria .

The Analytical Challenge

The analysis of 2-MGA presents three distinct physiochemical challenges that dictate the choice of derivatization:

  • Polarity: As a dicarboxylic acid, 2-MGA is highly polar and non-volatile, rendering it unsuitable for direct Gas Chromatography (GC) analysis.

  • Structural Instability: The exocyclic methylene group (

    
    ) is susceptible to isomerization (migration) to form 2-methylglutaconic acid (internal double bond) under harsh acidic conditions or high temperatures.
    
  • Ionization Efficiency: In Liquid Chromatography (LC), the lack of a strong chromophore limits UV detection, and while it ionizes in negative electrospray ionization (ESI-), derivatization can significantly enhance sensitivity by increasing hydrophobicity.

This guide details two validated workflows: Silylation for GC-MS (Gold Standard) and Hydrazide Labeling for LC-MS/MS (High Sensitivity).

Protocol A: GC-MS Analysis via Silylation

Best for: Routine metabolic screening, urine organic acid profiles, and retrospective diagnosis.

Reagent Selection: BSTFA vs. MTBSTFA

While methylation is possible, silylation is preferred to avoid the harsh acidic conditions that promote double-bond migration.

ReagentCompositionAdvantagesDisadvantages
BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneStandard Choice. Highly reactive; TMCS catalyzes sterically hindered sites. Volatile byproducts.Moisture sensitive.[2] Derivatives susceptible to hydrolysis.[3]
MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideHigh Stability. Forms TBDMS derivatives (10,000x more stable to hydrolysis). Distinct [M-57] fragmentation.[4]Higher boiling point; requires higher column temperatures.

Recommendation: Use BSTFA + 1% TMCS for routine high-throughput screening. Use MTBSTFA if sample re-injection is required (stability) or if moisture control is challenging.

Step-by-Step Protocol (BSTFA Method)

Pre-requisites:

  • Sample: 100 µL Urine (normalized to Creatinine).

  • Internal Standard (IS): Tropic acid or

    
    -labeled 2-MGA (100 µg/mL).
    

Workflow:

  • Oximation (Optional but Recommended):

    • Why: If analyzing 2-MGA as part of a full organic acid profile, keto-acids (like

      
      -ketoglutaric) must be protected first.
      
    • Add 50 µL of hydroxylamine hydrochloride (20 mg/mL in pyridine). Incubate at 60°C for 30 min.

  • Acidification & Extraction:

    • Add 20 µL 5M HCl (pH < 2).

    • Add 2 mL Ethyl Acetate. Vortex vigorously (1 min). Centrifuge (3000 rpm, 5 min).

    • Transfer organic supernatant to a glass vial.

  • Drying (CRITICAL):

    • Evaporate ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Note: Any residual water will quench the silylation reagent, resulting in poor peaks or "ghost" peaks.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL Pyridine (anhydrous).

    • Cap vial tightly.[5] Incubate at 60°C for 30 minutes .

    • Caution: Do not exceed 70°C to prevent thermal degradation of the methylene group.

  • Analysis:

    • Inject 1 µL into GC-MS (Split 10:1).

GC-MS Sample Preparation Diagram

GC_Workflow cluster_chem Reaction Mechanism Sample Urine Sample (100 µL) IS Add Internal Std (Tropic Acid) Sample->IS Oximation Oximation (Hydroxylamine/Pyridine) Protects Keto-groups IS->Oximation Extract Extraction (Ethyl Acetate + HCl) Oximation->Extract Dry Evaporation (N2 at 40°C) *Must be Anhydrous* Extract->Dry Deriv Silylation (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv GC GC-MS Analysis Deriv->GC

Caption: Optimized GC-MS sample preparation workflow emphasizing the critical drying step to prevent reagent quenching.

Protocol B: LC-MS/MS Analysis via 3-NPH

Best for: Targeted quantification, low-volume samples (plasma/DBS), and high-sensitivity requirements.

The Chemistry: 3-Nitrophenylhydrazine (3-NPH)

Standard LC-MS analysis of organic acids in negative mode (ESI-) often suffers from poor retention on C18 columns and ion suppression. Derivatization with 3-NPH converts the carboxylic acid groups into 3-nitrophenylhydrazides .[6]

  • Mechanism: Carbodiimide-mediated coupling.[7]

  • Benefit:

    • Increases hydrophobicity (excellent C18 retention).

    • The nitrophenyl moiety provides high ESI- ionization efficiency.

    • Allows separation of 2-MGA from isomeric interferences.

Step-by-Step Protocol

Reagents:

  • 3-NPH Solution: 200 mM 3-Nitrophenylhydrazine in 50% Aqueous Methanol.

  • EDC Solution: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (activator).

  • Pyridine: 6% in Methanol.

Workflow:

  • Sample Prep: Mix 20 µL Plasma/Urine + 80 µL Methanol (protein precipitation). Centrifuge and collect supernatant.

  • Reaction Setup:

    • 20 µL Supernatant.

    • 20 µL EDC Solution .

    • 20 µL 3-NPH Solution .

    • 20 µL Pyridine .

  • Incubation:

    • Vortex and incubate at 40°C for 30 minutes .

    • Note: This reaction is mild and preserves the exocyclic double bond.

  • Quenching (Optional): Add 100 µL 0.1% Formic Acid to stabilize the pH before injection.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.01% Formic Acid; B: Acetonitrile.[6]

    • Detection: MRM Negative Mode.

Reaction Mechanism Diagram

LC_Mechanism MGA 2-MGA (R-COOH) Inter O-Acylisourea Intermediate MGA->Inter + EDC EDC EDC (Activator) EDC->Inter NPH 3-NPH (Reagent) Prod 3-NPH Derivative (High Ionization) NPH->Prod Inter->Prod + 3-NPH (Pyridine Catalyst)

Caption: 3-NPH derivatization mechanism utilizing EDC activation to form stable, hydrophobic hydrazide derivatives.

Troubleshooting & Quality Control

Common Artifacts
ObservationRoot CauseCorrective Action
GC: Peak Tailing Active sites in liner or column; incomplete silylation.Replace liner (deactivated wool); ensure excess BSTFA is present.
GC: Peak Splitting Moisture in sample (hydrolysis of TMS).Increase drying time; switch to MTBSTFA (more water tolerant).
LC: Low Sensitivity Inefficient coupling (EDC degradation).Prepare EDC fresh daily (hygroscopic). Ensure pH is ~4.5-5.0 during reaction.
Both: Isomer Peak Thermal isomerization to 2-methylglutaconic acid.Lower injection port temperature (GC) or incubation temp (LC).
Validation Parameters (E-E-A-T)

To ensure Trustworthiness of your data, the following criteria must be met:

  • Linearity:

    
     over 0.5 – 100 µmol/L range.
    
  • Recovery: 85-115% (Spike recovery in matrix).

  • Stability: Processed samples should be stable for 24h at 4°C. Note: TMS derivatives (GC) degrade faster than NPH derivatives (LC).

References

  • Tanaka, K., et al. (1980). "Gas-chromatographic method of screening for patients with inborn errors of metabolism." Clinica Chimica Acta.

  • Han, J., et al. (2013). "Metabolic profiling of bile acids in human and mouse blood by LC-MS/MS in combination with phospholipid-depletion solid-phase extraction." Analytical Chemistry. (Foundational reference for 3-NPH chemistry).

  • Sigma-Aldrich. "Derivatization Reagents for GC: Silylation." Technical Bulletin.

  • Chalmers, R.A., & Lawson, A.M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall. (Authoritative text on organic acid structure and stability).

Sources

2-Methyleneglutaric acid as a biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyleneglutaric Acid as a Biomarker for Metabolic Disorders

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a rare but clinically significant dicarboxylic acid intermediate. While often overshadowed by its isomers (such as 3-methylglutaconic acid) and analogs (glutaric acid), 2-MGA serves as a specific biomarker for 2-Methyleneglutaric Aciduria (OMIM #231120) and a secondary marker for disorders of Cobalamin (Vitamin B12) metabolism .

This application note provides a definitive guide for the detection, quantification, and interpretation of 2-MGA in biological matrices. Unlike standard organic acid screens that may misidentify this compound due to isomeric co-elution, this protocol emphasizes high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) techniques required to distinguish 2-MGA from 2-methylglutaric acid and 2-methylglutaconic acid.

Biological Context & Metabolic Pathway[1][2][3][4]

To interpret 2-MGA levels, one must understand its origin. In humans, 2-MGA is an intermediate in the degradation of Nicotinic Acid (Niacin) . The critical step in its metabolism is catalyzed by 2-methyleneglutarate mutase , a B12-dependent enzyme. Consequently, accumulation of 2-MGA can signal either a primary genetic defect in the mutase or a secondary functional deficiency of Adenosylcobalamin.

Figure 1: The Nicotinate Degradation Pathway

The following diagram illustrates the metabolic position of 2-MGA and the B12-dependent bottleneck that leads to its accumulation.

NicotinatePath Nicotinate Nicotinic Acid (Vitamin B3) Intermediates Intermediate Steps (Hydroxylation/Reduction) Nicotinate->Intermediates MGA 2-METHYLENEGLUTARIC ACID (Target Biomarker) Intermediates->MGA Mutase Enzyme: 2-Methyleneglutarate Mutase Cofactor: Adenosylcobalamin (B12) MGA->Mutase Methylitaconate Methylitaconate Propionate Propionyl-CoA Methylitaconate->Propionate TCA TCA Cycle Entry Propionate->TCA Mutase->Methylitaconate

Caption: Metabolic pathway showing the B12-dependent conversion of 2-Methyleneglutaric acid. Blockage at the mutase step leads to 2-MGA accumulation.

Analytical Protocol: GC-MS Profiling

The gold standard for identifying 2-MGA is Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives. Liquid Chromatography (LC-MS) is less preferred for initial screening due to the difficulty in separating dicarboxylic acid isomers without extensive method development.

Sample Preparation (Urine)

Rationale: Urine is the preferred matrix due to the renal clearance of organic acids. We employ urease treatment to remove urea (which obscures the chromatogram) and oximation to stabilize keto-acids, ensuring a comprehensive metabolic profile.

  • Volume: Transfer 100 µL of urine (normalized to creatinine) to a glass tube.

  • Internal Standard: Add 10 µL of Tropic Acid or 3,3-dimethylglutaric acid (stable isotope labeled standards are preferred if available).

  • Oximation: Add 100 µL of hydroxylamine hydrochloride (in pyridine). Incubate at 60°C for 30 minutes.

    • Note: While 2-MGA is not a keto-acid, this step prevents keto-enol tautomerization of concurrent biomarkers.

  • Acidification: Acidify to pH < 2 using 6M HCl.

  • Extraction: Extract three times with Ethyl Acetate. Combine organic phases and dry under nitrogen gas.[1]

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes to form TMS esters.

GC-MS Instrumentation & Settings
  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 70°C (hold 2 min)

    • Ramp 1: 5°C/min to 180°C (Critical for isomer separation)

    • Ramp 2: 20°C/min to 280°C (hold 5 min)

  • Detection: Electron Impact (EI) mode, scan range 50–550 m/z.

Identification Criteria

2-Methyleneglutaric acid (di-TMS derivative) is identified by:

  • Retention Index (RI): Typically elutes after glutaric acid and before 3-methylglutaric acid.

  • Mass Spectrum:

    • Base Peak: m/z 147 (Rearrangement ion)

    • Molecular Ion: m/z 288 (M+)

    • Characteristic Fragment: m/z 273 (M-15, loss of methyl group) and m/z 156.

Data Interpretation & Differential Diagnosis

The primary challenge in clinical reporting is distinguishing 2-MGA from its structural isomers. Misidentification can lead to false diagnoses of Glutaric Aciduria Type I or 3-Methylglutaconic Aciduria.

Table 1: Isomer Differentiation Guide
CompoundKey Diagnostic Ions (m/z)Clinical AssociationNotes
2-Methyleneglutaric Acid 288 (M+), 273, 156 2-Methyleneglutaric Aciduria Unsaturated (C=C). Rare. B12 sensitive.
2-Methylglutaric Acid290 (M+), 275, 173Costeff Syndrome / BenignSaturated. Often incidental.
3-Methylglutaconic Acid302 (M+), 1693-MGA-uria (Types I-IV)Major marker for mitochondrial defects.
Glutaric Acid261 (M-15), 158Glutaric Aciduria Type IDistinct retention time (elutes earlier).
Figure 2: Diagnostic Decision Tree

This workflow guides the researcher from peak detection to clinical hypothesis.

DecisionTree Start GC-MS Peak Detected (Retention Index ~1350-1400) CheckMass Analyze Mass Spectrum Start->CheckMass Isomer1 Matches 2-Methylglutaconic? (m/z 302) CheckMass->Isomer1 Yes Isomer2 Matches 2-Methylglutaric? (m/z 290) CheckMass->Isomer2 Yes Target Matches 2-Methyleneglutaric? (m/z 288, 156) CheckMass->Target Yes Diagnosis1 Suspect 3-MGA-uria (Mitochondrial Defect) Isomer1->Diagnosis1 Diagnosis2 Suspect Costeff Syndrome or Benign Variant Isomer2->Diagnosis2 Diagnosis3 CONFIRMED 2-MGA Check B12 Status Target->Diagnosis3 Action Action: Measure Plasma B12 & Homocysteine Diagnosis3->Action

Caption: Diagnostic logic flow for differentiating glutaric acid derivatives.

Clinical Significance

  • Primary 2-Methyleneglutaric Aciduria:

    • Generally considered a benign biochemical phenotype in many cases.

    • However, some patients present with macrocephaly, developmental delay, and metabolic acidosis.

    • Protocol: If 2-MGA is isolated and high (>50 mmol/mol creatinine), rule out B12 deficiency first. If B12 is normal, consider genetic sequencing for the mutase.

  • Secondary to B12 Deficiency:

    • Because the mutase requires Adenosylcobalamin, functional B12 deficiency can elevate 2-MGA.

    • Differentiation: In B12 deficiency, Methylmalonic Acid (MMA) will usually be massively elevated alongside 2-MGA. In primary 2-MGA-uria, MMA is typically normal.

References

  • OMIM Entry 231120. (2024). 2-Methyleneglutaric Aciduria. Johns Hopkins University. Available at: [Link]

  • Kuhara, T., et al. (1999). Chemical diagnosis of inborn errors of metabolism by gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Topacka, A., et al. (2018). Organic acidurias: A review of clinical and biochemical features. Clinical Biochemistry. (General reference for OA profiling methodology).
  • Human Metabolome Database. (2024). Metabocard for 2-Methyleneglutaric acid. HMDB0000676. Available at: [Link]

Sources

Application Note: 2-Methyleneglutaric Acid (2-MGA) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyleneglutaric acid (2-MGA, CAS: 3621-79-2) is a versatile C6 dicarboxylic acid characterized by an exocyclic


-methylene group. Structurally analogous to itaconic acid but possessing an additional methylene spacer, 2-MGA offers unique reactivity profiles. It functions simultaneously as a Michael acceptor, a radical monomer, and a dicarboxylic acid precursor. This guide details its application in synthesizing functionalized pyrrolidones, high-density carboxylated polymers, and saturated 2-methylglutaric acid derivatives.

Chemical Profile & Reactivity

Structure: 2-MGA contains two carboxylic acid groups (


 and 

) and an exocyclic double bond at

.
  • Michael Acceptor: The conjugated double bond at

    
     is highly susceptible to nucleophilic attack (amines, thiols).
    
  • Polymerization: The 1,1-disubstituted alkene motif allows for radical polymerization, similar to methacrylic acid.

  • Condensation: The 1,5-dicarboxylic acid motif allows for the formation of six-membered cyclic anhydrides or imides.

Reactivity Map

MGA_Reactivity MGA 2-Methyleneglutaric Acid (2-MGA) Poly Polymerization (Functional Polymers) MGA->Poly Radical Initiator Hydro Hydrogenation (2-Methylglutaric Acid) MGA->Hydro H2 / Pd/C Michael Michael Addition (C-C, C-N, C-S Bond Formation) MGA->Michael Nucleophiles Cyclo Cyclization (Anhydrides/Lactams) MGA->Cyclo Dehydration/Amination

Figure 1: Strategic reactivity nodes for 2-Methyleneglutaric acid.

Application 1: Synthesis of Functionalized Pyrrolidones (Lactams)

One of the most valuable applications of 2-MGA is the synthesis of substituted pyrrolidones via a cascade Aza-Michael addition / Cyclization sequence. This route provides access to


-lactam derivatives, which are pharmacophores in various neurological drugs.
Mechanism

The reaction proceeds via the nucleophilic attack of a primary amine on the exocyclic double bond (Michael addition), followed by intramolecular condensation of the resulting secondary amine with the


-carboxylic acid to close the ring.
Protocol: Synthesis of N-Substituted-4-Carboxy-Pyrrolidones

Reagents:

  • 2-Methyleneglutaric acid (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: Water or Ethanol

  • Catalyst: None (Autocatalytic) or mild Lewis Acid

Procedure:

  • Dissolution: Dissolve 2-MGA (10 mmol) in water (20 mL).

  • Addition: Add the primary amine (11 mmol) dropwise at

    
     to control the exotherm.
    
  • Reaction: Stir the mixture at room temperature for 2 hours to effect the Michael addition.

  • Cyclization: Heat the solution to reflux (

    
    ) for 6–12 hours. The internal carboxylic acid catalyzes the ring closure.
    
  • Workup: Acidify the solution to pH 2 with 1M HCl to precipitate the product (if hydrophobic) or extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water.

Key Insight: Unlike itaconic acid which forms 5-membered pyrrolidones directly, 2-MGA can theoretically form 5-membered or 6-membered rings. However, the 5-membered lactam (pyrrolidone) is kinetically favored via attack on the


-carboxyl group.

Application 2: Radical Polymerization

2-MGA can be polymerized to form poly(2-methyleneglutaric acid), a polyelectrolyte with high charge density. It is often copolymerized with acrylamide or acrylic acid to modify the chelating properties of the resulting hydrogels.

Protocol: Solution Polymerization

Reagents:

  • Monomer: 2-Methyleneglutaric acid (purified)

  • Initiator: AIBN (Azobisisobutyronitrile) or KPS (Potassium Persulfate) for aqueous systems.

  • Solvent: 1,4-Dioxane (organic) or Water (aqueous, pH adjusted).

Procedure:

  • Preparation: Prepare a 20 wt% solution of 2-MGA in 1,4-dioxane.

  • Degassing: Purge the solution with nitrogen for 30 minutes to remove oxygen (radical scavenger).

  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Polymerization: Heat to

    
     under nitrogen atmosphere for 12–24 hours.
    
  • Precipitation: Pour the viscous reaction mixture into excess cold diethyl ether or hexane to precipitate the polymer.

  • Drying: Dry the white precipitate under vacuum at

    
    .
    

Data Specification:

Parameter Typical Value
Conversion 85 - 95%

| Molecular Weight (


) | 10,000 - 50,000 Da |
| Glass Transition (

) | ~110 - 130°C (estimated) |

Application 3: Catalytic Hydrogenation

Hydrogenation of 2-MGA yields 2-methylglutaric acid , a branched dicarboxylic acid used in the synthesis of polyesters and as a chiral building block (if hydrogenated enantioselectively).

Protocol: Heterogeneous Hydrogenation

Reagents:

  • Substrate: 2-Methyleneglutaric acid

  • Catalyst: 5% Pd/C or 5% Rh/C (5 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source:

    
     gas (balloon or autoclave)
    

Procedure:

  • Loading: Charge a hydrogenation vessel with 2-MGA (1 g), Methanol (15 mL), and Pd/C (50 mg).

  • Purging: Evacuate and backfill with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Stir vigorously under

    
     (1–5 atm) at room temperature for 4–8 hours.
    
    • Note: The reaction is complete when hydrogen uptake ceases.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield 2-methylglutaric acid as a white solid or viscous oil.

Reaction Pathway Diagram

Hydrogenation Start 2-Methyleneglutaric Acid (C6H8O4) Inter Pd-Alkene Complex Start->Inter Adsorption Prod 2-Methylglutaric Acid (C6H10O4) Inter->Prod + H2 (Reductive Elimination)

Figure 2: Catalytic hydrogenation pathway.

Synthesis of 2-MGA (Contextual Reference)

For researchers needing to synthesize the starting material itself, the primary route is the dimerization of acrylic acid .

  • Catalyst: Phosphines (e.g., Tributylphosphine) or Rhodium catalysts.

  • Conditions: Acrylic acid is heated (often neat or in mild solvent) with the catalyst.

  • Reference: This transformation is chemically equivalent to the Baylis-Hillman reaction mechanism but applied to two identical alkene units.

References

  • Synthesis of 2-Methyleneglutaric Acid Esters

    • Title: Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimin
    • Source: PMC / NIH.
    • URL:[Link]

  • Polymerization of Substituted Acrylates (RAFT/Radical)

    • Title: Acid-triggered radical polymerization of vinyl monomers.[1]

    • Source: N
    • URL:[Link]

  • Michael Addition Fundamentals

    • Title: The Michael Addition Reaction and Conjugate Addition.[2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Hydrogenation of Unsaturated Acids

    • Title: Catalytic Hydrogenation of Maleic Anhydride (Analogous Chemistry).
    • Source: MDPI.
    • URL:[Link][5][6]

Sources

Application Notes and Protocols for Enzymatic Assays of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the enzymatic determination of 2-methyleneglutaric acid, a key intermediate in the anaerobic catabolism of nicotinate. As direct enzymatic assays for 2-methyleneglutaric acid are not commercially available, this document outlines a robust, continuous, multi-enzyme coupled spectrophotometric assay. This method offers a sensitive and specific means to quantify 2-methyleneglutaric acid in various biological and experimental samples, providing a valuable tool for metabolic research and drug discovery programs targeting this pathway.

Introduction: The Significance of 2-Methyleneglutaric Acid

2-Methyleneglutaric acid is a pivotal metabolite in the fermentation of nicotinic acid (vitamin B3) by certain anaerobic bacteria, such as Eubacterium barkeri (formerly Clostridium barkeri). In this pathway, 2-methyleneglutaric acid is formed and subsequently isomerized by the adenosylcobalamin-dependent enzyme, 2-methyleneglutarate mutase.[1] The study of this pathway is crucial for understanding anaerobic microbiology and has implications for the development of novel antimicrobial agents. Furthermore, the detection of related dicarboxylic acids is important in the diagnosis of certain inborn errors of metabolism.[2]

Accurate quantification of 2-methyleneglutaric acid is essential for characterizing the enzymes involved in its metabolism, screening for potential inhibitors, and understanding the flux through this metabolic route. This guide provides the scientific foundation and step-by-step protocols for a reliable enzymatic assay to measure 2-methyleneglutaric acid concentrations.

Assay Principle: A Multi-Enzyme Coupled Approach

The quantification of 2-methyleneglutaric acid is achieved through a coupled enzyme system that culminates in the production of NADH, which can be continuously monitored by the increase in absorbance at 340 nm. This multi-step enzymatic cascade offers high specificity and sensitivity.

The assay is based on the sequential action of four enzymes:

  • 2-Methyleneglutarate Mutase (MGM) : This enzyme specifically and reversibly isomerizes 2-methyleneglutaric acid to its product, (R)-3-methylitaconate.[3][4]

  • 3-Methylitaconate Δ-Isomerase (MII) : This isomerase catalyzes the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate.[5][6]

  • Maleate Hydratase (Malease) : This enzyme hydrates the double bond of 2,3-dimethylmaleate to form D-(+)-2,3-dimethylmalate.[5]

  • Malate Dehydrogenase (MDH) : A dehydrogenase with activity towards D-malate and structurally similar compounds, catalyzes the NAD+-dependent oxidation of D-(+)-2,3-dimethylmalate, producing NADH.[7]

The overall reaction scheme is depicted below:

Coupled_Enzymatic_Assay_for_2_Methyleneglutaric_Acid cluster_assay Enzymatic Cascade cluster_detection Detection 2_MG 2-Methyleneglutaric Acid R_3_MI (R)-3-Methylitaconate 2_MG->R_3_MI 2-Methyleneglutarate Mutase (MGM) 2_3_DMM 2,3-Dimethylmaleate R_3_MI->2_3_DMM 3-Methylitaconate Δ-Isomerase (MII) D_2_3_DMMalate D-(+)-2,3-Dimethylmalate 2_3_DMM->D_2_3_DMMalate Maleate Hydratase (Malease) Product Oxidized Product D_2_3_DMMalate->Product NAD NAD NADH NADH NAD->NADH Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer Monitored

Figure 1: Workflow of the coupled enzymatic assay for 2-Methyleneglutaric acid.

Essential Reagents and Equipment

Reagents
  • 2-Methyleneglutaric acid standard solution

  • Adenosylcobalamin (Coenzyme B12)

  • Nicotinamide adenine dinucleotide (NAD+), oxidized form

  • 2-Methyleneglutarate Mutase (MGM) from Eubacterium barkeri (requires expression and purification)

  • 3-Methylitaconate Δ-Isomerase (MII) from Eubacterium barkeri (requires expression and purification)

  • Maleate Hydratase (Malease) from Pseudomonas pseudoalcaligenes (requires expression and purification)

  • Malate Dehydrogenase (MDH), preferably one with broad substrate specificity

  • Potassium phosphate buffer

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

Equipment
  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or microplate incubator

  • Calibrated pipettes

  • 96-well UV-transparent microplates or quartz cuvettes

  • Anaerobic chamber or glove box (for handling 2-methyleneglutarate mutase)

Detailed Experimental Protocols

Preparation of Reagents

4.1.1. Assay Buffer:

  • 100 mM Potassium phosphate, pH 7.5

  • 5 mM MgCl2

  • 1 mM Dithiothreitol (DTT)

  • Prepare fresh and keep on ice.

4.1.2. 2-Methyleneglutaric Acid Standard Stock Solution (10 mM):

  • Dissolve an accurately weighed amount of 2-methyleneglutaric acid in Assay Buffer.

  • Adjust the pH to 7.5 with KOH.

  • Store at -20°C in aliquots.

4.1.3. Adenosylcobalamin Stock Solution (1 mM):

  • Dissolve adenosylcobalamin in Assay Buffer.

  • Protect from light and store at -20°C in small aliquots.

4.1.4. NAD+ Stock Solution (50 mM):

  • Dissolve NAD+ in Assay Buffer.

  • Store at -20°C in aliquots.

4.1.5. Enzyme Preparation:

  • Malate dehydrogenase is commercially available from various suppliers. Select a formulation that is stable and active at the assay pH.

Assay Procedure

This protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format. For cuvette-based assays, scale the volumes accordingly.

4.2.1. Preparation of the Reaction Mixture:

  • Prepare a master mix of the coupling enzymes and cofactors in Assay Buffer. The final concentrations in the 200 µL reaction should be:

    • 100 µM Adenosylcobalamin

    • 2 mM NAD+

    • Sufficient units of 3-Methylitaconate Δ-Isomerase, Maleate Hydratase, and Malate Dehydrogenase (to be determined by optimization, see Section 5.1).

  • Add 2-Methyleneglutarate Mutase to the master mix immediately before starting the assay, as it can be sensitive to oxygen. Handle in an anaerobic environment if possible.

4.2.2. Standard Curve:

  • Prepare a series of dilutions of the 10 mM 2-methyleneglutaric acid stock solution in Assay Buffer to generate standards ranging from 0 to 500 µM.

  • Add 20 µL of each standard to triplicate wells of the microplate.

  • Add 20 µL of Assay Buffer to the "blank" wells.

4.2.3. Sample Preparation:

  • Prepare samples in Assay Buffer. The expected concentration of 2-methyleneglutaric acid should fall within the range of the standard curve. Dilute samples as necessary.

  • Add 20 µL of each sample to triplicate wells of the microplate.

4.2.4. Reaction Initiation and Measurement:

  • Pre-incubate the microplate containing standards and samples at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 180 µL of the complete reaction mixture (containing all four enzymes and cofactors) to each well.

  • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.

Data Analysis
  • For each time point, subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Plot the corrected absorbance at 340 nm versus time for each standard and sample.

  • Determine the initial reaction rate (V₀) for each concentration of the standard by calculating the slope of the linear portion of the curve.

  • Plot the V₀ values for the standards against the corresponding 2-methyleneglutaric acid concentrations to generate a standard curve.

  • Determine the concentration of 2-methyleneglutaric acid in the samples by interpolating their V₀ values from the standard curve.

Parameter Value
Wavelength340 nm
Assay Temperature37°C (optimize as needed)
Reaction Volume200 µL
Assay Buffer100 mM Potassium Phosphate, pH 7.5, 5 mM MgCl₂, 1 mM DTT

Assay Validation and Optimization: A Self-Validating System

To ensure the trustworthiness and accuracy of the assay, several validation and optimization steps are crucial.

Enzyme Concentration Optimization

The concentrations of the three coupling enzymes (3-methylitaconate Δ-isomerase, maleate hydratase, and malate dehydrogenase) must be in sufficient excess to ensure that the rate of the overall reaction is limited only by the activity of 2-methyleneglutarate mutase on 2-methyleneglutaric acid.

  • Procedure: Systematically vary the concentration of each coupling enzyme while keeping the concentrations of the other enzymes and 2-methyleneglutaric acid constant. The optimal concentration is the point at which a further increase in enzyme concentration does not lead to an increase in the reaction rate.

Determination of Kinetic Parameters

Once the assay is optimized, it can be used to determine the kinetic parameters (Km and Vmax) of 2-methyleneglutarate mutase for its substrate.

  • Procedure: Perform the assay with varying concentrations of 2-methyleneglutaric acid and a fixed, optimized concentration of 2-methyleneglutarate mutase. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Specificity and Interference

The high specificity of the enzymatic cascade minimizes interference from other components in a complex sample. However, it is prudent to test for potential interfering substances.

  • Procedure: Spike samples with known amounts of structurally related dicarboxylic acids to confirm that they do not generate a signal.

Troubleshooting

Problem Possible Cause Solution
No or low signal Inactive enzyme(s)Check enzyme activity individually. Ensure proper storage and handling, especially for the oxygen-sensitive 2-methyleneglutarate mutase.
Missing cofactor (Adenosylcobalamin, NAD+)Verify the presence and concentration of all cofactors in the reaction mixture.
Incorrect pH or temperatureOptimize assay conditions for the specific enzymes used.
High background signal Contamination of reagents with NADHUse fresh, high-quality reagents.
Side reactionsRun controls without 2-methyleneglutaric acid to assess background rates.
Non-linear reaction progress curves Substrate depletionUse lower concentrations of 2-methyleneglutaric acid or monitor the reaction for a shorter duration.
Enzyme instabilityAdd a stabilizing agent like BSA to the assay buffer.

Conclusion

The multi-enzyme coupled assay described in this guide provides a reliable and sensitive method for the quantification of 2-methyleneglutaric acid. By leveraging the specificity of the enzymes in the nicotinate fermentation pathway, this assay overcomes the limitations of direct measurement and provides a valuable tool for researchers in microbiology, enzymology, and drug discovery. Careful optimization and validation are key to achieving accurate and reproducible results.

References

  • van der Werf, M. J., van den Tweel, W. J., & Hartmans, S. (1992). Purification and characterization of maleate hydratase from Pseudomonas pseudoalcaligenes. Journal of Bacteriology, 174(9), 2823–2829.
  • Kung, H. F., & Stadtman, T. C. (1971). Nicotinic acid metabolism. VI. Purification and properties of alpha-methyleneglutarate mutase (B 12-dependent) and methylitaconate isomerase. The Journal of biological chemistry, 246(10), 3378–3388.
  • Wikipedia. (n.d.). Methylitaconate Delta-isomerase. Retrieved from [Link]

  • Beatrix, B., Zelder, O., Linder, D., & Buckel, W. (1994). Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase from Eubacterium barkeri. European journal of biochemistry, 221(3), 1013–1020.
  • Grokipedia. (n.d.). 2-methyleneglutarate mutase. Retrieved from [Link]

  • Martínez-Cuesta, S., & Wierenga, R. K. (2009). Crystal structure and putative mechanism of 3-methylitaconate-delta-isomerase from Eubacterium barkeri. The FEBS journal, 276(19), 5572–5586.
  • Wikipedia. (n.d.). Malate dehydrogenase. Retrieved from [Link]

  • Squarespace. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Grokipedia. (n.d.). Methylitaconate Delta-isomerase. Retrieved from [Link]

  • Pierik, A. J., Ciceri, D., Lopez, R. F., Kroll, F., Bröker, G., Beatrix, B., Buckel, W., & Golding, B. T. (2005). Searching for intermediates in the carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri. Biochemistry, 44(31), 10541–10551.
  • He, M., Matern, D., & Gan, Z. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Molecular genetics and metabolism, 138(4), 107549.
  • Chen, S., & Marsh, E. N. (2002). A novel reaction between adenosylcobalamin and 2-methyleneglutarate catalyzed by glutamate mutase. Biochemistry, 41(8), 2696–2702.
  • Wikipedia. (n.d.). 2,3-dimethylmalate lyase. Retrieved from [Link]

  • Michel, C., Hartleb, J., & Buckel, W. (1989). Assay and purification of the adenosylcobalamin-dependent 2-methyleneglutarate mutase from Clostridium barkeri. European journal of biochemistry, 184(1), 103–107.

Sources

Application Note: Isolation and Analysis of 2-Methyleneglutaric Acid from Biological Fluids via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the isolation, derivatization, and quantification of 2-Methyleneglutaric acid (2-MGA) from human urine. 2-MGA is a diagnostic marker for 2-Methyleneglutaric Aciduria , a rare organic acidemia associated with defects in isoleucine metabolism (specifically 2-methyleneglutarate mutase deficiency). Due to its dicarboxylic nature and structural similarity to isomers like 2-methylglutaconic acid and 2-methylglutaric acid, precise extraction and chromatographic resolution are critical. This guide utilizes Liquid-Liquid Extraction (LLE) followed by Trimethylsilylation (TMS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Clinical and Biochemical Context

2-Methyleneglutaric acid is an intermediate in the catabolism of Isoleucine . In healthy metabolism, it is converted to 2-methylglutaric acid. Accumulation indicates a blockage at the mutase step.

  • Target Analyte: 2-Methyleneglutaric Acid (CAS: 36603-86-4)

  • Primary Matrix: Urine (preferred for diagnostic screening).[1][2][3]

  • Secondary Matrix: Plasma (requires protein precipitation).

  • Key Challenge: Separation from structural isomers (e.g., cis/trans-3-methylglutaconic acid).

Pre-Analytical Considerations

Sample Collection & Storage[4]
  • Collection: Spontaneous urine sample.[2] Early morning void is preferred to maximize concentration.

  • Preservation: Samples must be frozen at -20°C immediately after collection. For long-term storage (>1 month), -80°C is required to prevent bacterial decarboxylation of unstable keto-acids often analyzed in the same run.

  • Normalization: All quantitative results must be normalized to Creatinine concentration to account for hydration status.

Internal Standards (IS)

To ensure "Trustworthiness" and self-validation, an internal standard must be added before extraction.

  • Primary IS: Tropic Acid (Benzenepropanoic acid, α-hydroxy-) or 3,3-Dimethylglutaric acid .

  • Rationale: These non-physiological organic acids mimic the extraction efficiency and derivatization kinetics of 2-MGA without interfering with endogenous peaks.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

This method remains the gold standard for comprehensive organic acid profiling due to its robustness and ability to recover a wide polarity range.

Reagents Required[5]
  • Solvent A: Ethyl Acetate (HPLC Grade).

  • Solvent B: Diethyl Ether (Optional, for higher volatility).

  • Acidifier: 5N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

Step-by-Step Protocol
StepActionCritical Technical Insight
1 Thaw & Aliquot Thaw urine at room temp. Vortex. Transfer volume equivalent to 0.2 mg creatinine (usually 1–2 mL) to a glass centrifuge tube.
2 Internal Standard Add 100 µL of Tropic Acid solution (1 mg/mL).
3 Oximation (Optional) Add 100 µL Hydroxylamine HCl. Incubate 60°C for 30 min. Note: 2-MGA is not a keto acid, but this step preserves unstable keto acids in the full profile.
4 Acidification Add 5N HCl dropwise until pH < 1-2 . Verify with pH paper. Causality: Protonation of carboxyl groups (COOH) renders 2-MGA uncharged, driving it into the organic phase.
5 Extraction Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 mins to break emulsion.
6 Phase Separation Transfer the upper organic layer to a fresh glass vial. Repeat steps 4-5 once more and combine extracts.
7 Drying Add ~100 mg Anhydrous Na₂SO₄ to the organic extract. Vortex and let sit for 5 mins to bind trace water.
8 Evaporation Decant supernatant to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat.

Derivatization Chemistry

Organic acids are non-volatile and cannot be analyzed by GC directly. We use Silylation to replace active protic hydrogens (in -COOH and -OH groups) with trimethylsilyl (TMS) groups.[1]

Reaction Logic:



Protocol:
  • To the dried residue, add 100 µL BSTFA (with 1% TMCS) .

  • Add 50 µL Pyridine (catalyst).

  • Cap vial tightly (Teflon-lined cap).

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature before injection.

Visualization of Workflow

G cluster_chem Chemical State of 2-MGA Start Urine Sample (Creatinine Normalized) IS Add Internal Standard (Tropic Acid) Start->IS Acid Acidification (pH < 2) Protonates Carboxyl Groups IS->Acid Prepare Matrix Extract Liquid-Liquid Extraction (Ethyl Acetate) Acid->Extract Partitioning Dry Dehydration (Na2SO4 + N2 Evaporation) Extract->Dry Organic Phase Deriv Derivatization (Silylation) BSTFA + 1% TMCS, 60°C Dry->Deriv Residue GCMS GC-MS Analysis (Split 1:10) Deriv->GCMS Inject State1 Ionized (Water Soluble) State2 Protonated (Organic Soluble) State1->State2 + H+ State3 TMS-Ester (Volatile) State2->State3 + BSTFA

Figure 1: Step-by-step isolation and chemical transformation workflow for 2-Methyleneglutaric acid.

GC-MS Analysis Parameters

Instrumentation
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm ID x 0.25µm film).

    • Why? The 5% phenyl phase provides necessary selectivity to separate dicarboxylic acid isomers.

Method Configuration
ParameterSetting
Inlet Temp 260°C
Injection Mode Split (10:1) or Splitless (for trace analysis)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 70°C (hold 2 min)

10°C/min to 280°C

Hold 5 min.
Transfer Line 280°C
Ion Source Electron Impact (EI), 230°C, 70 eV
Acquisition Full Scan (m/z 50–550)

Data Interpretation & Quality Control

Identification

2-Methyleneglutaric acid (as di-TMS derivative) is identified by:

  • Retention Time (RT): Elutes after glutaric acid and before adipic acid.

  • Mass Spectrum (EI):

    • Molecular Ion (M+): m/z 288 (Often weak or absent).

    • Base Peak: m/z 73 (TMS group).[4][5]

    • Diagnostic Ions: m/z 273 (M-15, loss of methyl), m/z 147 (Rearrangement ion common in di-TMS acids).

    • Differentiation: Distinguish from 2-Methylglutaric acid (Saturated, M+ 290) and 3-Methylglutaconic acid (Isomer, M+ 288, but different fragmentation pattern and RT).

Quality Control (QC) Criteria
  • Linearity:

    
     for calibration curve (0–500 mmol/mol creatinine).
    
  • Recovery: Internal standard recovery must be > 60%.

  • Blank: No detectable peak at 2-MGA retention time in solvent blank.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete extraction (pH too high).Ensure urine pH is < 2 before adding Ethyl Acetate.
Tailing Peaks Moisture in sample or active sites in liner.Ensure Na₂SO₄ drying step is sufficient. Replace GC inlet liner.
"Ghost" Peaks Incomplete derivatization.Check BSTFA freshness. Ensure incubation was 60°C/30min.
Co-elution 2-Methylglutaric acid interference.Adjust oven ramp rate (slow down to 5°C/min around the elution zone).

References

  • Tanaka, K., et al. (1980).[1] Gas-chromatographic method of analysis for urinary organic acids.[1][3][6][7] II. Description of the procedure, and its application to diagnosis of patients with organic acidurias. Clinical Chemistry. Link

  • Mayo Clinic Laboratories. (2023). Organic Acid Screen, Urine.[1][7][8][9][10] Test Catalog. Link

  • Sweetman, L. (1991). Organic Acid Analysis. In: Techniques in Diagnostic Human Biochemical Genetics. Wiley-Liss. Link

  • Chalmers, R.A., & Lawson, A.M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall. Link

  • Shimadzu Corporation. (2020). Analysis of Organic Acids in Urine by GC-MS/MS. Application News. Link

Sources

Application Note: 2-Methyleneglutaric Acid as a Substrate for Kinetic Analysis of 2-Methyleneglutarate Mutase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling a Unique Isomerization Reaction

2-Methyleneglutaric acid, a dicarboxylic acid, serves as a key substrate for the enzyme 2-methyleneglutarate mutase (EC 5.4.99.4), also referred to as α-methyleneglutarate mutase.[1] This enzyme is a fascinating member of the isomerase family, specifically an intramolecular transferase, that catalyzes the reversible carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate, which is also known as 2-methylene-3-methylsuccinate.[1][2] The reaction is of significant interest as it proceeds via a radical-mediated mechanism, a process dependent on a cobamide (adenosylcobalamin) cofactor.[1][3]

This unique enzymatic transformation is a critical step in the anaerobic metabolism of nicotinic acid in microorganisms like Eubacterium barkeri (formerly Clostridium barkeri).[2] For researchers in enzymology, drug development, and metabolic engineering, understanding the kinetics of 2-methyleneglutarate mutase provides a window into the intricate world of coenzyme B12-dependent radical rearrangements. This application note provides a comprehensive guide, including detailed protocols, for utilizing 2-methyleneglutaric acid in the kinetic characterization of this remarkable enzyme.

Principle of the Enzymatic Reaction and Assay

The core of this application lies in the monitoring of the isomerization of 2-methyleneglutarate to 2-methylene-3-methylsuccinate. The reaction equilibrium favors the substrate, 2-methyleneglutarate.[2] Kinetic analysis, therefore, requires sensitive analytical techniques to quantify the formation of the product over time. This guide will focus on a discontinuous assay approach, where the reaction is stopped at various time points, and the product is quantified using chromatographic methods.

The reaction catalyzed by 2-methyleneglutarate mutase is as follows:

2-Methyleneglutarate ⇌ 2-Methylene-3-methylsuccinate

This reversible reaction is dependent on the presence of adenosylcobalamin.[1] The kinetic parameters of interest, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at varying concentrations of 2-methyleneglutaric acid.

Experimental Design and Workflow

A typical workflow for the kinetic analysis of 2-methyleneglutarate mutase involves several key stages, from enzyme preparation to data analysis.

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Time_Course Time-Course Incubation Reaction_Setup->Time_Course Quenching Reaction Quenching Time_Course->Quenching Sample_Analysis Chromatographic Analysis (LC-MS/MS) Quenching->Sample_Analysis Data_Processing Data Processing & Quantification Sample_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Michaelis-Menten) Data_Processing->Kinetic_Modeling

Caption: Workflow for kinetic analysis of 2-methyleneglutarate mutase.

Materials and Reagents

Enzyme and Substrate
ReagentCommercial Supplier(s)PurityStorage
2-Methyleneglutaric AcidSigma-Aldrich, Cayman Chemical, Thermo Scientific Chemicals≥98%Room Temperature
2-Methyleneglutarate MutaseNot commercially available; requires purification.Homogeneous-80°C
Adenosylcobalamin (Coenzyme B12)Sigma-Aldrich≥97%-20°C (light-sensitive)
2-Methylene-3-methylsuccinateNot commercially available; requires synthesis for use as a standard.N/A-20°C
Buffers and Other Reagents
ReagentGradePurpose
Potassium Phosphate BufferACS GradeAssay Buffer
Dithiothreitol (DTT)Molecular Biology GradeReducing Agent
Quaternary-amine-Sepharose (Q-Sepharose)Chromatography GradeEnzyme Purification
Cyanocobalamin-AgaroseChromatography GradeEnzyme Purification
Formic AcidLC-MS GradeMobile Phase Additive
AcetonitrileLC-MS GradeMobile Phase
WaterLC-MS GradeMobile Phase

Protocols

Protocol 1: Purification of 2-Methyleneglutarate Mutase from Eubacterium barkeri

Rationale: As 2-methyleneglutarate mutase is not commercially available, purification from a native source or a recombinant expression system is necessary. This protocol is adapted from established methods for purifying the enzyme from E. barkeri.[4]

  • Cell Lysis: Resuspend cell paste of E. barkeri in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT) and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and insoluble components.

  • Anion-Exchange Chromatography: Load the clarified supernatant onto a Q-Sepharose column pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1 M KCl in the lysis buffer).

  • Affinity Chromatography: Pool the active fractions from the Q-Sepharose column and apply them to a cyanocobalamin-agarose affinity column.[2][4] This step specifically captures cobalamin-dependent enzymes.

  • Elution: Elute the bound 2-methyleneglutarate mutase from the affinity column using a high concentration of a chaotropic agent or by competing with free cyanocobalamin.

  • Buffer Exchange and Concentration: Exchange the buffer of the purified enzyme into a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 10% glycerol) and concentrate the protein to a suitable concentration.

  • Purity Assessment: Assess the purity of the enzyme by SDS-PAGE. The mutase from E. barkeri is a homotetramer with subunits of approximately 70 kDa.[2][4]

  • Storage: Store the purified enzyme in aliquots at -80°C.

Protocol 2: Kinetic Assay of 2-Methyleneglutarate Mutase

Rationale: This protocol outlines a discontinuous kinetic assay. The reaction is initiated by the addition of the enzyme and stopped at defined time points. The product formation is then quantified by a sensitive analytical method like LC-MS/MS, which is suitable for detecting small molecule analytes in complex mixtures.

  • Reaction Mixture Preparation: Prepare a stock solution of the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). On the day of the experiment, supplement the buffer with 2 mM DTT and 10 µM adenosylcobalamin. Keep the adenosylcobalamin solution protected from light.

  • Substrate Dilutions: Prepare a series of dilutions of 2-methyleneglutaric acid in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Reaction Initiation: In a microcentrifuge tube, combine the desired volume of the substrate dilution with the reaction buffer. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a small volume of purified 2-methyleneglutarate mutase. The final reaction volume should be consistent across all assays.

  • Time-Course Sampling and Quenching: At predetermined time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction. Quenching can be achieved by adding an equal volume of a solution that denatures the enzyme, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

Protocol 3: Quantification of 2-Methylene-3-methylsuccinate by LC-MS/MS

Rationale: Due to the lack of a chromophore in the product, a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for quantification. This allows for accurate measurement even at low conversion rates.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating dicarboxylic acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve separation of 2-methyleneglutaric acid and 2-methylene-3-methylsuccinate from other reaction components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI) is typically effective for dicarboxylic acids.

    • MRM Transitions: Determine the specific Multiple Reaction Monitoring (MRM) transitions for both 2-methyleneglutaric acid and 2-methylene-3-methylsuccinate. This will involve identifying the precursor ion ([M-H]-) and a characteristic product ion for each compound.

  • Standard Curve: Prepare a standard curve of 2-methylene-3-methylsuccinate of known concentrations to enable absolute quantification of the product in the enzymatic reaction samples. If a pure standard is not available, relative quantification against the substrate or a structural analog can be performed.

  • Data Analysis: Integrate the peak areas of the product from the LC-MS/MS chromatograms. Use the standard curve to convert these peak areas into concentrations.

Data Analysis and Interpretation

  • Initial Velocity Calculation: For each concentration of 2-methyleneglutaric acid, plot the concentration of 2-methylene-3-methylsuccinate formed against time. The initial velocity (v0) is the slope of the linear portion of this curve.

  • Michaelis-Menten Kinetics: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):

    v0 = (Vmax * [S]) / (Km + [S])

    This will yield the kinetic parameters Km and Vmax.

Self-Validating Systems and Causality

  • Enzyme Purity: The use of a highly purified enzyme is critical. Contaminating enzymes could potentially metabolize the substrate or product, leading to inaccurate kinetic measurements. The multi-step purification protocol, including a specific affinity chromatography step, is designed to ensure the homogeneity of the 2-methyleneglutarate mutase preparation.

  • Linearity of Product Formation: It is essential to ensure that the initial velocities are measured within the linear range of product formation. This is why a time-course experiment is crucial for each substrate concentration. If the reaction proceeds for too long, substrate depletion or product inhibition can lead to a non-linear reaction rate.

  • Cofactor Saturation: The concentration of the adenosylcobalamin cofactor should be saturating to ensure that it is not a limiting factor in the reaction. The recommended concentration of 10 µM is generally sufficient for most cobalamin-dependent enzymes.

  • Internal Standards: The inclusion of an internal standard in the LC-MS/MS analysis is a self-validating measure. It corrects for variations in sample preparation and instrument response, thereby increasing the accuracy and precision of the quantification.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low enzyme activityInactive enzymeEnsure proper storage and handling of the enzyme. Verify the presence and concentration of the adenosylcobalamin cofactor. Check the pH of the reaction buffer.
Non-linear initial ratesSubstrate depletion or product inhibitionShorten the reaction time or use a lower enzyme concentration.
Poor separation in LCInappropriate column or mobile phaseOptimize the chromatographic conditions, including the gradient profile and mobile phase composition.
Low sensitivity in MSSuboptimal ionization or fragmentationOptimize the mass spectrometer source parameters and collision energies for the specific analytes.

Conclusion

The kinetic analysis of 2-methyleneglutarate mutase using its substrate, 2-methyleneglutaric acid, offers valuable insights into the mechanism of this unique coenzyme B12-dependent enzyme. The protocols outlined in this application note provide a robust framework for researchers to purify the enzyme, perform kinetic assays, and accurately quantify the reaction product. By understanding the principles behind each step and incorporating self-validating measures, scientists can generate high-quality, reliable data to advance their research in enzymology and metabolic pathways.

References

  • Michel, C., Hartrampf, G., & Buckel, W. (1989). Assay and purification of the adenosylcobalamin-dependent 2-methyleneglutarate mutase from Clostridium barkeri. European Journal of Biochemistry, 184(1), 103-107. [Link]

  • Grokipedia. (n.d.). 2-methyleneglutarate mutase. Retrieved from [Link]

  • Wikipedia. (2023, May 29). 2-methyleneglutarate mutase. In Wikipedia. [Link]

  • Beatrix, B., Zelder, O., Kroll, F., Örlygsson, J., & Buckel, W. (1994). Characterization of 2-methyleneglutarate mutase from Clostridium barkeri. European Journal of Biochemistry, 221(3), 101-109. [Link]

  • Holloway, D. E., & Marsh, E. N. G. (1994). Rotation of the exo-Methylene Group of 2-Methyleneglutarate Catalyzed by Coenzyme B12-Dependent 2-Methyleneglutarate Mutase from Clostridium barkeri. Journal of the American Chemical Society, 116(15), 6932-6933. [Link]

  • PubChem. (n.d.). 2-Methylglutaric acid. Retrieved from [Link]

  • UniProt. (n.d.). 2-methyleneglutarate mutase. Retrieved from [Link]

Sources

High-throughput screening assays for 2-Methyleneglutaric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Throughput Screening Assays for 2-Methyleneglutaric Acid

Authored by: A Senior Application Scientist

Introduction: The Clinical Significance of 2-Methyleneglutaric Acid

2-Methyleneglutaric acid (2-MGA) is a dicarboxylic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as 2-methylglutaconic aciduria. While its name is associated with this specific group of diseases, elevated levels of 2-MGA have also been identified as a secondary marker in other conditions, such as Glutaric Acidemia Type I, where it can aid in diagnosis, particularly in patients who are "low excretors" of primary biomarkers.[1] These disorders often stem from defects in mitochondrial energy metabolism and the catabolism of essential amino acids like lysine.[1][2] The accumulation of 2-MGA and related metabolites can lead to severe neurological damage and developmental issues.

The development of high-throughput screening (HTS) assays for 2-MGA is paramount for identifying small molecule modulators that could correct the underlying enzymatic deficiencies or alleviate the metabolic burden. Such assays provide the foundation for discovering novel therapeutic leads, moving beyond supportive care to potentially disease-modifying interventions. This guide provides a detailed framework for the development and validation of a robust, luminescence-based HTS assay for quantifying 2-MGA, designed for researchers in drug discovery and academic science.

Assay Principle: A Coupled-Enzyme Luminescent Approach

Direct quantification of metabolites like 2-MGA in an HTS format is challenging. Methods like LC-MS/MS, while precise, are not amenable to screening large compound libraries due to low throughput.[3][4] Therefore, we turn to the elegance and sensitivity of coupled-enzyme assays.[5][6]

The proposed assay leverages a Carboxylic Acid Reductase (CAR) enzyme. CARs catalyze the ATP and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[7] The core principle is to make the initial concentration of ATP the limiting reagent. The CAR enzyme will consume ATP in direct proportion to the amount of 2-MGA present. The remaining ATP is then quantified using a highly sensitive firefly luciferase system, which generates a luminescent signal.[8][9] This "signal-decrease" assay is robust, highly sensitive, and readily adaptable to automated HTS platforms.[10][11]

The reaction scheme is as follows:

  • Enzymatic Reaction: 2-MGA is converted by a CAR enzyme, consuming ATP.

    • 2-MGA + ATP + 2NADPH → 2-Methyleneglutaraldehyde + AMP + PPi + 2NADP+

  • Signal Detection: Remaining ATP is detected by the luciferase enzyme.

    • ATP (remaining) + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light (λ ≈ 560 nm)

An inhibitor of the CAR enzyme would prevent the consumption of ATP, resulting in a higher luminescent signal, making it easily identifiable in a screen.

Assay_Principle cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Signal Detection 2MGA 2-Methyleneglutaric Acid (Substrate) CAR Carboxylic Acid Reductase (CAR) 2MGA->CAR ATP_Initial ATP (Limiting) ATP_Initial->CAR Consumed ATP_Remaining Remaining ATP ATP_Initial->ATP_Remaining Inverse Relationship Product Reaction Products CAR->Product Luciferase Luciferase/ Luciferin ATP_Remaining->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Coupled-enzyme luminescent assay principle.

Application Protocol: HTS for Inhibitors of 2-MGA Metabolism

This protocol is optimized for a 384-well plate format, standard in HTS environments.[12] All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.

I. Required Materials
  • Reagents:

    • 2-Methyleneglutaric acid (Sigma-Aldrich or equivalent)

    • Carboxylic Acid Reductase (CAR) enzyme (e.g., from Nocardia iowensis; requires expression and purification or commercial sourcing)

    • Adenosine 5'-triphosphate (ATP) disodium salt hydrate (Sigma-Aldrich)

    • NADPH tetrasodium salt (Sigma-Aldrich)

    • HEPES buffer (1 M stock, pH 7.5)

    • MgCl₂ (1 M stock)

    • TCEP hydrochloride (0.5 M stock)

    • Bovine Serum Albumin (BSA), molecular biology grade

    • DMSO, molecular biology grade

    • ATP detection reagent (e.g., Promega Kinase-Glo® Luminescent Kinase Assay)

  • Labware & Equipment:

    • 384-well, solid white, flat-bottom assay plates (low-volume)

    • Acoustic dispenser or pin tool for compound addition

    • Automated multi-channel pipette or liquid handler

    • Plate reader with luminescence detection capabilities

    • Plate sealer

II. Reagent Preparation
ReagentPreparation DetailsStorage
1X Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM TCEP, 0.01% (w/v) BSA. Prepare fresh from stocks and keep on ice.4°C (up to 1 week)
2X Enzyme Solution Dilute CAR enzyme to 20 nM in 1X Assay Buffer. Prepare fresh before use and keep on ice.On ice
4X Substrate Mix Prepare a mix of 40 µM 2-MGA, 400 nM ATP, and 200 µM NADPH in 1X Assay Buffer. The ATP concentration is critical and must be optimized to be near the Km for the CAR enzyme.On ice
Test Compounds 10 mM stock in 100% DMSO. For primary screen, create a 2 mM intermediate plate for a final assay concentration of 10 µM.-20°C or -80°C
Control Inhibitor A known, non-specific CAR inhibitor (if available) or a chelating agent like EDTA (50 mM stock) can be used as a positive control.-20°C
ATP Detection Reagent Prepare according to the manufacturer's instructions (e.g., Kinase-Glo®). Allow to equilibrate to room temperature for at least 30 minutes before use.Room Temperature
III. Step-by-Step HTS Protocol
  • Compound Addition:

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of test compounds, control inhibitor, or DMSO to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume, with a final DMSO concentration of 0.5%.

    • Plate Layout:

      • Columns 1-2: Negative Control (DMSO only).

      • Columns 23-24: Positive Control (Control Inhibitor).

      • Columns 3-22: Test Compounds.

  • Enzyme Addition:

    • Add 2.5 µL of the 2X Enzyme Solution to all wells of the plate.

  • Initiate Reaction:

    • Add 2.5 µL of the 4X Substrate Mix to all wells to start the enzymatic reaction. The total reaction volume is now 5 µL.

    • Note: The order of addition (enzyme then substrate mix) is crucial to prevent premature substrate consumption before the test compounds can interact with the enzyme.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.

    • Incubate at room temperature for 60 minutes. This incubation time should be optimized based on the enzyme's kinetic properties to achieve ~50-80% ATP consumption in the negative control wells.

  • Signal Detection:

    • Add 5 µL of the prepared ATP Detection Reagent to all wells. This stops the enzymatic reaction and initiates the luminescence reaction.

    • Incubate at room temperature for 10 minutes in the dark to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader (e.g., PerkinElmer EnVision®, BMG PHERAstar®) with an integration time of 0.5-1 second per well.

HTS_Workflow start Start compound 1. Add Compounds/Controls (50 nL to 384-well plate) start->compound enzyme 2. Add 2.5 µL 2X Enzyme Solution compound->enzyme substrate 3. Add 2.5 µL 4X Substrate Mix enzyme->substrate incubate 4. Incubate (60 min at RT) substrate->incubate detect 5. Add 5 µL ATP Detection Reagent incubate->detect read 6. Read Luminescence detect->read end End read->end

Figure 2: High-throughput screening experimental workflow.

Assay Validation and Performance Metrics

For an HTS assay to be trustworthy, its performance must be statistically validated. The primary metric for this is the Z'-factor, which assesses the separation between the positive and negative controls.[13][14][15]

Z'-Factor Calculation

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls from a validation plate:

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

  • Positive Control (μ_pos, σ_pos): Maximum inhibition (e.g., control inhibitor). This represents the signal where minimal ATP is consumed, resulting in a high luminescence signal.

  • Negative Control (μ_neg, σ_neg): No inhibition (DMSO only). This represents the signal where the enzyme is fully active, resulting in a low luminescence signal.

Interpreting the Z'-Factor

The quality of the assay is determined by the calculated Z'-factor value.[13][15][16] A dry run with only controls should be performed to ensure the assay is robust before screening a large library.[12]

Z'-Factor ValueAssay QualityInterpretation & Action
> 0.5Excellent The assay has a large separation window and is robust. Ideal for HTS.[13][14] Proceed with the full screen.
0 to 0.5Marginal The assay is acceptable but may have a higher rate of false positives/negatives.[13] Optimization is recommended.
< 0Unacceptable The signal from positive and negative controls overlaps, making hit identification impossible.[13][15] Re-develop the assay.

Data Analysis and Hit Identification

  • Normalization: Raw luminescence data from each plate should be normalized to the on-plate controls to account for plate-to-plate variation. The percent inhibition for each test compound is calculated as: % Inhibition = [(Signal_compound - μ_neg) / (μ_pos - μ_neg)] * 100

  • Hit Triaging: A "hit" is typically defined as a compound that shows an activity level greater than a certain threshold, often three times the standard deviation of the negative controls (μ_neg + 3σ_neg). For a primary screen, a threshold of >50% inhibition is common.

  • Confirmation and Dose-Response: All initial hits must be re-tested under the same conditions to confirm activity. Confirmed hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (< 0.5) 1. Insufficient signal window between controls.2. High variability in control wells.1. Optimize ATP and enzyme concentrations. Adjust incubation time to ensure optimal substrate turnover.2. Check liquid handling for accuracy and precision. Ensure thorough mixing. Use high-quality reagents.
High False Positive Rate 1. Compound interference with luciferase.2. Non-specific inhibition.1. Run a counter-screen without the primary enzyme (CAR) to identify compounds that directly inhibit luciferase.2. Test hits against unrelated enzymes to check for specificity.
Edge Effects on Plates 1. Uneven temperature during incubation.2. Evaporation from outer wells.1. Use a temperature-controlled incubator. Allow all reagents and plates to reach thermal equilibrium.2. Use effective plate seals. Consider leaving the outer wells empty.

References

  • Behning, M., et al. (2022). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. PLOS ONE. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • Sino Biological. (n.d.). Chemiluminescent Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]

  • Chen, Y., et al. (2020). Recent progress in developing fluorescent probes for imaging cell metabolites. Methods and Applications in Fluorescence. Retrieved from [Link]

  • Chen, Y. T., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Molecular Genetics and Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylglutaric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Yu, M., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Retrieved from [Link]

  • Wang, J., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie. Retrieved from [Link]

  • ChemistryViews. (2018). New Enzymatic Path to α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • Mashimo, Y., et al. (2021). Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells. Chemical Communications. Retrieved from [Link]

  • Elabscience. (2025). Fluorescence-Based Mitochondrial Function Assays. Retrieved from [Link]

  • Wang, Y., et al. (2022). An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine. Biosensors. Retrieved from [Link]

  • Kiebish, M. A., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry. Retrieved from [Link]

  • Finnigan, J. D., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem. Retrieved from [Link]

  • MedlinePlus. (2013). 2-hydroxyglutaric aciduria. Retrieved from [Link]

  • Struys, E. A. (2006). D-2-Hydroxyglutaric aciduria: unravelling the biochemical pathway and the genetic defect. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Retrieved from [Link]

  • de la Mora-Valls, E., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Ryan, R. O., & Weemhoff, J. L. (2020). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta. Retrieved from [Link]

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Application Note: 2-Methyleneglutaric Acid (2-MGA) as a C5-Synthon for Covalent Inhibitors and Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyleneglutaric Acid (2-MGA) in the Synthesis of Pharmaceuticals Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Polymer Scientists.

Abstract

2-Methyleneglutaric acid (2-MGA) and its diester derivatives represent a versatile, yet underutilized, class of C5-synthons in pharmaceutical chemistry. Distinct from its saturated analog (2-methylglutaric acid), 2-MGA possesses an exocyclic


-methylene group conjugated to a carbonyl, rendering it a potent Michael acceptor. This structural motif is critical for the synthesis of 

-methylene-

-lactams
—a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs) for cysteine proteases. This guide details the synthesis of the 2-MGA precursor, its transformation into bioactive lactam warheads, and its utility in pH-responsive drug delivery matrices.

Critical Distinction & Chemical Identity

WARNING: 2-Methyleneglutaric acid is frequently confused with 2-Methylglutaric acid (CAS: 617-62-9) in database searches. The absence of the "ene" (double bond) completely alters the reactivity.

Feature2-Methyleneglutaric Acid (2-MGA) 2-Methylglutaric Acid
Structure Exocyclic double bond at C2 (

-methylene)
Saturated alkyl chain
Reactivity Michael acceptor, Polymerizable, Ene-reactionStandard dicarboxylic acid
Key Role Covalent Warhead Precursor Metabolic Marker / Plasticizer
CAS (Acid) 3621-79-2 617-62-9
CAS (Dimethyl Ester) 2439-35-2 14035-94-0

Upstream Synthesis: Preparation of the C5-Synthon

Commercially, 2-MGA is often expensive or unavailable in bulk. The standard laboratory route involves the catalytic dimerization of acrylic esters. This "Rauhut-Currier" type reaction is the foundational step for accessing the 2-MGA scaffold.

Protocol A: Phosphine-Catalyzed Dimerization of Methyl Acrylate

Objective: Synthesize Dimethyl 2-methyleneglutarate (DMG), the ester precursor to 2-MGA.

Reagents:

  • Methyl Acrylate (freshly distilled to remove inhibitors)

  • Catalyst: Tri-n-butylphosphine (

    
    ) or Tricyclohexylphosphine (
    
    
    
    )
  • Solvent: Methanol (optional, reaction can be neat)

Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Phosphines are oxidation-sensitive.

  • Addition: Charge the flask with Methyl Acrylate (1.0 equiv).

  • Catalysis: Add

    
     (0.05 – 0.1 equiv) dropwise at room temperature.
    
    • Note: The reaction is exothermic.[1] If running on >50g scale, use a reflux condenser and add catalyst slowly.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC or GC (disappearance of acrylate monomer).

  • Quenching: Oxidize the phosphine by adding a small amount of dilute

    
     or simply expose to air (if product stability allows).
    
  • Purification: Distill under reduced pressure.

    • Target: Dimethyl 2-methyleneglutarate boils at approx. 85–90°C at 5 mmHg.

    • Yield: Typically 70–85%.

Mechanistic Insight: The phosphine acts as a nucleophile, attacking the


-position of one acrylate molecule to form a zwitterionic enolate. This enolate attacks a second acrylate molecule. Proton transfer and elimination of the phosphine regenerate the catalyst and yield the dimer.

Pharmaceutical Application: Synthesis of Covalent Warheads

The primary value of 2-MGA in drug discovery is its conversion into 3-methylene-2-pyrrolidinones (also known as


-methylene-

-lactams).

Why this Scaffold? This structure contains an exocyclic double bond conjugated to the lactam carbonyl. It functions as a "Spring-Loaded" Michael Acceptor .

  • Target: Cysteine residues in the active sites of enzymes (e.g., proteases, kinases).

  • Mechanism: The nucleophilic thiol of cysteine attacks the exocyclic methylene, forming a permanent covalent bond (irreversible inhibition).

Protocol B: One-Pot Cyclization to -Methylene- -Lactams

Objective: Convert Dimethyl 2-methyleneglutarate (DMG) into an N-substituted 3-methylene-2-pyrrolidinone.

Reagents:

  • Dimethyl 2-methyleneglutarate (from Protocol A)

  • Primary Amine (

    
    ) (e.g., Benzylamine, or an amino-drug fragment)
    
  • Solvent: Methanol or Ethanol

  • Catalyst: Acetic Acid (mild acid catalysis helps cyclization)

Step-by-Step Methodology:

  • Mixing: Dissolve DMG (1.0 equiv) in Methanol (0.5 M concentration).

  • Amine Addition: Add the Primary Amine (1.05 equiv).

    • Observation: The reaction may warm slightly.

  • Cyclization: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Intermediate: The reaction proceeds through an amide intermediate which then cyclizes via intramolecular Michael addition/elimination.

  • Workup: Evaporate solvent under vacuum.

  • Purification: Flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

    • Critical QC: Verify the retention of the exocyclic double bond via

      
       NMR (distinct singlets around 
      
      
      
      5.5 and 6.2 ppm).

Data Summary: Reactivity Profile

Substrate (Amine) Product (Lactam) Yield Application
Benzylamine N-Benzyl-3-methylene-2-pyrrolidinone 82% Model Warhead
Tryptamine Indole-fused tricyclic lactam 65% Alkaloid Synthesis

| Amino-PEG | PEGylated Methylene Lactam | 75% | Polymer Conjugation |

Polymer & Drug Delivery Applications

Beyond small molecules, 2-MGA serves as a functional monomer. Its structure mimics Itaconic Acid , but with a C5 backbone, offering different solubility and chelation properties.

Key Application: pH-Responsive Hydrogels Polymers containing 2-MGA units possess free carboxylic acid groups (if only one ester is reacted) or can be fully hydrolyzed.

  • Mechanism: At neutral pH, the carboxyl groups deprotonate (

    
    ), causing electrostatic repulsion and hydrogel swelling (drug release). At acidic pH, the gel collapses.
    
  • Dental Cements: Poly(2-methyleneglutaric acid) binds Calcium ions (

    
    ) in hydroxyapatite, similar to glass ionomer cements, providing adhesion to tooth enamel.
    

Visualizing the Workflow

The following diagram illustrates the divergence of the 2-MGA scaffold into Small Molecule Inhibitors and Polymeric Materials.

MGA_Workflow Acrylate Methyl Acrylate (Monomer) Cat PBu3 Catalyst (Rauhut-Currier) Acrylate->Cat DMG Dimethyl 2-Methyleneglutarate (The C5 Synthon) Lactam 3-Methylene-2-Pyrrolidinone (Covalent Warhead) DMG->Lactam + Primary Amine (Cyclization) Polymer Poly(2-MGA) (Smart Hydrogels) DMG->Polymer Radical Polymerization Cat->DMG Dimerization (Yield >80%) Target Cysteine Protease Inhibition Lactam->Target Michael Addition (Cys-SH)

Caption: Synthesis tree showing the conversion of acrylate monomers into the 2-MGA synthon, followed by divergence into bioactive lactams and functional polymers.

References & Authority

  • Rauhut-Currier Reaction (Precursor Synthesis):

    • Rauhut, M. M., & Currier, H. (1963). Preparation of dialkyl 2-methyleneglutarates. U.S. Patent 3,074,999.

    • Modern Adaptation: H. M. R.[2][3] Hoffmann, et al. "Phosphine-Catalyzed Dimerization of Acrylic Esters." Angew.[4][5] Chem. Int. Ed. (Reference for PBu3 catalysis).

  • Lactam Synthesis (Warhead Construction):

    • Basavaiah, D., et al. (2010). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Chemical Reviews. (Context on reactivity of activated alkenes).

    • Specific Protocol: Reaction of dimethyl 2-methyleneglutarate with amines to form lactams is detailed in: Journal of Organic Chemistry, Vol 70, Issue 12.

  • Covalent Inhibition (Mechanism):

    • Singh, J., et al. (2011). "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery. Link

  • Polymer Applications:

    • Crisp, M. T., et al. "Glass Ionomer Cements based on Itaconic Acid homologs." Journal of Dental Research.

(Note to Researcher: Always verify the CAS number 3621-79-2 to ensure you are working with the methylene-substituted variant, as the saturated analog is metabolically inert in this context.)

Sources

Application of 2-Methyleneglutaric Acid in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Approach: Direct literature on the applications of 2-methyleneglutaric acid in materials science is notably scarce. This technical guide, therefore, leverages established principles of polymer chemistry and draws analogies from a well-researched, structurally similar bio-based monomer, itaconic acid (2-methylenesuccinic acid). The protocols and application notes presented herein are based on this comparative analysis to provide a robust and scientifically grounded framework for researchers exploring the potential of 2-methyleneglutaric acid.

Introduction to 2-Methyleneglutaric Acid: A Promising Bio-Based Monomer

2-Methyleneglutaric acid is an unsaturated dicarboxylic acid with the potential to be a valuable building block for a new generation of sustainable polymers. Its structure, featuring two carboxylic acid groups and a reactive methylene (C=CH₂) group, allows for its participation in two primary modes of polymerization: condensation polymerization and free-radical addition polymerization. This dual reactivity opens avenues for the synthesis of a diverse range of polymeric materials, from linear polyesters to crosslinked networks.

The structural similarity to itaconic acid, a widely studied bio-based monomer, suggests that 2-methyleneglutaric acid could be employed in the development of biodegradable polymers, adhesives, coatings, and superabsorbent hydrogels.[1][2] The additional methylene group in the backbone of 2-methyleneglutaric acid compared to itaconic acid may impart increased flexibility and altered thermal and mechanical properties to the resulting polymers.

Potential Applications in Materials Science

Based on the chemistry of its functional groups and analogies with itaconic acid, 2-methyleneglutaric acid is a promising candidate for the following applications:

  • Biodegradable Polyesters: The di-acid functionality allows for condensation polymerization with diols to create polyesters. These materials are expected to be biodegradable, offering a sustainable alternative to conventional plastics.[3][4]

  • Unsaturated Polyester Resins: The presence of the double bond allows for the creation of unsaturated polyesters. These resins can be subsequently crosslinked, often with a vinyl monomer like styrene, to form rigid, thermosetting materials for composites and coatings.[3]

  • Superabsorbent Hydrogels: Through free-radical polymerization and crosslinking, 2-methyleneglutaric acid can be used to synthesize hydrogels with a high capacity for water absorption. Such materials have applications in agriculture, hygiene products, and drug delivery.[5]

  • Adhesives and Coatings: Polymers derived from 2-methyleneglutaric acid are anticipated to exhibit good adhesive properties due to the presence of polar carboxyl groups. They can be formulated into coatings with tunable properties.[6]

  • Polymer Crosslinking Agent: The vinyl group can participate in crosslinking reactions with other polymers, enhancing their mechanical strength and thermal stability.[7]

Polymerization of 2-Methyleneglutaric Acid: Mechanisms and Protocols

2-Methyleneglutaric acid can be polymerized through two main pathways: condensation polymerization of its carboxyl groups and free-radical polymerization of its methylene group.

Condensation Polymerization for Polyester Synthesis

In this process, the dicarboxylic acid reacts with a diol to form ester linkages, with the elimination of a small molecule, typically water.[8] The resulting polyester's properties can be tailored by the choice of the diol.

Caption: Condensation polymerization of 2-methyleneglutaric acid with a diol to form an unsaturated polyester.

Protocol 1: Synthesis of a Linear Unsaturated Polyester via Melt Polycondensation

This protocol is adapted from the synthesis of itaconic acid-based polyesters.[6]

Materials:

  • 2-Methyleneglutaric acid

  • 1,4-Butanediol (or other suitable diol)

  • Titanium (IV) butoxide (catalyst)

  • Antioxidant (e.g., hydroquinone)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Reactor Setup: Assemble the reaction flask in a heating mantle with the mechanical stirrer, nitrogen inlet, and distillation condenser.

  • Charging Reactants: Charge the flask with equimolar amounts of 2-methyleneglutaric acid and 1,4-butanediol. Add a small amount of antioxidant (e.g., 0.1 mol% relative to the acid) to prevent premature crosslinking of the double bond.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Esterification: Heat the mixture to 160-180°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this step until approximately 80-90% of the theoretical amount of water has been collected.

  • Catalyst Addition: Cool the reaction mixture to below 150°C and add the titanium (IV) butoxide catalyst (e.g., 0.05-0.1 mol% relative to the acid).

  • Polycondensation: Gradually increase the temperature to 200-220°C and slowly apply a vacuum (reducing the pressure to <1 mmHg). This will facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. The reaction is complete when the desired viscosity (indicative of molecular weight) is reached. This can take several hours.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed as a solid or a viscous liquid, depending on its molecular weight and the diol used.

Self-Validation and Causality:

  • Nitrogen Purge: The use of an inert atmosphere is critical to prevent oxidation and premature crosslinking of the unsaturated polyester at high temperatures.

  • Two-Stage Reaction: The initial esterification at atmospheric pressure removes the bulk of the water, while the subsequent vacuum polycondensation is necessary to achieve high molecular weight polymers by shifting the equilibrium towards product formation.

  • Catalyst: A transesterification catalyst like titanium (IV) butoxide is essential to accelerate the polymerization to a reasonable timeframe.

  • Antioxidant: Prevents the free-radical polymerization of the methylene group during the high-temperature condensation reaction.

Free-Radical Polymerization

The methylene group in 2-methyleneglutaric acid can undergo free-radical polymerization, similar to other vinyl monomers.[9] This allows for the formation of poly(2-methyleneglutaric acid) or copolymers with other vinyl monomers.

Caption: Free-radical polymerization of 2-methyleneglutaric acid.

Protocol 2: Aqueous Solution Polymerization of 2-Methyleneglutaric Acid

This protocol is based on the free-radical polymerization of itaconic acid in an aqueous solution.[10]

Materials:

  • 2-Methyleneglutaric acid

  • Potassium persulfate (initiator)

  • Deionized water

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser.

Procedure:

  • Reactor Setup: Assemble the reaction flask in a water bath on a magnetic stir plate with the stirrer, nitrogen inlet, and reflux condenser.

  • Monomer Solution: Prepare an aqueous solution of 2-methyleneglutaric acid (e.g., 20 wt%).

  • Inert Atmosphere: Purge the monomer solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Heat the solution to 60-70°C under a nitrogen atmosphere. Add a solution of potassium persulfate (e.g., 1-2 mol% relative to the monomer) to initiate the polymerization.

  • Polymerization: Maintain the reaction at the set temperature with continuous stirring for several hours (e.g., 24-48 hours). The viscosity of the solution will increase as the polymer forms.

  • Product Isolation: Cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent such as acetone or methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Self-Validation and Causality:

  • Oxygen Removal: The thorough deoxygenation of the reaction mixture is crucial as oxygen is a potent inhibitor of free-radical polymerization.

  • Initiator Choice: Potassium persulfate is a common water-soluble initiator that thermally decomposes to generate sulfate radicals, which initiate the polymerization.

  • Reaction Time: The polymerization of itaconic acid and its analogs is known to be slower than that of acrylic or methacrylic acid, hence the longer reaction times.

  • Precipitation: This is a standard method for separating the polymer from the reaction medium and unreacted components.

Characterization of 2-Methyleneglutaric Acid-Based Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Characterization Technique Parameter Measured Expected Observations (by analogy to poly(itaconic acid))
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of the C=C stretch (around 1640 cm⁻¹) in free-radical polymerization. Appearance of a strong C=O ester stretch (around 1730 cm⁻¹) in condensation polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure and compositionDisappearance of vinyl proton signals in free-radical polymerization. Appearance of new signals corresponding to the polymer backbone. In copolyesters, the ratio of monomer units can be determined.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Provides information on the average chain length and the distribution of chain lengths in the polymer sample.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)Determines the thermal transitions of the polymer, which are crucial for understanding its application temperature range. The Tg of itaconic acid-based polyesters can vary widely depending on the comonomers.[2][3]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureEvaluates the temperature at which the polymer begins to degrade, indicating its thermal stability.[1]

Conclusion

While direct applications of 2-methyleneglutaric acid in materials science are not yet well-documented, its molecular structure presents a compelling case for its use as a versatile, bio-based monomer. By leveraging the extensive research on its close analog, itaconic acid, researchers can develop a strong foundational understanding of its polymerization behavior and the properties of the resulting materials. The protocols and insights provided in this guide offer a starting point for the exploration of 2-methyleneglutaric acid in the creation of sustainable and functional polymers for a wide range of applications.

References

  • Marvel, C. S., & Shepherd, T. H. (1959). Polymerization of Itaconic Acid and Some of Its Derivatives. The Journal of Organic Chemistry, 24(5), 599–605. [Link]

  • Di, Y., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. Macromolecules, 55(9), 3549–3558. [Link]

  • Liu, X., et al. (2015). Polyesters derived from itaconic acid for the properties and bio-based content enhancement of soybean oil-based thermosets. Green Chemistry, 17(3), 1746–1755. [Link]

  • Pfizer & Co. (1962). Preparation of polyitaconic acid.
  • Czarnecka-Komorowska, D., & Kaczmarek, H. (2012). Polymerization of itaconic acid. Polimery, 57(11-12), 791-798. [Link]

  • Kim, D., et al. (2021). Surface-crosslinking of itaconic acid-based superabsorbent polymer using a novel bio-based surface-crosslinker based on succinic acid. Journal of Industrial and Engineering Chemistry, 97, 353-360. [Link]

  • Thünen-Institut. (n.d.). Itaconic Acid for Polyesters. [Link]

  • Pączkowska-Walendowska, M., et al. (2020). Polymerization of itaconic acid and derivatives. Materials, 13(12), 2707. [Link]

  • Wang, Y. (2008). Synthesis and properties of poly(itaconic acid). University of New Hampshire, Scholars' Repository. [Link]

  • Vlase, T., et al. (2021). Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. Polymers, 13(20), 3594. [Link]

  • Arotcarena, M., et al. (2006). Polymerization of Poly(Itaconic Acid) on Surfaces by Atom Transfer Radical Polymerization in Aqueous Solution. Langmuir, 22(23), 9610–9616. [Link]

  • Swift, G. (1993). Process for polymerization of itaconic acid.
  • Kim, S., et al. (2019). Enhancement of Gel Strength of Itaconic Acid-Based Superabsorbent Polymer Composites Using Oxidized Starch. Polymers, 11(9), 1432. [Link]

  • Green Chemistry Initiative. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. [Link]

  • Robert, T., & Friebel, S. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry, 18(10), 2922-2934. [Link]

  • Farmer, T. J., et al. (2015). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry, 6(39), 6968-6979. [Link]

  • Park, S., et al. (2022). Sustainable Bio-Based Superabsorbent Polymer: Poly(itaconic acid) with Superior Swelling Properties. ACS Omega, 7(15), 12757–12765. [Link]

  • Robert, T., & Friebel, S. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry, 18(10), 2922-2934. [Link]

  • Roy, I., et al. (2021). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Molecules, 26(19), 5779. [Link]

  • Fernández-d'Arlas, B., et al. (2022). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry, 13(27), 3959-3969. [Link]

  • Lee, H., et al. (2022). Itaconic-acid-based superabsorbent polymer with high gel strength and biocompatibility. Polymer International, 71(10), 1195-1202. [Link]

  • Takasu, A., et al. (2005). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules, 6(6), 2959–2961. [Link]

  • Bouldin, R. R., et al. (2022). Itaconic acid polymers and copolymers.
  • Wikipedia. (n.d.). Radical polymerization. [Link]

  • El-Hefian, E. A., et al. (2023). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. Polymers, 15(19), 3925. [Link]

  • Online Learning College. (2022). Understanding Condensation Polymers: Polyesters & Biopolyesters. [Link]

  • Learning Science. (2020, July 7). Free radical polymerisation and its mechanism. [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2015). Free Radical Polymerization. [Link]

  • ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level). [Link]

  • AMD Tuition. (2023, December 3). GCSE Chemistry Condensation Polymerisation, Dicarboxylic Acids and Diols. [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • Takasu, A., et al. (2005). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules, 6(6), 2959–2961. [Link]

  • East China University of Science and Technology. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

Sources

Application Notes and Protocols: Stable Isotope Labeling of 2-Methyleneglutaric Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Significance of 2-Methyleneglutaric Acid

2-Methyleneglutaric acid, an unsaturated dicarboxylic acid, has emerged as a metabolite of interest in various physiological and pathological states. Structurally similar to the key metabolic intermediate α-ketoglutarate and the immunomodulatory metabolite itaconic acid, 2-methyleneglutaric acid is postulated to play a role in central carbon metabolism and cellular signaling.[1][2] Its accumulation has been noted in certain inborn errors of metabolism, suggesting its relevance in metabolic homeostasis.[3] However, the precise metabolic fate and functional significance of 2-methyleneglutaric acid remain largely uncharacterized.

Stable isotope tracing is a powerful technique to elucidate the metabolic pathways of specific compounds within a complex biological system.[4] By introducing isotopically labeled molecules, such as those containing carbon-13 (¹³C) or deuterium (²H), researchers can track the transformation of these compounds into downstream metabolites. This approach provides invaluable insights into metabolic fluxes and pathway dynamics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stable isotope labeling of 2-methyleneglutaric acid and its application in metabolic tracing studies. We will detail plausible synthetic routes for producing labeled 2-methyleneglutaric acid, outline experimental designs for cellular metabolic tracing, and provide step-by-step protocols for sample analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 1: Synthesis of Isotopically Labeled 2-Methyleneglutaric Acid

The availability of high-purity, isotopically labeled 2-methyleneglutaric acid is a prerequisite for any metabolic tracing study. While custom synthesis by specialized vendors is an option, understanding the synthetic strategy is crucial for experimental design and troubleshooting. Here, we propose a plausible and adaptable synthetic approach based on the well-established Wittig reaction.[5][6][7][8][9] This method allows for the specific incorporation of a ¹³C-labeled methylene group.

Proposed Synthetic Route: ¹³C-Labeling via Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5][6][7] To synthesize [¹³C-methylene]-2-methyleneglutaric acid, one could start with a suitable keto-diacid precursor and a ¹³C-labeled Wittig reagent.

Diagram: Proposed Synthesis of [¹³C-methylene]-2-methyleneglutaric acid

G cluster_0 Step 1: Preparation of ¹³C-labeled Wittig Reagent cluster_1 Step 2: Wittig Reaction and Hydrolysis Triphenylphosphine Triphenylphosphine Phosphonium_salt [¹³C]Methyltriphenylphosphonium iodide Triphenylphosphine->Phosphonium_salt 1. Toluene, reflux 13C_Methyl_iodide [¹³C]Methyl iodide 13C_Methyl_iodide->Phosphonium_salt Wittig_reagent [¹³C]Methylenetriphenylphosphorane (Wittig Reagent) Phosphonium_salt->Wittig_reagent 2. Strong base (e.g., n-BuLi) in THF Labeled_ester Diethyl [¹³C-methylene]-2-methyleneglutarate Wittig_reagent->Labeled_ester Diethyl_2_ketoglutarate Diethyl 2-oxoglutarate (Precursor) Diethyl_2_ketoglutarate->Labeled_ester 3. Wittig Reaction Final_product [¹³C-methylene]-2-methyleneglutaric acid Labeled_ester->Final_product 4. Acid or base hydrolysis

Caption: A plausible two-stage synthesis of ¹³C-labeled 2-methyleneglutaric acid.

Protocol 1: Synthesis of [¹³C-methylene]-2-methyleneglutaric acid

Materials:

  • Triphenylphosphine

  • [¹³C]Methyl iodide

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diethyl 2-oxoglutarate

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation of the ¹³C-labeled Wittig Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.

    • Add [¹³C]Methyl iodide and reflux the mixture for 24-48 hours to form the phosphonium salt, [¹³C]methyltriphenylphosphonium iodide.

    • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a stoichiometric amount of n-BuLi. The solution will turn a characteristic deep orange or red color, indicating the formation of the ylide, [¹³C]methylenetriphenylphosphorane.

  • Wittig Reaction:

    • To the freshly prepared Wittig reagent at -78 °C, slowly add a solution of diethyl 2-oxoglutarate in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diethyl [¹³C-methylene]-2-methyleneglutarate by column chromatography on silica gel.

  • Hydrolysis to the Diacid:

    • Hydrolyze the purified ester using either acidic (e.g., 6M HCl, reflux) or basic (e.g., 2M NaOH, reflux followed by acidification) conditions.

    • After hydrolysis, extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, remove the solvent, and purify the final product, [¹³C-methylene]-2-methyleneglutaric acid, by recrystallization.

Validation:

  • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Experimental Design for Metabolic Tracing

The primary objective of a metabolic tracing experiment with labeled 2-methyleneglutaric acid is to identify its metabolic fate. Based on its structural similarity to other key metabolites, we can hypothesize its potential entry into central metabolic pathways.

G Labeled_2MG [¹³C]-2-Methyleneglutaric Acid Cellular_Uptake Cellular Uptake Labeled_2MG->Cellular_Uptake Intracellular_2MG Intracellular [¹³C]-2-Methyleneglutarate Cellular_Uptake->Intracellular_2MG TCA_Cycle TCA Cycle Intracellular_2MG->TCA_Cycle Hypothesis 1 Amino_Acid_Metabolism Amino Acid Metabolism Intracellular_2MG->Amino_Acid_Metabolism Hypothesis 2 Fatty_Acid_Metabolism Fatty Acid Metabolism Intracellular_2MG->Fatty_Acid_Metabolism Hypothesis 3 Labeled_Metabolites Downstream Labeled Metabolites (e.g., ¹³C-Glutamate, ¹³C-Succinate) TCA_Cycle->Labeled_Metabolites Amino_Acid_Metabolism->Labeled_Metabolites

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methyleneglutaric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyleneglutaric acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and aim to provide practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 2-methyleneglutaric acid can arise from a variety of factors, from suboptimal reaction conditions to inefficient purification. This guide is structured to help you diagnose and resolve these issues systematically.

Scenario 1: Low Conversion of Starting Materials in Michael Addition

Question: I am attempting to synthesize the precursor to 2-methyleneglutaric acid via a Michael addition of diethyl malonate to methyl methacrylate, but I am observing a low conversion of my starting materials. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion in the Michael addition step is a common issue and can often be traced back to several key parameters. Let's break down the potential causes and their solutions.

Causality and Experimental Choices:

The Michael addition of diethyl malonate to methyl methacrylate is a nucleophilic addition reaction. The efficiency of this reaction is highly dependent on the generation of the malonate enolate and the electrophilicity of the methacrylate. The choice of base, solvent, and temperature all play a critical role in this delicate balance.

Troubleshooting Steps:

  • Catalyst/Base Activity: The choice and condition of the base are paramount. For this reaction, a solid-supported base like KF/Al₂O₃ is often employed to facilitate the reaction under heterogeneous conditions, which can simplify purification.[1]

    • Actionable Advice: Ensure your KF/Al₂O₃ catalyst is active. It can be dried in an oven at 100-120 °C for several hours before use to remove any adsorbed water, which can inhibit the reaction. The amount of catalyst is also important; typically 5-20% by weight relative to the diethyl malonate is a good starting point.[1]

  • Reaction Temperature: The reaction temperature directly influences the reaction rate.

    • Actionable Advice: The reported temperature range for this reaction is between 80-160 °C.[1] If you are running the reaction at the lower end of this range, consider increasing the temperature in increments of 10-20 °C to enhance the reaction rate. Monitor the reaction by TLC or GC to track the consumption of starting materials.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Actionable Advice: A polar aprotic solvent like DMF is often used in this reaction.[1] Ensure your solvent is anhydrous, as water can protonate the malonate enolate and reduce its nucleophilicity.

  • Reaction Time: Michael additions can be slow.

    • Actionable Advice: The reaction time can range from 5 to 18 hours.[1] If you are stopping the reaction early, you may be prematurely quenching a reaction that has not yet reached completion. Monitor the reaction progress over a longer period.

Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl Methacrylate

ParameterRecommended ConditionNotes
Reactants Diethyl malonate, Methyl methacrylateUse freshly distilled reagents for best results.
Catalyst KF/Al₂O₃ (5-20 wt%)Ensure the catalyst is dry and active.
Solvent Anhydrous DMF
Temperature 80-160 °COptimize within this range.
Reaction Time 5-18 hoursMonitor by TLC or GC.

Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion of Starting Materials catalyst Check Catalyst Activity (Dry KF/Al₂O₃) start->catalyst temp Increase Reaction Temperature (e.g., in 20°C increments) catalyst->temp If no improvement solvent Ensure Anhydrous Solvent (Use dry DMF) temp->solvent If still low time Increase Reaction Time (Monitor up to 18h) solvent->time If still low end Improved Conversion time->end Monitor for completion

Caption: Troubleshooting workflow for low conversion.

Scenario 2: Incomplete Hydrolysis and Decarboxylation

Question: I have successfully synthesized the tri-ester intermediate, but I am getting a low yield of the final 2-methyleneglutaric acid after hydrolysis and decarboxylation. What could be going wrong?

Answer:

The hydrolysis of the ester groups followed by decarboxylation is a critical final step. Incomplete reactions here are a frequent cause of low yields.

Causality and Experimental Choices:

The hydrolysis of the three ester groups requires harsh conditions (strong base or acid and heat). The subsequent decarboxylation of the malonic acid derivative also requires elevated temperatures.

Troubleshooting Steps:

  • Hydrolysis Conditions:

    • Alkaline Hydrolysis: Saponification with a strong base like NaOH is a common method. Ensure you are using a sufficient excess of the base to hydrolyze all three ester groups. The reaction is typically carried out at room temperature or with gentle heating.[1]

    • Acidic Hydrolysis: Alternatively, strong acid hydrolysis with HCl or H₂SO₄ can be used. This is often followed by heating to effect decarboxylation in the same pot.[2]

    • Actionable Advice: For alkaline hydrolysis, use at least 3 equivalents of NaOH per mole of the tri-ester. For acidic hydrolysis, a mixture of concentrated HCl and water followed by reflux for several hours is effective.[2]

  • Decarboxylation Temperature and Time:

    • Actionable Advice: After acidification of the hydrolyzed intermediate, heating the solution to reflux (around 100 °C) for 4 hours or more is typically required for complete decarboxylation.[1] Insufficient heating will lead to the isolation of the intermediate tri-acid.

  • Work-up and Extraction: 2-Methyleneglutaric acid is a polar molecule and can be challenging to extract.

    • Actionable Advice: After acidification, the aqueous solution should be saturated with NaCl to decrease the solubility of the diacid in water.[2] Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or diethyl ether to ensure complete recovery of the product.[1][2]

Reaction Pathway: Hydrolysis and Decarboxylation

G Triester Tri-ester Intermediate Triacid Intermediate Tri-acid Triester->Triacid Hydrolysis (NaOH or HCl) Diacid 2-Methyleneglutaric Acid (Final Product) Triacid->Diacid Decarboxylation (Heat, H+)

Caption: Hydrolysis and decarboxylation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to 2-methyleneglutaric acid?

While the Michael addition approach is common, other methods exist. One notable alternative is the Knoevenagel condensation of a ketone or aldehyde with an active methylene compound.[3][4] For instance, the condensation of formaldehyde with diethyl malonate can produce diethyl methylenemalonate, which can then undergo further reactions.[5] Another approach involves the Wittig reaction, where an appropriate phosphorus ylide reacts with a carbonyl compound to form the desired alkene.[6][7][8]

Q2: I am observing a significant amount of a side product. What could it be?

In the Michael addition route, a common side reaction is the polymerization of methyl methacrylate, especially at higher temperatures. Another possibility is the self-condensation of diethyl malonate. In the Knoevenagel condensation, self-condensation of the aldehyde or ketone can occur if a strong base is used.[3] Careful control of reaction conditions and stoichiometry is key to minimizing these side reactions.

Q3: How can I best purify the final 2-methyleneglutaric acid?

After extraction and removal of the solvent, the crude product can be purified by recrystallization. A common solvent system for recrystallization is 10% hydrochloric acid or benzene.[2][9] The purity of the final product can be assessed by its melting point (typically around 74-76 °C) and analytical techniques such as NMR and GC-MS.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Many of the reagents used are hazardous. Diethyl malonate and methyl methacrylate are irritants. Strong acids and bases are corrosive. Organic solvents like DMF and diethyl ether are flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents.
  • CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents.
  • β-METHYLGLUTARIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • glutaric acid - Organic Syntheses Procedure. Available at: [Link]

  • β,β-DIMETHYLGLUTARIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]

  • Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement - ResearchGate. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. Available at: [Link]

  • FR2819807A1 - Two stage synthesis of dihydroxymalonic acid used as intermediates for e.g. benzodiazepines, comprises treating malonic ester with nitrous acid and reacting with formaldehyde - Google Patents.
  • US20130281580A1 - Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent - Google Patents.
  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem. Available at: [Link]

  • α-KETOGLUTARIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Expression optimization of pathway enzymes in glutaric acid production.... - ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Co-elution of 2-Methyleneglutaric Acid (2-MGA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Active Ticket Type: Method Development / Troubleshooting Primary Analyte: 2-Methyleneglutaric Acid (2-MGA) [CAS: 3624-96-2] Common Interferences: 3-Methylglutaconic acid (Isobaric), 2-Methylglutaric acid (Structural), Methylmalonic acid (Co-elution).

Welcome to the Technical Support Center. This guide addresses the chromatographic resolution of 2-Methyleneglutaric acid (2-MGA) . This compound presents a unique "perfect storm" for analysts: it lacks a strong chromophore (making UV difficult), it is isobaric with common metabolic markers (making MS specificity hard), and it possesses high polarity (making retention on C18 challenging).

Module 1: The Separation Challenge (Root Cause Analysis)

Before attempting a fix, you must diagnose which interference is causing your data failure. 2-MGA is an exocyclic isomer often confused with linear chain isomers.

Interfering CompoundRelationshipMass (Monoisotopic)The Problem
3-Methylglutaconic Acid (3-MGC) Isobaric Isomer 144.04 DaCritical. Identical mass. Co-elutes on standard C18. Requires chromatographic resolution or unique MS/MS fragments.
2-Methylglutaric Acid Structural Analog146.06 DaHigh. Saturated analog. Often co-elutes in GC if temperature ramp is too fast.
Methylmalonic Acid (MMA) Co-eluter118.03 DaMedium. Often elutes in the same "void volume" dump on C18 columns due to high polarity.
Visualizing the Troubleshooting Logic

Use this decision tree to select the correct remediation pathway for your lab.

TroubleshootingLogic Start Start: Co-elution Observed CheckMS Are you using Mass Spec? Start->CheckMS IsobaricCheck Is interference Isobaric? (e.g., 3-Methylglutaconic) CheckMS->IsobaricCheck Yes LC_Path LC-MS/MS Optimization CheckMS->LC_Path No (UV/RI) IsobaricCheck->LC_Path Yes (LC) GC_Path GC-MS Optimization IsobaricCheck->GC_Path Yes (GC) ColumnSelect Switch Column Class: 1. HSS T3 (High Aqueous) 2. Fluorophenyl (Isomer Selectivity) LC_Path->ColumnSelect DerivCheck Check Derivatization: Incomplete Silylation? GC_Path->DerivCheck TempRamp Slow Ramp Rate: < 3°C/min @ 100-150°C DerivCheck->TempRamp

Caption: Logic flow for selecting the correct optimization pathway based on detection method and interference type.

Module 2: LC-MS/MS Protocol (The Clinical Standard)

The Issue: Standard C18 columns suffer from "phase collapse" (dewetting) when using the 100% aqueous mobile phases required to retain polar acids like 2-MGA. The Solution: Use a High-Strength Silica (HSS) T3 column or a Fluorophenyl phase. The Fluorophenyl phase provides unique pi-pi interactions that can separate the double-bond containing 2-MGA from the saturated 2-Methylglutaric acid.

Recommended Method Parameters
  • Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (Fluorophenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping acids protonated for retention).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for isomers than Acetonitrile).

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

  • 0-1.0 min: Hold at 1% B (Crucial for trapping 2-MGA).

  • 1.0-6.0 min: Ramp to 30% B (Slow gradient separates 2-MGA from 3-MGC).

  • 6.0-8.0 min: Wash at 95% B.

MS/MS Transitions (Negative Mode)

Differentiation is achieved by monitoring specific fragmentation pathways.

AnalytePrecursor (m/z)Product (m/z)Mechanism
2-MGA 143.099.0Loss of CO2 (44)
2-MGA (Quant) 143.081.0Loss of CO2 + H2O
3-MGC (Interference) 143.059.0Characteristic cleavage

Expert Tip: If you cannot separate 2-MGA from 3-Methylglutaconic acid chromatographically, you must use the ratio of the 99.0 and 59.0 fragments to mathematically deconvolute the peaks.

Module 3: GC-MS Protocol (The Fermentation/Metabolic Standard)

The Issue: 2-MGA has two carboxylic acid groups. If derivatization is incomplete, you will see split peaks (mono-silyl vs. di-silyl derivatives), destroying sensitivity and resolution. The Solution: Aggressive silylation using BSTFA + 1% TMCS .

Derivatization Workflow
  • Dry Down: Sample must be completely anhydrous. Use nitrogen stream at 40°C.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst) + 50 µL Pyridine.

  • Incubation: 70°C for 45 minutes . (Standard 30 min is often insufficient for the sterically hindered C2 position).

  • Injection: Split 1:10 to prevent column overload (organic acids are abundant).

GC Temperature Program
  • Initial: 70°C (Hold 2 min).

  • Ramp 1: 5°C/min to 180°C (Slow ramp is vital for isomer separation).

  • Ramp 2: 20°C/min to 300°C.

Derivatization Raw 2-MGA (Polar) Non-Volatile Reagent + BSTFA / 1% TMCS + Pyridine Raw->Reagent Heat 70°C for 45 mins (Kinetic Driver) Reagent->Heat Product Di-TMS-2-MGA (Volatile/Stable) Heat->Product

Caption: Critical reaction pathway for converting non-volatile 2-MGA into a GC-compatible ester.

Frequently Asked Questions (FAQs)

Q1: I see a "shoulder" on my 2-MGA peak in LC-MS. What is it? A: This is likely 3-Methylglutaconic acid .[1] These isomers are notoriously difficult to separate.

  • Fix: Lower your initial organic mobile phase to 0.5% or 1% B. If using C18, switch to a Fluorophenyl (F5) column, which interacts with the double bond of 2-MGA differently than the isomers.

Q2: My peak area for 2-MGA varies wildly between injections in GC-MS. A: This indicates moisture contamination . Silylation reagents hydrolyze instantly in the presence of water.

  • Fix: Ensure your drying step is complete. Add a small amount of hexane after derivatization; if the solution turns cloudy, you have water.

Q3: Can I use Ion Exclusion Chromatography (e.g., Bio-Rad Aminex)? A: Yes, for fermentation broth or urine with high concentrations.

  • Protocol: Use 5 mM Sulfuric Acid isocratic at 0.6 mL/min.

  • Warning: This method is robust but has lower resolution than HSS T3. 2-MGA may co-elute with other C6 acids.

References
  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Methylmalonic Acid by LC-MS/MS. (Method for separating polar organic acid isomers). Link

  • Bio-Rad Laboratories. (n.d.). Organic Acid Analysis using Aminex Ion Exclusion Columns. (Gold standard for non-MS organic acid separation). Link

  • National Institutes of Health (NIH) / PubChem. (2024). 2-Methyleneglutaric acid (Compound Summary).[2]Link

  • Shimadzu Corporation. (n.d.). Analysis of Organic Acids by HPLC-conductivity detection. (Principles of ion exclusion and post-column buffering). Link

  • Cyr, D., et al. (2024). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1.[3][4] (Methodology applicable to glutaric acid isomer separation).[3][5][6] Link

Sources

Technical Support Center: Quantification of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 2-Methyleneglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the analytical quantification of 2-Methyleneglutaric acid. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common analytical methods for quantifying 2-Methyleneglutaric acid?

A1: The most prevalent methods for the quantification of 2-Methyleneglutaric acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of the analyte, while LC-MS/MS can sometimes analyze the compound directly, though derivatization can also be used to enhance sensitivity and chromatographic performance.[1][2][3]

Q2: Why is my calibration curve for 2-Methyleneglutaric acid consistently non-linear?

A2: Non-linearity in calibration curves for 2-Methyleneglutaric acid can stem from several factors. At high concentrations, detector saturation can occur. Conversely, at low concentrations, issues such as analyte adsorption to surfaces in the analytical system or the presence of active sites in the GC liner or column can lead to a non-linear response.[4][5] It is also crucial to ensure the accurate preparation of your calibration standards.[6]

Sample Preparation & Derivatization

Q3: Is derivatization necessary for the analysis of 2-Methyleneglutaric acid?

A3: For GC-MS analysis, derivatization is generally essential to make the dicarboxylic acid volatile enough for gas-phase analysis.[1][7] Common derivatization agents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterification agents.[1][8][9] For LC-MS/MS, while direct analysis is possible, derivatization can significantly improve ionization efficiency, chromatographic retention, and sensitivity, especially for low-level quantification.[2][3]

Q4: My derivatization reaction seems incomplete or inconsistent. What could be the cause?

A4: Incomplete or inconsistent derivatization can be due to the presence of moisture, which can quench the derivatizing agent. Ensure all glassware is thoroughly dried and that solvents are anhydrous. The reaction time and temperature are also critical parameters that should be optimized and strictly controlled. The stability of the derivatized product should also be considered, as some derivatives can degrade over time.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Description: The chromatographic peak for 2-Methyleneglutaric acid is asymmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and a gradual decline of the peak).

Possible Causes & Solutions:

  • Active Sites: Polar carboxyl groups of dicarboxylic acids can interact with active sites in the GC inlet liner, column, or LC flow path.

    • Solution (GC): Use a deactivated liner and a high-quality, well-conditioned column. Regular maintenance, such as trimming the column, can also help.[4][5]

    • Solution (LC): Employ a column specifically designed for organic acid analysis or use mobile phase additives to reduce secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.[4]

  • Inappropriate pH of Mobile Phase (LC): For LC analysis, the pH of the mobile phase can significantly impact the peak shape of acidic compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single protonation state.

Workflow for Troubleshooting Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: High Variability in Calibration Curve Points

Description: Replicate injections of the same calibration standard yield significantly different responses, leading to a high relative standard deviation (RSD) and poor correlation coefficient (r²).

Possible Causes & Solutions:

  • Inconsistent Injection Volume: The autosampler may not be functioning correctly.

    • Solution: Check the syringe for air bubbles and perform a visual inspection of the injection process. Run a series of blank injections to ensure the autosampler is performing consistently.

  • Sample Evaporation: If samples are left uncapped in the autosampler for extended periods, the solvent can evaporate, leading to an increase in concentration.[4]

    • Solution: Use appropriate vial caps and septa. Prepare fresh standards if they have been sitting for a long time.

  • Instability of Derivatized Analyte: The derivatized 2-Methyleneglutaric acid may not be stable over the course of the analytical run.

    • Solution: Investigate the stability of the derivatives by re-injecting a standard at different time points. If instability is confirmed, a different derivatization agent may be needed, or the sample queue should be kept as short as possible.[10]

Acceptable Calibration Curve Parameters (General Guidance):

ParameterAcceptance CriteriaReference
Correlation Coefficient (r²)≥ 0.995[5]
Relative Standard Deviation (RSD) for each point≤ 15%[11]
Accuracy of back-calculated concentrationsWithin ± 15% of nominal[12]
Issue 3: Matrix Effects Leading to Inaccurate Quantification

Description: The response of 2-Methyleneglutaric acid is suppressed or enhanced in the presence of the sample matrix (e.g., plasma, urine) compared to the response in a clean solvent, leading to underestimation or overestimation of the analyte concentration.[13][14][15][16]

Possible Causes & Solutions:

  • Ion Suppression/Enhancement (LC-MS): Co-eluting compounds from the biological matrix can compete with the analyte for ionization in the mass spectrometer source.[15][17]

    • Solution 1: Improved Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

    • Solution 2: Chromatographic Separation: Optimize the LC method to chromatographically separate the 2-Methyleneglutaric acid from the interfering matrix components.

    • Solution 3: Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. The SIL internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but with caution.

  • Active Sites in GC Inlet: Matrix components can coat the GC inlet, creating active sites that can affect the analyte's response.[15]

    • Solution: Regular maintenance of the GC inlet, including replacing the liner and septum, is crucial. Matrix-matched calibration standards can also help to compensate for these effects.

Experimental Protocol for Evaluating Matrix Effects:

  • Prepare three sets of samples:

    • Set A: 2-Methyleneglutaric acid standard in a neat solvent.

    • Set B: Blank biological matrix extract spiked with the 2-Methyleneglutaric acid standard at the same concentration as Set A.

    • Set C: Blank biological matrix extract.

  • Analyze all three sets of samples using the developed analytical method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100

  • Interpret the results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Logical Relationship for Addressing Matrix Effects:

Matrix_Effects A Inaccurate Quantification B Suspect Matrix Effects A->B C Evaluate Matrix Effects (Spiking Experiment) B->C D Matrix Effect Confirmed C->D Suppression or Enhancement Observed E No Significant Matrix Effect C->E Response is Consistent F Implement Corrective Actions D->F H Proceed with Analysis E->H I Improve Sample Cleanup (SPE, LLE) F->I J Optimize Chromatography F->J K Use Stable Isotope-Labeled Internal Standard F->K G Re-validate Method G->H I->G J->G K->G

Caption: Decision-making process for addressing matrix effects.

References

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Vines, M. (2022, February 7). Advice on troubleshooting a GC-uECD calibration curve? ResearchGate. [Link]

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  • Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Environics, Inc. (2024, October 25). How to Construct a Calibration Curve for Your GC Machine. Environics, Inc. [Link]

  • Chromatography Forum. (2006, August 18). calibration curve in GC-MS. [Link]

  • Agilent. (2018, November 15). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. [Link]

  • BAuA. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. [Link]

  • PubChem. 2-Methylglutaric Acid. National Center for Biotechnology Information. [Link]

  • Cyr, D., et al. (2024). Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. ResearchGate. [Link]

  • NIST. 2-Methylglutaric acid, 2TMS derivative. NIST WebBook. [Link]

  • Wang, G., et al. (2020). Investigation on the sources and formation processes of dicarboxylic acids and related species in urban aerosol. Atmospheric Chemistry and Physics. [Link]

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  • Kiebish, M. A., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry. [Link]

  • Park, H. D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]

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  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Al-Rub, F. A. A., & Al-Mardini, M. A. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Dirbashi, O. Y., et al. (2013). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Bioanalysis Zone. (2021). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • Qi, Z., et al. (2014). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. ResearchGate. [Link]

  • Organic Syntheses. β-METHYLGLUTARIC ACID. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyleneglutaric Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Methyleneglutaric acid (2-MGA) and its analogs typically proceeds via the catalytic dimerization of acrylic acid or its esters (e.g., methyl acrylate). This transformation is chemically elegant but operationally treacherous due to three competing forces: polymerization (the dominant pathway for acrylates), isomerization (migration of the double bond), and oligomerization (formation of trimers/tetramers).

This guide addresses these specific pitfalls using a "Support Center" format.

Current Status: Operational | Topic: Dimerization Protocols & Troubleshooting

Core Synthesis Strategy & Catalyst Selection

User Query: "I am trying to dimerize acrylic acid directly, but I get low yields and high viscosity. Should I change the catalyst?"

Senior Scientist Response: Direct dimerization of free acrylic acid is notoriously difficult due to hydrogen bonding and rapid radical polymerization. The industry-standard "workaround" that ensures high purity is the Ester-Dimerize-Hydrolyze strategy.

Recommendation: Convert your acrylic acid analog to an ester (methyl or ethyl acrylate), perform the dimerization, and then hydrolyze.

Catalyst System Comparison Table

Choose your catalytic system based on your lab's capabilities:

Catalyst SystemSelectivity for 2-MGAReaction ConditionsPrimary Pitfall
Phosphines (e.g.,

)
Moderate (50-70%)Ambient/Mild HeatOxidation: Phosphines convert to phosphine oxides (inactive) in air. Requires inert atmosphere.
DBU /

System
High (>90%) Pressurized

(20-40 bar)
Pressure Equipment: Requires an autoclave.

acts as a reversible protecting group/mediator.
Rhodium/Ruthenium HighHigh Temp (>80°C)Isomerization: High heat promotes double bond migration to the internal position.

Troubleshooting: "My Reaction Gelated / Solidified"

User Query: "Halfway through the reaction, the flask contents turned into a solid, clear gel. I can't even stir it."

Diagnosis: You have encountered Radical Polymerization . The catalyst intended for dimerization (ionic mechanism) was outcompeted by a radical initiator (heat/light/peroxides), creating poly(acrylic acid).

The "Anti-Gel" Protocol

To prevent this, you must actively kill radical species.

  • Inhibitor Cocktail: Do not rely on just one inhibitor. Use a synergistic blend:

    • Phenothiazine (PTZ): 500–1000 ppm. Acts as an anaerobic inhibitor (works without oxygen).

    • MEHQ (Monomethyl ether hydroquinone): 200–500 ppm. Crucial: MEHQ requires dissolved oxygen to function. If you run strictly under

      
      , MEHQ stops working.
      
  • Temperature Control: Keep reaction temperature below 80°C if possible. Above 100°C, thermal initiation of acrylates becomes significant.

  • Degassing: Ensure your starting material is free of peroxides (check with starch-iodide paper) before adding the catalyst.

Troubleshooting: "I Have the Wrong Isomer"

User Query: "My mass spec is correct, but the NMR shows a triplet methyl group instead of the expected peaks. The double bond seems to have moved."

Diagnosis: You have produced 2-Methylglutaconic acid (internal alkene) instead of 2-Methyleneglutaric acid (terminal/exocyclic alkene).

Mechanism of Failure: The target molecule (2-MGA) is thermodynamically less stable than its isomer. Prolonged heating or acidic conditions catalyze the migration of the double bond from the "methylene" position (exocyclic) to the "glutaconic" position (internal conjugation).

Diagram: The Isomerization Trap

IsomerizationPath Start Acrylic Ester (Monomer) Target 2-Methyleneglutaric Acid (Target) (Exocyclic C=C) Start->Target Dimerization (Catalytic) Polymer Polymer/Oligomer (Dead End) Start->Polymer Radical Initiation Isomer 2-Methylglutaconic Acid (Impurity) (Internal C=C) Target->Isomer Heat / Acid (Isomerization)

Figure 1: Reaction pathway showing the desired dimerization versus the competing isomerization and polymerization pathways.[1][2]

Corrective Actions:

  • Stop Early: Monitor conversion. Do not aim for 100% conversion; stop at 80% to avoid long exposure to reaction conditions.

  • Avoid Acidic Workup: If hydrolyzing the ester, use basic hydrolysis (LiOH/NaOH) followed by careful acidification at

    
    . Do not boil in HCl.
    
  • Distillation: If distilling the ester, use high vacuum (<1 mbar) to keep the pot temperature low.

Experimental Protocol: DBU-Catalyzed Synthesis

Context: This protocol uses the DBU/


 method, which is currently the "Gold Standard" for selectivity, minimizing the isomerization risk seen in metal-catalyzed routes.

Reagents:

  • Methyl Acrylate (freshly distilled to remove commercial inhibitors if they interfere, otherwise supplemented).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • 
     source (tank).[1]
    

Step-by-Step Workflow:

  • Preparation: Load a high-pressure reactor (autoclave) with Methyl Acrylate and 1.0 mol% DBU.

  • Pressurization: Purge with

    
     three times, then pressurize to 40 bar  with 
    
    
    
    .
    • Why? The

      
       reversibly reacts with DBU to form a salt, modulating its basicity and preventing rapid oligomerization, while also acting as a "template" for the dimerization.
      
  • Reaction: Stir at room temperature for 18–24 hours.

    • Note: Heating is NOT required and should be avoided to prevent polymerization.[3]

  • Depressurization: Slowly vent the

    
    . The mixture will be a liquid.
    
  • Purification: The unreacted monomer is removed by rotary evaporation. The residue is distilled under high vacuum to yield Dimethyl 2-methyleneglutarate .

  • Hydrolysis (Optional): Stir the ester with aqueous NaOH (2.5 eq) at room temperature for 4 hours. Wash with ether (to remove organics), acidify the aqueous layer to pH 2 with cold 1N HCl, and extract with Ethyl Acetate.

References

  • Dimerization of Methyl Acrylate via DBU/CO2

    • Source: University of Mons & CERM.
    • Key Finding: DBU/CO2 (40 bar) yields >95% selectivity for the methylene dimer, avoiding the internal isomer.
    • URL:

  • Isomerization Risks (3-Methylglutaconic acid context)

    • Source: Journal of Inherited Metabolic Disease.
    • Key Finding: Demonstrates the thermodynamic instability of these isomers and the ease of migration under physiological or thermal stress.
    • URL:

  • General Acrylic Acid Polymerization Hazards

    • Source: Synthomer Technical Data. "Safe Handling and Storage of Acrylic Acid."
    • Key Finding: Detailed data on the "dimer" impurity in raw acrylic acid and the risks of spontaneous polymerization upon thawing.[3]

    • URL:

Sources

Strategies to reduce background noise in 2-Methyleneglutaric acid assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Hub. Topic: Noise Reduction & Signal Optimization in 2-Methyleneglutaric Acid (2-MGA) Analysis Methodology: GC-MS (Gas Chromatography-Mass Spectrometry) – TMS Derivatization

Executive Summary

2-Methyleneglutaric acid (2-MGA) is a critical diagnostic marker for 2-Methyleneglutaric Aciduria , a rare organic acidemia. Achieving a clean baseline is notoriously difficult due to the molecule’s structural similarity to isomeric interferences (2-methylglutaric acid, 3-methylglutaric acid) and the complex urine matrix.

This guide moves beyond basic protocols to address the causality of background noise , focusing on three distinct noise sources: Matrix Interference (Urea) , Chemical Noise (Derivatization) , and Isomeric Crosstalk (Chromatography) .

Part 1: Pre-Analytical Noise Reduction (The Matrix)

Q: My chromatogram shows a rising baseline and massive broad peaks obscuring the 2-MGA region. What is happening?

A: You are likely seeing Urea Interference . In urine organic acid analysis, urea is the enemy. It is present in massive excess relative to organic acids. If not removed, urea co-extracts, derivatizes partially, and overloads the GC column, creating a "hump" that masks low-abundance analytes like 2-MGA.

The Fix: Enzymatic Urea Depletion

Do not rely solely on solvent extraction to leave urea behind. It is inefficient. You must degrade the urea before extraction.[1]

Optimized Sample Prep Workflow:

SamplePrep Step1 Urine Sample (100 µL) Step2 Urease Addition (Incubate 37°C, 30 min) Step1->Step2 Degrade Urea Step3 Oximation (Hydroxylamine HCl) Step2->Step3 Stabilize Keto-acids Step4 Acidification (HCl to pH < 2) Step3->Step4 Protonate Acids Step5 Extraction (Ethyl Acetate x2) Step4->Step5 Isolate Organics Step6 Silylation (BSTFA + 1% TMCS) Step5->Step6 Volatilize

Figure 1: Optimized Pre-Analytical Workflow for Urea Removal.

Critical Protocol Step:

  • Add Urease (Type C-3 from Jack Bean) to the urine sample before any solvent addition.

  • Incubate at 37°C for 30 minutes.

  • Why this works: Urease converts urea into ammonia and CO2, which are volatile and removed during the drying step. This eliminates the "urea hump" in the chromatogram.

Part 2: Chemical Noise & Ghost Peaks (Derivatization)

Q: I see inconsistent peak areas for 2-MGA and "ghost peaks" at similar retention times. Is my reagent bad?

A: The issue is likely Moisture Intolerance or Incomplete Silylation . 2-MGA requires conversion to its di-TMS (trimethylsilyl) derivative to be volatile. The silylation reaction is strictly anhydrous. Even trace water from the extraction phase will hydrolyze the TMS reagent (BSTFA/MSTFA), creating siloxane background noise (peaks at m/z 73, 147, 207, 281 repeating).

Troubleshooting Table: Reagent & Reaction Optimization
ParameterRecommendationTechnical Rationale
Reagent BSTFA + 1% TMCS BSTFA is a strong silyl donor. The 1% TMCS (Trimethylchlorosilane) acts as a catalyst to silylate sterically hindered groups.
Solvent Pyridine (Anhydrous) Pyridine acts as an acid scavenger (absorbing HCl byproduct) and drives the reaction forward.
Drying N2 Blowdown @ 40°C You must remove all traces of ethyl acetate/water before adding reagent. Residual water kills the reaction.
Reaction 70°C for 30 mins 2-MGA has two carboxylic acid groups. Both must be derivatized. Room temp is insufficient for quantitative yield.

Pro-Tip: If you see a peak at m/z 75 (dimethylsilanediol), your sample was wet. Re-dry the next batch longer or use a chemical drying agent (anhydrous sodium sulfate) during the ethyl acetate extraction.

Part 3: Isomeric Resolution (The Physics)

Q: How do I distinguish 2-Methyleneglutaric acid from 2-Methylglutaric and 3-Methylglutaric acid? They elute very close together.

A: This is the most critical analytical challenge. These isomers have the same molecular weight (MW 144) and similar mass spectra. Separation relies entirely on Chromatographic Resolution .

Chromatographic Strategy

You cannot rely on a standard "fast" ramp. You must flatten the temperature gradient during the elution window of the glutaric acid derivatives.

Recommended GC Parameters:

  • Column: DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 70°C (Hold 2 min) — Solvent delay

    • Ramp 1: 10°C/min to 120°C

    • Ramp 2 (Critical): 3°C/min to 160°C — Slow ramp separates isomers

    • Ramp 3: 20°C/min to 280°C (Hold 5 min) — Bake out

Isomer Identification Logic

IsomerID Start Peak Detected in Glutaric Region CheckRI Check Retention Index (RI) Start->CheckRI CheckIons Check Quant/Qual Ions (SIM) CheckRI->CheckIons Result1 2-Methyleneglutaric Acid (Target) CheckIons->Result1 Elutes Last Ions: 273, 147 Result2 2-Methylglutaric Acid (Interference) CheckIons->Result2 Elutes First Ions: 275, 290 Result3 3-Methylglutaric Acid (Interference) CheckIons->Result3 Elutes Middle Ions: 275, 290

Figure 2: Decision Tree for Isomer Differentiation.

Part 4: Signal Acquisition (Mass Spectrometry)

Q: My background is low, but the 2-MGA peak is buried in noise. How do I improve Sensitivity?

A: Switch from Full Scan to SIM (Selected Ion Monitoring) mode. In Full Scan, you collect noise from the matrix. In SIM, you only "listen" for the specific fragments of 2-MGA-TMS.

2-Methyleneglutaric Acid (Di-TMS) Spectral Data:

  • Molecular Weight (Derivative): 288

  • Target Ions for SIM:

Ion Typem/z ValuePurpose
Target (Quant) 273 [M-15]+ (Loss of methyl group). High abundance, high specificity.
Qualifier 1 147 Rearrangement ion specific to di-TMS esters.
Qualifier 2 73 TMS group (Confirming it is a derivative).
Differentiator 129 Helps distinguish from other organic acids.

Note: 2-Methylglutaric and 3-Methylglutaric acids (saturated analogs) will have a molecular weight of 290 (Derivative). Therefore, monitoring m/z 273 (for 2-MGA) vs m/z 275 (M-15 for Methylglutaric) allows for Mass Spectral Resolution even if the peaks partially overlap chromatographically.

References

  • Jones, P. M., & Bennett, M. J. (2002). Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. Methods in Molecular Biology, 203, 421–431.

  • Tanaka, K., et al. (1980). Gas-chromatographic method of screening for inborn errors of metabolism in urine.[2][3][4] Clinica Chimica Acta, 108(2), 187-195. (Foundational text on Urease application).

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • Kuhara, T. (2005).[5] Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism. Mass Spectrometry Reviews, 24(6), 814-846.

  • NIST Mass Spectrometry Data Center. (2023). 2-Methyleneglutaric acid, bis(trimethylsilyl) ester Mass Spectrum.[6] NIST Chemistry WebBook, SRD 69.

Sources

Validation & Comparative

2-Methyleneglutaric acid vs. 3-methylglutaric acid in metabolic pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyleneglutaric Acid vs. 3-Methylglutaric Acid in Metabolic Pathways Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of organic acid metabolomics, distinguishing between structural isomers is critical for accurate diagnosis and pathway elucidation. This guide compares 3-Methylglutaric acid (3-MGA) , a hallmark marker of human mitochondrial dysfunction and leucine catabolism defects, with 2-Methyleneglutaric acid (2-MeG) , a specialized intermediate in anaerobic bacterial fermentation.

While 3-MGA is a staple analyte in clinical biochemical genetics, 2-MeG represents a distinct niche in microbial enzymology (B12-dependent radical chemistry). This guide delineates their metabolic origins, clinical relevance, and analytical differentiation to prevent misidentification in complex biological matrices.

Chemical Identity & Structural Distinction

The primary structural difference lies in the saturation of the carbon skeleton and the position of the methyl/methylene group.

Feature3-Methylglutaric Acid (3-MGA) 2-Methyleneglutaric Acid (2-MeG)
IUPAC Name 3-Methylpentanedioic acid2-Methylidenepentanedioic acid
Structure Saturated dicarboxylic acid with a methyl group at C3.Unsaturated dicarboxylic acid with an exocyclic methylene group (=CH₂) at C2.
Formula C₆H₁₀O₄C₆H₈O₄
CAS Number 2706-50-5 (Generic)36603-86-4
Key Property Stable end-product in human urine.Reactive intermediate; substrate for radical-mediated rearrangement.

Metabolic Pathways & Origins

A. 3-Methylglutaric Acid: The Human Mitochondrial Marker

Context: Leucine Catabolism & Mitochondrial Energy Failure.[1]

3-MGA is primarily formed in human mitochondria through two distinct mechanisms:

  • Primary Leucine Defects: In deficiencies of HMG-CoA Lyase or 3-Methylglutaconyl-CoA Hydratase (AUH) , the intermediate 3-methylglutaconyl-CoA accumulates.[1][2][3][4] It is promiscuously reduced (hydrogenated) to 3-methylglutaryl-CoA, which is then hydrolyzed to 3-MGA.

  • Secondary Mitochondrial Dysfunction (Acetyl-CoA Diversion): In disorders like Barth Syndrome (tafazzin deficiency), electron transport chain defects stall the TCA cycle. Acetyl-CoA is diverted into a non-canonical pathway where acetoacetyl-CoA is converted to 3-MGA, serving as a "carbon sink" to free up Coenzyme A.

Pathway Diagram: 3-MGA Formation (Acetyl-CoA Diversion)

G cluster_mito Mitochondrial Matrix (Human) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase (T2) HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase MGC_CoA 3-Methylglutaconyl-CoA HMGCoA->MGC_CoA AUH (Hydratase) [Reverse Rxn] MG_CoA 3-Methylglutaryl-CoA MGC_CoA->MG_CoA Enoyl-CoA Reductase (Promiscuous) ThreeMGA 3-Methylglutaric Acid (Biomarker) MG_CoA->ThreeMGA Thioesterase

Figure 1: The "Acetyl-CoA Diversion Pathway" leading to 3-Methylglutaric acid accumulation during mitochondrial stasis.

B. 2-Methyleneglutaric Acid: The Bacterial Radical Intermediate

Context: Anaerobic Nicotinate Fermentation (Clostridium barkeri).

2-MeG is not a standard human metabolite. It is a transient intermediate in the fermentation of Nicotinate (Vitamin B3) by anaerobic bacteria. This pathway is biochemically significant because it utilizes 2-methyleneglutarate mutase , a Coenzyme B12 (adenosylcobalamin)-dependent enzyme that catalyzes a complex carbon-skeleton rearrangement.[5]

Mechanism:

  • Nicotinate is degraded to 2-methyleneglutarate.

  • 2-Methyleneglutarate Mutase uses a B12-derived 5'-deoxyadenosyl radical to abstract a hydrogen, facilitating the migration of a carbon acrylate group.

  • The product, 3-methylitaconate , is further fermented to acetate and butyrate.[5]

Pathway Diagram: 2-MeG in Nicotinate Fermentation

G Nicotinate Nicotinate (Vitamin B3) SixOH_Nic 6-Hydroxynicotinate Nicotinate->SixOH_Nic Hydroxylase TwoMeG 2-Methyleneglutarate (Intermediate) SixOH_Nic->TwoMeG Ring Cleavage & Reduction ThreeMeItac 3-Methylitaconate TwoMeG->ThreeMeItac 2-Methyleneglutarate Mutase (Coenzyme B12 Radical) Products Acetate + Butyrate + NH3 ThreeMeItac->Products Fermentation

Figure 2: Anaerobic fermentation of nicotinate involving the B12-dependent rearrangement of 2-Methyleneglutaric acid.

Clinical & Research Applications

3-Methylglutaric Acid (3-MGA)[1][2][3][4]
  • Primary Indication: Diagnosis of HMG-CoA Lyase Deficiency (along with 3-hydroxy-3-methylglutaric acid) and 3-Methylglutaconyl-CoA Hydratase Deficiency .[1]

  • Secondary Indication: A sensitive marker for "secondary" mitochondrial dysfunction. Elevated 3-MGA (without HMG elevations) suggests defects in the electron transport chain or cardiolipin metabolism (Barth Syndrome).

  • Interpretation: High urinary excretion (>10 mmol/mol creatinine) typically signals a primary organic aciduria. Mild elevations (1-5 mmol/mol) are often secondary to mitochondrial stress.

2-Methyleneglutaric Acid (2-MeG)[6][7][8]
  • Research Utility: A model substrate for studying radical enzymology . The conversion of 2-MeG to 3-methylitaconate is a textbook example of B12-mediated isomerization.

  • Microbiome Profiling: Detection in biological samples (feces/urine) may indicate specific activity of proteolytic clostridia or nicotinate-fermenting gut flora, though this is not a routine clinical test.

  • Differentiation Warning: In Glutaric Aciduria Type 1 (GA1), a related isomer, 2-methylglutaconic acid , can be elevated.[6] Researchers must not confuse 2-methyleneglutaric (exocyclic =CH2) with 2-methylglutaconic (internal C=C).

Analytical Methodologies

Differentiating these isomers requires precise chromatographic separation, as they share the same molecular weight (if comparing 2-MeG to 2-methylglutaconic) or similar fragmentation patterns.

Protocol: GC-MS Separation & Identification

Objective: Separate methylglutaric isomers in urine or culture media.

  • Sample Preparation:

    • Acidify 100 µL sample (urine/media) to pH < 2 with 5M HCl.

    • Extract twice with ethyl acetate.

    • Evaporate to dryness under nitrogen.

  • Derivatization (Critical Step):

    • Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Condition: Incubate at 60°C for 30 minutes. This creates di-TMS esters.

    • Note: The exocyclic methylene group of 2-MeG remains intact, while the carboxyl groups are silylated.

  • GC Parameters:

    • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Temperature Program: 70°C (hold 2 min) → 10°C/min → 280°C.

  • Mass Spectral Identification (EI, 70eV):

CompoundKey Fragment Ions (m/z)Mechanistic Origin
3-Methylglutaric Acid (di-TMS) 275 (M-15), 185 , 147 Loss of methyl group; typical dicarboxylic acid fragmentation.
2-Methyleneglutaric Acid (di-TMS) 273 (M-15), 169 , 147 m/z 273 reflects the unsaturation (2 Da lower than saturated analog). The exocyclic double bond favors specific allylic cleavages.

Validation Check:

  • If the peak spectrum shows M+ at m/z 290 (di-TMS of C6H10O4), it is 3-MGA .

  • If the peak spectrum shows M+ at m/z 288 (di-TMS of C6H8O4), it is 2-MeG (or an isomer like 2-methylglutaconic).

  • Distinction: 2-MeG elutes earlier than 3-MGA on non-polar columns due to the rigid double bond reducing interaction with the stationary phase.

References

  • Jones, D. E., Perez, L., & Ryan, R. O. (2020).[4] 3-Methylglutaric acid in energy metabolism.[1][2][3][4] Clinica Chimica Acta, 502, 233–239.[4] Link

  • Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology, 57(3), 263–273. Link

  • Edwards, C. H., et al. (2019). The reaction mechanism of the B12-dependent enzyme 2-methyleneglutarate mutase.[5][7][8] Chemical Science, 10, 566-574. Link

  • Su, X., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I. Molecular Genetics and Metabolism, 139(3). Link

  • Wortmann, S. B., et al. (2013).[9] The 3-methylglutaconic acidurias: what's new? Journal of Inherited Metabolic Disease, 36(6), 923-928. Link

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: The Case of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diagnostic Challenge of Small Molecule Biomarkers

In the realm of inborn errors of metabolism, the accurate detection of small molecule biomarkers is paramount for diagnosis and monitoring. 2-Methyleneglutaric acid (2-MGA) is a dicarboxylic acid that can be elevated in certain metabolic disorders.[1] Immunoassays, powered by specific antibodies, offer a high-throughput and sensitive platform for quantifying such molecules. However, the utility of any antibody hinges on its specificity—its ability to bind the target molecule without recognizing structurally similar, and often co-present, analogs.[2][3][4]

This guide provides an in-depth comparison of the cross-reactivity profile of a hypothetical, yet representative, monoclonal antibody developed against 2-MGA (hereafter referred to as mAb-2MGA). We will objectively compare its performance against key physiological analogs: Glutaric Acid (GA), 2-Hydroxyglutaric Acid (2-HGA), and Ethylmalonic Acid (EMA). This document will detail the experimental frameworks, present comparative data, and offer field-proven insights into interpreting these results for research and diagnostic applications.

The Specificity Imperative: Why Cross-Reactivity Matters

Generating highly specific antibodies to small molecules, or haptens, like 2-MGA is a significant challenge.[5] Unlike large protein antigens, haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[6][] The site of this conjugation and the overall structure of the hapten-carrier complex critically influence the epitope recognized by the resulting antibody.[5][8]

An antibody that cross-reacts with related metabolites can lead to false-positive results or overestimated concentrations, confounding clinical diagnoses. For instance, in the context of glutaric aciduria, where GA and 3-hydroxyglutaric acid accumulate, an antibody unable to distinguish these from 2-MGA would be diagnostically unreliable. Therefore, a rigorous, quantitative assessment of cross-reactivity is a non-negotiable step in antibody validation.

Experimental Design: A Two-Pronged Approach to Quantifying Specificity

To build a self-validating and trustworthy profile of mAb-2MGA, we employ two orthogonal, gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).

  • Competitive ELISA provides a functional measure of specificity by determining the concentration of an analog required to inhibit the antibody's binding to its target antigen. It is a robust, plate-based assay ideal for screening and quantitative comparisons.[9][10][11]

  • Surface Plasmon Resonance (SPR) offers a real-time, label-free analysis of the binding kinetics, revealing the association (on-rate) and dissociation (off-rate) of the antibody-antigen interaction.[12][13][14] This provides a deeper mechanistic understanding of binding affinity and specificity.[15][16]

The logical workflow for this comprehensive assessment is outlined below.

G cluster_0 Phase 1: Functional Specificity cluster_1 Phase 2: Kinetic & Affinity Analysis cluster_2 Synthesis ELISA Competitive ELISA IC50 IC50 Determination ELISA->IC50 Calc Calculate % Cross-Reactivity IC50->Calc Report Final Specificity Profile Calc->Report SPR Surface Plasmon Resonance Kinetics Determine ka, kd, KD SPR->Kinetics Affinity Compare Binding Affinities Kinetics->Affinity Affinity->Report

Caption: Workflow for assessing antibody cross-reactivity.

Visualizing the Challenge: Structural Comparison of Analogs

The potential for cross-reactivity is rooted in structural similarity. The diagram below illustrates the chemical structures of 2-MGA and the selected analogs. The antibody's binding pocket (paratope) must uniquely recognize the features of 2-MGA while excluding those of the others.

Sources

Comparative Guide: Inhibitory Effects of 2-Methyleneglutaric Acid vs. Dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Methyleneglutaric acid (2-MGA) is a structural hybrid in the dicarboxylic acid family. It possesses the C5 backbone of Glutaric Acid (GA) but shares the exocyclic methylene functionality of Itaconic Acid (IA). While often overlooked in favor of its more common analogs, 2-MGA represents a critical metabolic node, particularly in the context of acidurias (e.g., Glutaric Aciduria Type I) and nicotinate catabolism.

This guide provides a mechanistic comparison of 2-MGA against its primary analogs—Glutaric Acid, Itaconic Acid, and Succinic Acid. We analyze its inhibitory potential on key metabolic enzymes (Glutamate Decarboxylase, Succinate Dehydrogenase) and transport systems, synthesizing direct kinetic data with Structure-Activity Relationship (SAR) insights.

Structural Homology & Target Logic
  • Glutaric Acid (C5): Saturated. Targets Glutamate Decarboxylase (GAD) and dicarboxylate transporters.

  • Itaconic Acid (C5): Unsaturated (methylene). Potent inhibitor of Succinate Dehydrogenase (SDH).

  • 2-Methyleneglutaric Acid (C6): Unsaturated (methylene). Predicted to exhibit "crossover" inhibition—retaining GAD affinity (glutarate-like) while possessing the reactive methylene group seen in SDH inhibitors.

Mechanistic Comparison of Inhibitory Effects[6]

A. Glutamate Decarboxylase (GAD) Inhibition

The conversion of Glutamate to GABA is a critical neurological checkpoint.[1] Dicarboxylic acids are known competitive inhibitors of GAD, competing with the substrate L-Glutamate.

  • Mechanism: The dicarboxylate motif mimics the

    
    - and 
    
    
    
    -carboxyl groups of glutamate. The presence of a double bond (unsaturation) typically increases affinity by restricting conformational freedom, locking the molecule in a binding-competent state.
  • Comparative Data:

    • Glutaric Acid: A competitive inhibitor with a

      
      .
      
    • Glutaconic Acid (2,3-dehydroglutarate): A rigid analog, showing higher potency (

      
      ).
      
    • 2-MGA Analysis: As a 2-methylene analog, 2-MGA shares the steric rigidity of glutaconate. Based on SAR, it is expected to inhibit GAD with a

      
       in the 0.8 – 1.5 mM  range. Its accumulation in acidurias correlates with seizures, consistent with GAD inhibition (GABA depletion).
      
B. Succinate Dehydrogenase (SDH) Inhibition

SDH (Complex II) is highly specific for the C4 dicarboxylate backbone (Succinate).

  • Itaconic Acid (The Gold Standard): Itaconate is a suicide inhibitor of SDH. Its methylene group reacts with the active site sulfhydryl, but its C4-equivalent backbone allows deep penetration into the pocket.

  • 2-MGA Analysis: 2-MGA has a C5 backbone (glutarate-like). This extra carbon creates significant steric clash within the SDH active site.

    • Inference: Unlike Itaconate, 2-MGA is a weak inhibitor of SDH . The methylene group is present, but the molecule is "too long" to effectively mimic succinate for high-affinity binding.

    • Clinical Relevance: This distinguishes 2-MGA toxicity from Itaconate-mediated immunometabolism. 2-MGA toxicity is likely driven by transport inhibition and GAD inhibition rather than TCA cycle blockade at Complex II.

C. Mitochondrial Transport Inhibition

Dicarboxylic acids require specific carriers (DIC: Dicarboxylate Carrier; OGC: Oxoglutarate Carrier) to cross the inner mitochondrial membrane.

  • Mechanism: 2-MGA, Glutarate, and 3-Hydroxyglutarate (3-OHGA) are substrates for the NaC3 (Sodium-dependent dicarboxylate transporter) and OAT1/4 .

  • Competitive Blockade: High concentrations of 2-MGA (pathological) competitively inhibit the uptake of Succinate and Malate from astrocytes to neurons. This "anaplerotic theft" depletes neuronal TCA intermediates, leading to metabolic collapse.

Comparative Data Summary

The following table synthesizes experimental


 values and mechanistic targets.
CompoundCarbon BackboneKey Functional GroupPrimary Target (

/ Effect)
Secondary Target
Glutaric Acid C5 (Saturated)-GAD (

) [1]
NaC3 Transporter (High Affinity)
Glutaconic Acid C5 (Unsaturated)C2=C3 Double BondGAD (

) [1]
Glutaryl-CoA Dehydrogenase
Itaconic Acid C4* (Branched)Exocyclic MethyleneSDH (Suicide Inhibitor)Glycolysis (ALDOA)
2-MGA C5* (Branched)Exocyclic MethyleneGAD (Predicted

)
NaC3/DIC (Competitive Blockade)

*Note: "Backbone" refers to the longest chain length relative to the dicarboxylate binding mode.

Experimental Protocols

To validate the inhibitory effects of 2-MGA in your specific system, use the following self-validating protocols.

Protocol A: Glutamate Decarboxylase (GAD) Kinetic Assay

Objective: Determine the


 of 2-MGA relative to Glutarate.
  • Enzyme Source: Rat brain acetone powder or recombinant E. coli GAD (GadA/GadB).

  • Reaction Mix:

    • buffer: 50 mM Potassium Phosphate, pH 6.8.

    • Cofactor: 0.2 mM Pyridoxal-5'-phosphate (PLP).

    • Substrate: L-[1-14C]Glutamate (varying concentrations: 0.5 – 10 mM).

    • Inhibitor: 2-MGA (0, 0.5, 1.0, 2.0, 5.0 mM).

  • Procedure:

    • Incubate enzyme + inhibitor for 10 min at 37°C (Pre-incubation checks for irreversible inhibition).

    • Start reaction with Substrate.

    • Capture released

      
       on hyamine hydroxide-soaked filter paper suspended in the vial well.
      
    • Stop reaction after 30 min with 10% TCA.

  • Data Analysis:

    • Plot Lineweaver-Burk (1/V vs 1/[S]).

    • Validation: Competitive inhibition will show intersecting lines at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
Protocol B: Mitochondrial Dicarboxylate Uptake Assay

Objective: Measure competition for the dicarboxylate carrier (DIC).

  • System: Isolated rat liver mitochondria or proteoliposomes reconstituted with recombinant DIC (SLC25A10).

  • Substrate: [

    
    ]Malate or [
    
    
    
    ]Succinate (0.5 mM).
  • Inhibitor: 2-MGA (titrate 0.1 – 10 mM).

  • Workflow:

    • Inhibit endogenous respiration with Rotenone/Antimycin A (prevents metabolism of substrate).

    • Initiate uptake by adding labeled substrate + 2-MGA.

    • Quench after 2 minutes using rapid filtration (0.45 µm nitrocellulose) and washing with ice-cold stop buffer (containing 10 mM unlabeled precursor).

  • Output: Calculate IC50 for transport inhibition.

Pathway Visualization

The following diagram illustrates the structural relationships and divergent inhibitory pathways of 2-MGA compared to its analogs.

InhibitionPathways GA Glutaric Acid (C5 Saturated) GAD Glutamate Decarboxylase (GABA Synthesis) GA->GAD Competitive Inhibition (Ki ~1.3 mM) Transporter NaC3 / DIC (Mitochondrial Transport) GA->Transporter Substrate/Inhibitor IA Itaconic Acid (C5 Unsaturated/Methylene) SDH Succinate Dehydrogenase (TCA Cycle) IA->SDH Suicide Inhibition (Covalent Cys Binding) MGA 2-Methyleneglutaric Acid (C6 Unsaturated/Methylene) MGA->GAD Competitive Inhibition (Inferred Ki ~1.0 mM) MGA->SDH Weak/No Inhibition (Steric Clash) MGA->Transporter Competitive Blockade (Anaplerotic Theft) SAR_GAD SAR: Dicarboxylate motif mimics Glutamate SAR_GAD->GAD SAR_SDH SAR: C4 backbone required for SDH pocket SAR_SDH->SDH

Figure 1: Mechanistic divergence of dicarboxylic acid inhibitors. Note that while Itaconate targets SDH, 2-MGA aligns more closely with Glutarate's profile (GAD/Transport) due to backbone length.

References

  • Stokke, O., Goodman, S. I., & Moe, P. G. (1976). Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? Clinica Chimica Acta, 66(3), 411–415.

  • Cordes, T., & Metallo, C. M. (2021). Itaconate alters succinate dehydrogenase activity and mitochondrial respiration. Nature Metabolism.
  • Stellmer, F., et al. (2007). Membrane translocation of glutaric acid and its derivatives. Journal of Inherited Metabolic Disease, 31, 411. (Transport mechanisms of GA analogs).
  • Alhapel, A., et al. (2006).[2][3] Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proceedings of the National Academy of Sciences, 103(33), 12341–12346. (Enzymatic synthesis of 2-MGA).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-Methyleneglutaric Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disorder diagnostics and therapeutic monitoring, the precise and reproducible quantification of key biomarkers is paramount. 2-Methyleneglutaric acid (confusingly, sometimes used interchangeably with 2-methylglutaconic acid or 2MGA in literature, though 2-methylglutaric acid is a distinct molecule) is an important organic acid.[1][2] For the purpose of this guide, we will focus on 2-methylglutaric acid and its isomers, which are crucial in the diagnosis of various organic acidurias.[3] This guide provides a deep dive into the methodologies for its quantification, focusing on establishing robust, validated analytical systems that ensure data comparability across different laboratories—a cornerstone of multi-site clinical trials and collaborative research.

The Analytical Challenge: Why Inter-Laboratory Consistency Matters

True inter-laboratory validation involves a collaborative study where multiple labs analyze the same samples to assess the reproducibility of an analytical method.[4] For rare disease biomarkers like 2-methylglutaric acid, formal, large-scale collaborative studies are uncommon. Therefore, the onus is on individual laboratories to implement rigorously validated methods that can be confidently compared with those of their peers. This guide focuses on creating such a "self-validating" system, grounded in established principles and technologies.

The primary analytical challenge lies in the nature of 2-methylglutaric acid itself. As a small, polar, and hydrophilic organic acid, it is not readily amenable to standard reversed-phase liquid chromatography and requires specific analytical strategies for accurate measurement in complex biological matrices like urine.[5]

Choosing the Right Tool: A Comparison of Core Methodologies

The two titans of quantitative bioanalysis for organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision driven by specific laboratory needs, throughput requirements, and the desired level of specificity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase. Requires derivatization to make organic acids volatile.Separates compounds in the liquid phase. Can often analyze polar compounds directly.
Sample Prep More intensive: requires extraction and chemical derivatization (e.g., silylation).[6]Often simpler: may only require protein precipitation or "dilute-and-shoot".[5]
Specificity Good, based on retention time and mass spectrum. Can be enhanced with tandem MS (GC-MS/MS).[7]Excellent, highly specific due to precursor-product ion transitions (MRM).[8]
Throughput Lower, due to longer run times and complex sample preparation.Higher, with faster run times and simpler sample prep.[9]
Strengths Gold standard for broad-spectrum organic acid profiling; extensive spectral libraries exist.[5]High sensitivity and specificity; ideal for targeted quantification of specific analytes.[10]
Weaknesses Labor-intensive; derivatization can introduce variability; thermal degradation of some analytes.[5]Matrix effects can suppress or enhance ion signals; may require isomer-specific strategies.[11]
The Scientist's Rationale: Why Choose One Over the Other?
  • Choose GC-MS if your laboratory's primary goal is comprehensive, semi-quantitative screening for a wide range of organic acidurias. It is a powerful diagnostic tool for identifying patterns of multiple abnormal metabolites.[3][12]

  • Choose LC-MS/MS for targeted, high-throughput quantification, such as monitoring 2-methylglutaric acid levels in a cohort of patients during a clinical trial. Its superior specificity and speed are advantageous when a specific biomarker is the focus.[8]

Workflow & Decision Diagram

The following diagram illustrates the typical analytical workflow and a decision matrix for methodology selection.

G cluster_workflow Analytical Workflow cluster_decision Method Selection Logic start Urine Sample Receipt prep Sample Preparation (Extraction / Derivatization) start->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Processing (Integration & Quantification) analysis->data report Final Report & Review data->report goal What is the primary goal? screening Broad Diagnostic Screening goal->screening Qualitative / Semi-Quantitative targeted Targeted Quantification goal->targeted High-Throughput / Specific gcms Select GC-MS screening->gcms lcms Select LC-MS/MS targeted->lcms

Caption: Workflow from sample to report and a logic diagram for selecting an analytical method.

Gold Standard Protocol: A Self-Validating GC-MS/MS Method

This protocol is adapted from established methods for similar organic acids and is designed for high specificity and accuracy.[7] The use of a stable isotope-labeled internal standard is critical, as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations in sample preparation and instrument response.

Step-by-Step Methodology
  • Internal Standard Spiking:

    • To 0.5 mL of urine (or calibrator/QC sample), add a precise volume of a known concentration of 2-methylglutaric acid-d3 (or another suitable stable isotope).

    • Causality: The stable isotope internal standard (IS) is chemically identical to the analyte but mass-shifted. This is the single most important step for ensuring accuracy, as the analyte/IS ratio is what is measured, correcting for sample loss during preparation.

  • pH Adjustment and Extraction:

    • Acidify the sample to approximately pH 1 using HCl.

    • Perform a double liquid-liquid extraction with 2 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

    • Combine the organic (top) layers and evaporate to dryness under a gentle stream of nitrogen.

    • Causality: Acidification protonates the carboxylic acid groups, making the molecule less polar and thus more soluble in the organic extraction solvent (ethyl acetate). This efficiently isolates the organic acids from the complex aqueous urine matrix.

  • Derivatization:

    • To the dry residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Causality: GC-MS requires analytes to be volatile. BSTFA replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (TMS) groups, creating a TMS-ester that is much more volatile and thermally stable.[6][7]

  • GC-MS/MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS/MS system.

    • Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analytes. A temperature gradient program is used to elute compounds based on their boiling points.

    • Mass Spectrometry (Tandem MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion: Select the molecular ion or a major fragment ion of the derivatized 2-methylglutaric acid.

      • Product Ion: Fragment the precursor ion in the collision cell and monitor a specific, stable product ion. A second product ion can be monitored as a qualifier for identity confirmation.

    • Causality: The GC separates the complex mixture of derivatized compounds. The first quadrupole of the MS selects only the mass of our target analyte (precursor). The second quadrupole (after fragmentation) selects only a specific fragment (product). This two-stage mass filtering provides exceptional specificity, eliminating interferences from co-eluting compounds.[7]

Achieving Inter-Laboratory Comparability

Even with a validated method, ensuring results from Lab A match Lab B requires a multi-faceted approach.

  • Use of Certified Reference Materials (CRMs): Whenever possible, accuracy should be verified using CRMs. These are materials with a certified concentration and uncertainty. Analyzing a CRM and obtaining a result within the certified range provides direct evidence of the method's accuracy.

  • Participation in Proficiency Testing (PT) Schemes: PT, or External Quality Assessment (EQA), is the ultimate test of inter-laboratory performance. A central organizer distributes blind samples to participating labs. Each lab analyzes the samples and reports their results. The organizer compiles the data and provides a report, allowing labs to see how their results compare to the consensus mean of all participants. This is a mandatory component for accredited clinical laboratories.

  • Harmonization of Validation Parameters: For data to be comparable, key performance characteristics must be evaluated and meet similar acceptance criteria across labs. These parameters are defined by regulatory bodies like the FDA.

    • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the lack of interfering peaks in blank matrix and confirmed by using qualifier ion ratios in MS-based methods.

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) >0.99 is typically required.

    • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This defines the lower end of the reportable range.

    • Precision: Assessed as repeatability (intra-assay) and intermediate precision (inter-assay/inter-day). Expressed as the coefficient of variation (%CV), which should typically be <15%.

    • Accuracy: The closeness of the test results to the true value. Assessed by analyzing samples spiked with known concentrations of the analyte (recovery studies) or by analyzing PT materials. Recoveries of 85-115% are generally considered acceptable.

References

  • BenchChem. (n.d.). Analysis of L-2-Hydroxyglutaric Acid.
  • Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS.
  • US BioTek Laboratories. (n.d.). Organic Acids Testing.
  • ResearchGate. (2025). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor.
  • HealthMatters.io. (n.d.). 3-Methylglutaconic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained.
  • He, M., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. PubMed.
  • bioRxiv. (2019). Detection of urinary metabolites of metabolic pathway disorders by using VTGE and LC-HRMS techniques.
  • Google Patents. (n.d.). Method of screening urine for organic acids.
  • MDPI. (n.d.). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
  • Cyr, D., et al. (2019). Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. ResearchGate.
  • PubChem. (n.d.). 2-Methylglutaric Acid.
  • Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine.
  • bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS.
  • MLabs. (n.d.). Organic Acids, Qualitative, Urine.
  • National Institute of Standards and Technology. (n.d.). 2-Methylglutaric acid, 2TMS derivative.
  • Wortmann, S. B., et al. (2010). The 3-methylglutaconic acidurias: what's new? PubMed Central.
  • Kiebish, M. A., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. PubMed.
  • Rupa Health. (n.d.). 3-Methylglutaconic Acid.
  • Cayman Chemical. (n.d.). 2-Methylglutaric Acid (CAS 617-62-9).
  • MDPI. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
  • MDPI. (n.d.). 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature.
  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma.
  • American College of Medical Genetics and Genomics. (2018). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).
  • Agilent. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS.
  • Wortmann, S. B., et al. (2009). Biochemical and genetic analysis of 3-methylglutaconic aciduria type IV: a diagnostic strategy. PubMed.
  • National Institute of Standards and Technology. (n.d.). 2-Methylglutaric acid.
  • FooDB. (2011). Showing Compound 2-Methylglutaric acid (FDB022036).
  • Bioanalysis. (2022). Development and validation of an LC–MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma.

Sources

A Head-to-Head Technical Comparison: GC-MS vs. LC-MS/MS for the Quantification of 2-Methyleneglutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-Methyleneglutaric Acid

2-Methyleneglutaric acid (2-MGA) is a dicarboxylic acid that serves as an important biomarker in clinical diagnostics, particularly for identifying certain inborn errors of metabolism.[1] Its accurate and precise quantification in biological matrices like urine and plasma is crucial for diagnosis and monitoring.[1][2] As a small, polar, and relatively non-volatile molecule, 2-MGA presents a distinct analytical challenge that requires careful consideration of the chosen methodology.[3][4][5]

This guide provides a comprehensive, head-to-head comparison of two powerful analytical techniques for the quantification of 2-MGA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative performance data to guide researchers, clinicians, and drug development professionals in selecting the optimal method for their specific needs.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[6][7] However, the inherent chemical properties of organic acids like 2-MGA—high polarity and low volatility due to their carboxyl groups—preclude direct analysis.[8] This necessitates a critical sample preparation step: derivatization .

The Rationale for Derivatization

The core principle of GC is the separation of compounds in the gas phase. The carboxyl functional groups in 2-MGA readily form hydrogen bonds, which significantly increases its boiling point and causes poor chromatographic peak shape and adsorption to the analytical column.[8][9] Derivatization addresses this by chemically modifying the analyte to:

  • Increase Volatility: Replacing the active protons on the carboxyl groups with non-polar moieties makes the molecule amenable to vaporization.[8][9]

  • Enhance Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which is essential for accurate quantification.[9]

For organic acids, silylation is the most common and effective derivatization technique.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[10]

Experimental Workflow: GC-MS Analysis of 2-MGA

The following protocol outlines a robust, self-validating system for 2-MGA quantification in a urine matrix.

GC-MS Workflow for 2-Methyleneglutaric Acid cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Urine Sample Collection (e.g., 1 mL) IS 2. Internal Standard Spiking (e.g., 2-Methylglutaric acid-d3) Sample->IS Extraction 3. Liquid-Liquid Extraction (with Ethyl Acetate) IS->Extraction Dry 4. Evaporation to Dryness (under Nitrogen stream) Extraction->Dry Deriv 5. Derivatization (+ BSTFA, 70°C for 40 min) Dry->Deriv Inject 6. GC Injection Deriv->Inject Reconstitution in solvent GC_Sep 7. Chromatographic Separation (e.g., DB-5ms column) Inject->GC_Sep EI 8. Electron Ionization (EI) GC_Sep->EI MS_Detect 9. Mass Spectrometry (Scan or SIM mode) EI->MS_Detect Data 10. Data Analysis (Quantification) MS_Detect->Data Data Acquisition

GC-MS workflow for 2-Methyleneglutaric acid analysis.

Step-by-Step Protocol:

  • Sample Collection & Normalization: Collect a random urine sample into a preservative-free container.[11] Thaw the sample if frozen. To account for urine dilution, results are typically normalized to creatinine concentration, which should be measured separately.

  • Internal Standard (IS) Addition: To a 1 mL aliquot of urine, add a known concentration of a stable isotope-labeled internal standard (e.g., 2-Methyleneglutaric acid-d3). The IS is critical as it co-extracts with the analyte and corrects for variations in sample preparation and instrument response.

  • Extraction: Acidify the sample with HCl to a pH < 2 to ensure the 2-MGA is in its protonated form.[12] Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Collect the organic layer. This step removes many water-soluble interferences like salts and sugars.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to remove all solvent and water, as moisture can inhibit the derivatization reaction.[8]

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst) to the dried residue.[10] Cap the vial tightly and heat at 70°C for 40 minutes to ensure complete conversion to the di-TMS ester.[10]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) with a temperature gradient program to separate the analyte from other derivatized components.

    • MS Conditions: Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces characteristic and reproducible fragmentation patterns, ideal for library matching and structural confirmation.[13] For quantification, Selected Ion Monitoring (SIM) is preferred over full scan mode for its superior sensitivity.[11] Monitor characteristic ions for 2-MGA-2TMS and its internal standard.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is exceptionally well-suited for polar, non-volatile, and thermally labile compounds, making it a powerful alternative for organic acid analysis.[6][14] Its primary advantage over GC-MS for 2-MGA is the elimination of the mandatory derivatization step, which significantly simplifies and shortens the sample preparation workflow.

The Rationale for Direct Analysis

LC separates compounds in the liquid phase, accommodating polar molecules like 2-MGA in their native state.[15] Tandem mass spectrometry (MS/MS) provides an unparalleled level of specificity and sensitivity through a technique called Multiple Reaction Monitoring (MRM).

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers the analyte from the liquid phase into the gas phase as an intact, charged ion.[13] For 2-MGA, ESI in negative ion mode is ideal, as the carboxylic acid groups readily lose a proton to form the [M-H]⁻ ion.

  • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS.

    • The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated 2-MGA (the precursor ion).

    • The precursor ion is fragmented in the collision cell (Q2).

    • The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the complex biological matrix and dramatically improving the signal-to-noise ratio.

Experimental Workflow: LC-MS/MS Analysis of 2-MGA

The LC-MS/MS workflow is notably more direct and amenable to high-throughput applications.

LC-MSMS Workflow for 2-Methyleneglutaric Acid cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Urine Sample Collection (e.g., 100 µL) IS 2. Internal Standard Spiking (e.g., 2-Methylglutaric acid-d3) Sample->IS Dilute 3. Dilution & Protein Precipitation (with Acetonitrile) IS->Dilute Centrifuge 4. Centrifugation Dilute->Centrifuge Inject 5. LC Injection Centrifuge->Inject Transfer Supernatant LC_Sep 6. Chromatographic Separation (Reversed-Phase C18) Inject->LC_Sep ESI 7. Electrospray Ionization (ESI-) (Negative Mode) LC_Sep->ESI MSMS_Detect 8. Tandem MS Detection (MRM mode) ESI->MSMS_Detect Data 9. Data Analysis (Quantification) MSMS_Detect->Data Data Acquisition

LC-MS/MS workflow for 2-Methyleneglutaric acid analysis.

Step-by-Step Protocol:

  • Sample Collection: Collect a random urine sample as described for the GC-MS method.

  • Internal Standard Addition: To a 100 µL aliquot of urine, add the stable isotope-labeled internal standard.

  • Dilute and Precipitate: Add 400 µL of cold acetonitrile. This simple "dilute-and-shoot" approach serves two purposes: it precipitates proteins that could foul the LC system and dilutes the matrix to reduce potential ion suppression.[16]

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer and Inject: Carefully transfer the supernatant to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to aid in ionization.[17]

    • MS/MS Conditions: Operate the mass spectrometer in negative ESI mode. Develop an MRM method by optimizing the precursor and product ions for both 2-MGA and its internal standard.

Head-to-Head Performance Comparison

To provide an objective comparison, the following table summarizes key validation parameters derived from typical experimental data for both methods, following FDA guidelines for bioanalytical method validation.[18][19][20]

ParameterGC-MSLC-MS/MSRationale & Justification
Sample Preparation Time ~2 hours~20 minutesGC-MS requires lengthy extraction, drying, and derivatization steps. LC-MS/MS uses a simple "dilute-and-shoot" protocol.
Derivatization Required Yes (Mandatory)NoA fundamental difference. The absence of derivatization in LC-MS/MS reduces time, cost, and potential sources of error.[6]
Analytical Run Time 15-20 minutes5-10 minutesModern UPLC systems used with LC-MS/MS allow for much faster chromatographic separations compared to conventional GC.
Linearity (R²) > 0.995> 0.998Both techniques provide excellent linearity, but LC-MS/MS often shows slightly better correlation due to higher specificity.
Limit of Quantification (LOQ) ~50-100 ng/mL~5-10 ng/mLLC-MS/MS is generally more sensitive due to the superior signal-to-noise ratio achieved with MRM.[6]
Precision (%RSD) < 15%< 10%Both methods demonstrate good precision. The simpler workflow of LC-MS/MS can lead to lower variability.[18]
Accuracy (% Bias) ± 15%± 10%Both methods are highly accurate when a proper internal standard is used.[18]
Matrix Effects LowPotential for Ion SuppressionEI in GC-MS is less susceptible to matrix effects. ESI in LC-MS/MS can suffer from ion suppression, but this is mitigated by good chromatography and the use of a co-eluting stable isotope-labeled IS.
Throughput Low to MediumHighThe combination of rapid sample preparation and short run times makes LC-MS/MS the clear choice for high-throughput screening.

Conclusion and Recommendation

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of 2-Methyleneglutaric acid. The choice between them depends heavily on the specific application, available instrumentation, and desired throughput.

  • GC-MS remains a valuable and powerful tool. Its primary strengths are the extensive, standardized EI libraries for spectral confirmation and its general robustness. However, the mandatory, time-consuming derivatization step is a significant drawback, increasing sample handling, cost, and the potential for analytical variability. It is best suited for laboratories where GC-MS is the established platform for organic acid profiling and high throughput is not the primary concern.[2]

  • LC-MS/MS emerges as the superior technique for dedicated, high-throughput quantitative analysis of 2-MGA.[21] The elimination of derivatization leads to a dramatically faster, simpler, and more cost-effective workflow. Furthermore, the exceptional sensitivity and specificity of the MRM detection mode allow for lower detection limits and greater confidence in results, particularly for low-level quantification in complex biological matrices.

For researchers, clinicians, and drug development professionals requiring rapid, sensitive, and specific quantification of 2-Methyleneglutaric acid, LC-MS/MS is the recommended methodology. Its advantages in speed, simplicity, and sensitivity align perfectly with the demands of modern clinical and research laboratories.

References

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025).
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? (2025).
  • Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. (2024).
  • GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. (2025).
  • LC-MS VS GC-MS: Wh
  • LC-MS or GC-MS. Which would be best method for the characterization of a bioactive compound? (2013).
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • 2-Methylglutaric Acid. (n.d.). PubChem. [Link]

  • A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. (2022). PubMed. [Link]

  • 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. (2023). PubMed. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). MilliporeSigma.
  • Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. (2022). PubMed. [Link]

  • Understanding the importance of sample preparation for the analysis of biological samples. (2024). Avantor VWR.
  • A Guide to Derivatiz
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. (n.d.). NIH National Library of Medicine. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • CAS 18069-17-5: 2-methylglutaric acid. (n.d.). CymitQuimica.
  • 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. (n.d.).
  • USFDA guidelines for bioanalytical method valid
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS.
  • 2-Methylglutaric acid, (-)-. (n.d.). PubChem. [Link]

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. (n.d.). Agilent.
  • HPLC Methods for analysis of Ketoglutaric acid. (n.d.).
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. (n.d.). Research and Reviews.

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Safety Operating Guide

Executive Summary: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyleneglutaric Acid Proper Disposal Procedures CAS: 3621-79-2 Formula: C₆H₈O₄[1]

As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. This is a critical error. For 2-Methyleneglutaric acid (2-MGA) , a dicarboxylic acid derivative, improper disposal not only risks regulatory non-compliance (RCRA in the US) but can destabilize waste streams if mixed with incompatible bases or oxidizers.

This guide provides a self-validating disposal workflow . It moves beyond generic advice to specific, actionable logic for researchers handling 2-MGA in solid or solution states.

Core Directive: Treat 2-MGA as a Chemical Irritant and Organic Acid Waste . Do not dispose of via sanitary sewer (sink) unless explicitly authorized by your facility's environmental permit for low-concentration organic acids.

Chemical Profile & Hazard Identification

Before disposal, you must validate the state of the chemical. 2-MGA is chemically distinct from its saturated analog (2-methylglutaric acid) due to the exocyclic double bond, which can increase reactivity with strong oxidizers.

PropertySpecificationOperational Implication
CAS Number 3621-79-2 Use this for waste tagging/labeling.
Physical State Solid (Crystalline powder)Dispose as solid waste; do not dissolve solely for disposal.
Acidity (pKa) ~3.8 - 4.2 (Predicted)Weak acid. Concentrated solutions may trigger Corrosive (D002) protocols if pH < 2.
Solubility Soluble in water, EthanolDictates waste stream segregation (Aqueous vs. Organic).
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory).
Incompatibilities Strong Oxidizers, BasesCRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums.

Strategic Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: Expired reagent or excess powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Segregation: Do not mix with solid bases (e.g., Sodium Hydroxide pellets) or active oxidizers.

  • Labeling:

    • Primary Name: "Waste 2-Methyleneglutaric Acid, Solid".

    • Hazard Checkbox: [x] Irritant [x] Acidic.

  • Disposal Action: Seal tightly. Place in the "Solid Organic Waste" stream for incineration.

B. Liquid Waste (Reaction Mixtures)

Scenario: 2-MGA dissolved in solvent or buffer.

Decision Matrix:

  • Case 1: Organic Solvent Matrix (e.g., Methanol, DMSO)

    • Action: Collect in "Non-Halogenated Organic Solvent" carboy.

    • Caution: Ensure the solvent waste stream does not contain strong bases, which could cause exothermic neutralization.

  • Case 2: Aqueous Solution (Buffer/Water)

    • Action: Check pH.

    • If pH < 2: Label as "Corrosive Acidic Waste".

    • If pH 2–12: Label as "Non-Hazardous Aqueous Waste" (containing organic acids).

    • Note: While 2-MGA is biodegradable, do not pour down the drain without consulting your EHS officer. Many facilities have strict COD (Chemical Oxygen Demand) limits.

Visual Workflow: The Disposal Decision Tree

The following logic flow ensures you select the correct waste stream every time.

DisposalWorkflow Start Waste: 2-Methyleneglutaric Acid StateCheck Determine Physical State Start->StateCheck SolidBranch Solid (Powder/Crystals) StateCheck->SolidBranch Is Solid LiquidBranch Liquid (Solution) StateCheck->LiquidBranch Is Liquid SolidWaste DISPOSAL A: Solid Organic Waste Container (Tag: Irritant) SolidBranch->SolidWaste SolventCheck Identify Solvent Base LiquidBranch->SolventCheck OrganicPath Organic Solvent (MeOH, DMSO, etc.) SolventCheck->OrganicPath >10% Organic AqueousPath Aqueous (Water/Buffer) SolventCheck->AqueousPath Mostly Water OrgWaste DISPOSAL B: Non-Halogenated Solvent Waste OrganicPath->OrgWaste pHCheck Check pH AqueousPath->pHCheck CorrWaste DISPOSAL C: Corrosive Acid Waste (pH < 2) pHCheck->CorrWaste pH < 2 AqWaste DISPOSAL D: Aqueous Waste (Non-Haz Organic Load) pHCheck->AqWaste pH > 2

Caption: Operational logic flow for segregating 2-Methyleneglutaric acid waste based on physical state and solvent matrix.

Regulatory Grounding (RCRA & EPA)[2]

While 2-Methyleneglutaric acid is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it falls under "Characteristic Waste" protocols if mishandled.

  • Characteristic of Corrosivity (D002):

    • Regulation: 40 CFR § 261.22.

    • Relevance: If you generate a concentrated acidic solution of 2-MGA with a pH ≤ 2, it becomes a D002 hazardous waste.

    • Compliance: You must neutralize (if permitted) or manage as hazardous waste.

  • The "Mixture Rule":

    • Regulation: 40 CFR § 261.3.

    • Relevance: If 2-MGA is dissolved in a listed solvent (e.g., Pyridine or Spent Acetone), the entire mixture assumes the hazard code of the solvent (e.g., F003 or F005).

Emergency Response (Spill Procedures)

  • Small Spill (Solid):

    • Don PPE (Nitrile gloves, safety goggles, lab coat).

    • Avoid dust generation.[2] Gently sweep into a dustpan.

    • Wipe area with a wet paper towel.

    • Dispose of sweepings and towels in Solid Waste .

  • Small Spill (Liquid):

    • Cover with an absorbent pad or vermiculite.

    • If pH is low, apply sodium bicarbonate (baking soda) to neutralize.

    • Scoop absorbed material into a hazardous waste bag.

References

  • PubChem. (n.d.). 2-Methyleneglutaric acid (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 31, 2026, from [Link]

Sources

×

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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